molecular formula C8H6ClNS B147584 3-Chloro-4-methylphenyl isothiocyanate CAS No. 19241-37-3

3-Chloro-4-methylphenyl isothiocyanate

Cat. No.: B147584
CAS No.: 19241-37-3
M. Wt: 183.66 g/mol
InChI Key: PQLHTYDGCDDPNU-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135813. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-isothiocyanato-1-methylbenzene
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHTYDGCDDPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172833
Record name 3-Chloro-4-methylphenyl isothiocyanate
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19241-37-3
Record name 3-Chloro-4-methylphenyl isothiocyanate
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Record name 3-Chloro-4-methylphenyl isothiocyanate
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Record name 19241-37-3
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Record name 3-CHLORO-4-METHYLPHENYL ISOTHIOCYANATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methylphenyl Isothiocyanate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylphenyl isothiocyanate is an aromatic isothiocyanate that has garnered interest in medicinal and agricultural chemistry. Its utility as a versatile synthetic intermediate allows for the creation of a diverse range of heterocyclic compounds, particularly those with potential biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its role in the development of neuroprotective and fungicidal agents.

Chemical and Physical Properties

This compound is characterized by the presence of a reactive isothiocyanate (-N=C=S) group attached to a chlorinated and methylated benzene ring.[1][2] This substitution pattern influences its reactivity and physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₈H₆ClNS[1][3]
Molecular Weight 183.66 g/mol [1][3]
CAS Number 19241-37-3[1][2]
Boiling Point 127 °C[4]
Density 1.24 g/cm³[4]
Refractive Index 1.653[4]
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate[4][5]
Sensitivity Moisture sensitive[5]

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Characterization (Representative Data)

¹H NMR (proton nuclear magnetic resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl group protons would appear as a singlet.

¹³C NMR (carbon-13 nuclear magnetic resonance): The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The isothiocyanate carbon typically appears in the range of 125-140 ppm.[6] Aromatic carbons resonate between 120 and 150 ppm, and the methyl carbon would be found in the aliphatic region (around 20 ppm).[7][8]

IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching of the -N=C=S group, which typically appears in the region of 2000-2200 cm⁻¹.[9]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (183.66 g/mol ).[1][3] The fragmentation pattern would be influenced by the presence of the chlorine atom, leading to characteristic isotopic peaks.

Synthesis

The synthesis of this compound can be achieved from its corresponding primary amine, 3-chloro-4-methylaniline. Several general methods for the conversion of primary amines to isothiocyanates have been reported, with the thiophosgene method being a common approach.[9]

Proposed Synthetic Pathway:

start 3-Chloro-4-methylaniline product This compound start->product Reaction reagent Thiophosgene (CSCl₂) reagent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from general procedures for isothiocyanate synthesis): [9][10]

Materials:

  • 3-Chloro-4-methylaniline

  • Thiophosgene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 3-chloro-4-methylaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the stirred amine solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Note: Thiophosgene is highly toxic and corrosive. This reaction should be performed with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Chemical Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic carbon atom of the isothiocyanate group, which readily undergoes nucleophilic attack. This reactivity makes it a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles.

Synthesis of Thiourea Derivatives

A common reaction of isothiocyanates is their reaction with primary or secondary amines to form N,N'-disubstituted thioureas.[11] These thiourea derivatives are of significant interest due to their wide range of biological activities, including antifungal properties.[12][13]

Reaction Scheme:

isothiocyanate This compound thiourea N-(3-Chloro-4-methylphenyl)-N'-(R)-thiourea isothiocyanate->thiourea Nucleophilic Addition amine Primary/Secondary Amine (R-NH₂) amine->thiourea

Caption: General reaction for the synthesis of thiourea derivatives.

Experimental Protocol (Adapted from general procedures for thiourea synthesis): [10][14]

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline)

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired primary or secondary amine (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The thiourea product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization from a suitable solvent.

Synthesis of 1,2,4-Thiadiazole Derivatives

This compound is a key reagent in the synthesis of 1,2,4-thiadiazole derivatives, which have shown potential as neuroprotective agents.[4][5] The synthesis typically involves the reaction of the isothiocyanate with an amidine, followed by an oxidative cyclization.

Reaction Scheme (Generalized):

isothiocyanate This compound intermediate Thiourea Intermediate isothiocyanate->intermediate amidine Amidine amidine->intermediate thiadiazole 1,2,4-Thiadiazole Derivative intermediate->thiadiazole Oxidative Cyclization oxidant Oxidant oxidant->thiadiazole

Caption: General pathway for the synthesis of 1,2,4-thiadiazole derivatives.

Biological Significance

Neuroprotective Potential

Derivatives of this compound, particularly 1,2,4-thiadiazoles, have been investigated for their neuroprotective properties.[4][5] While the specific mechanism for these derivatives is not fully elucidated, isothiocyanates, in general, are known to exert neuroprotective effects through various pathways. These include the activation of the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes, and the modulation of inflammatory pathways.[7]

Fungicidal Activity

Thiourea analogues synthesized from this compound have demonstrated potent fungicidal activity.[4] The mechanism of action of antifungal thiourea derivatives can vary but often involves the disruption of essential cellular processes in fungi.[15][16] This can include the inhibition of key enzymes, disruption of cell membrane integrity, or interference with metabolic pathways.[12][13]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[5] It is also moisture-sensitive.[5]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, protective clothing, and eye/face protection.

  • Use in a well-ventilated area or with a fume hood.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its ability to readily form thiourea and thiadiazole derivatives has led to the development of compounds with promising neuroprotective and fungicidal activities. Further research into the specific mechanisms of action of these derivatives could lead to the development of novel therapeutic agents and agrochemicals. Researchers and drug development professionals should consider the synthetic versatility and biological potential of this compound in their future work, while adhering to strict safety protocols during its handling and use.

References

3-Chloro-4-methylphenyl isothiocyanate CAS number 19241-37-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-methylphenyl isothiocyanate (CAS: 19241-37-3): Properties, Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound, identified by CAS number 19241-37-3, is a halogenated aromatic isothiocyanate that serves as a highly versatile and reactive intermediate in synthetic organic chemistry. Its core functionality is defined by the electrophilic isothiocyanate (-N=C=S) group, which readily engages with a wide array of nucleophiles. This reactivity profile makes it an invaluable building block for the construction of diverse molecular scaffolds, particularly in the fields of agrochemicals and pharmaceuticals. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic protocols, fundamental reactivity, and its established and potential applications for researchers, chemists, and professionals in drug development.

Physicochemical and Safety Profile

This compound is a compound whose utility is intrinsically linked to its physical and chemical characteristics. A thorough understanding of these properties is paramount for its effective and safe use in a laboratory setting.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 19241-37-3[1][2]
Molecular Formula C₈H₆ClNS[1][2][3]
Molecular Weight 183.66 g/mol [2][3]
Synonyms 2-Chloro-4-isothiocyanato-1-methylbenzene, 3-chloro-p-tolyl isothiocyanate[4][5]
Boiling Point 127 °C @ 8 mmHg[4]
Density 1.24 g/cm³[4]
Refractive Index 1.6530[4]
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate[4]
Sensitivity Moisture Sensitive[1][4]
Hazard Profile and Safe Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

Hazard StatementCodeDescriptionSource(s)
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[1][6]
Skin/Eye Damage H314Causes severe skin burns and eye damage.[1][6]

Handling Precautions:

  • Always handle within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Grounding and bonding should be used to prevent static discharge.

Storage Conditions:

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, bases, alcohols, and amines.[4][7][8]

Synthesis and Purification

The synthesis of aryl isothiocyanates from their corresponding primary amines is a cornerstone transformation in organic chemistry. The primary challenge is the "umpolung" or reversal of reactivity from the nucleophilic amine to the highly electrophilic isothiocyanate. The most robust and widely adopted methods proceed via an intermediate dithiocarbamate salt, which is subsequently desulfurized.

General Synthetic Workflow

The conversion of 3-chloro-4-methylaniline to the target isothiocyanate follows a logical two-step, one-pot sequence. This approach is favored for its efficiency and the widespread availability of the necessary reagents.

G cluster_workflow Synthesis Workflow A Starting Material (3-Chloro-4-methylaniline) B Step 1: Dithiocarbamate Formation (Reaction with CS₂ and Base) A->B C Intermediate (Dithiocarbamate Salt) B->C D Step 2: Desulfurization (e.g., with TCT or TsCl) C->D E Crude Product D->E F Purification (Distillation or Chromatography) E->F G Final Product (CAS 19241-37-3) F->G

General workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for isothiocyanate synthesis from amines using carbon disulfide and cyanuric chloride (TCT) as the desulfurylating agent.[9]

Materials:

  • 3-chloro-4-methylaniline (1 equiv.)

  • Carbon disulfide (CS₂) (1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • Cyanuric chloride (TCT) (0.5 equiv.)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

Procedure:

  • Dithiocarbamate Salt Formation: To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methylaniline (1 equiv.) and water.

  • Add potassium carbonate (2 equiv.) to the mixture and stir until it dissolves.

  • Cool the flask to 0-5 °C in an ice bath.

  • Add carbon disulfide (1.2 equiv.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or HPLC to confirm the consumption of the starting amine.

  • Desulfurization: Cool the reaction mixture back down to 0 °C.

  • In a separate beaker, dissolve cyanuric chloride (0.5 equiv.) in dichloromethane.

  • Add the TCT solution dropwise to the reaction mixture over 30-45 minutes. A precipitate (cyanuric acid) will form.

  • Once the addition is complete, let the mixture stir vigorously for an additional 1 hour at 0 °C.

  • Work-up and Purification: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Self-Validation: The successful synthesis is confirmed by standard analytical techniques. IR spectroscopy should show a strong, characteristic absorption band around 2100-2200 cm⁻¹ for the -N=C=S group. ¹H and ¹³C NMR will confirm the aromatic substitution pattern, and mass spectrometry will verify the molecular weight of 183.66 g/mol .

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the -N=C=S functional group. This site is highly susceptible to attack by a variety of nucleophiles.[10][11]

G cluster_reactions Key Reactivity Pathways ITC 3-Chloro-4-methylphenyl Isothiocyanate (R-N=C=S) Amine Nucleophile: Amine (R'-NH₂) ITC->Amine Nucleophilic Attack Thiol Nucleophile: Thiol (R'-SH) ITC->Thiol Nucleophilic Attack Thiourea Product: Thiourea Derivative Amine->Thiourea Proton Transfer Dithiocarbamate Product: Dithiocarbamate Adduct Thiol->Dithiocarbamate Proton Transfer

Core reactions of the isothiocyanate group with amine and thiol nucleophiles.
  • Reaction with Amines: The reaction with primary or secondary amines is robust and high-yielding, producing N,N'-disubstituted thiourea derivatives. This reaction is fundamental to the synthesis of many biologically active molecules, including analogues of urea-based herbicides and potential therapeutic agents.[1]

  • Reaction with Thiols: Isothiocyanates readily react with sulfhydryl groups, such as those found in the amino acid cysteine, to form dithiocarbamate adducts.[11][12] This covalent modification of proteins is a primary mechanism behind the broad biological activity of the isothiocyanate class, including their anticancer and antimicrobial effects.[11][13]

Applications in Research and Drug Development

While this compound has direct applications as an intermediate in agrochemical synthesis, its greatest potential lies in its use as a scaffold in drug discovery and development.[1] The isothiocyanate functional group is found in many natural and synthetic compounds with potent biological activities.[14][15]

Established and Potential Roles
  • Agrochemicals: It serves as a key reagent for synthesizing thio-analogues of urea herbicides, which may possess enhanced fungicidal properties.[1]

  • Heterocyclic Synthesis: It is a precursor for creating 1,2,4-thiadiazole derivatives, a class of compounds investigated for neuroprotective activities.[1]

  • Drug Discovery: As a class, isothiocyanates are known to induce apoptosis, promote cell cycle arrest, and inhibit tubulin polymerization in cancer cells.[14][16][17] The specific substitution pattern of 3-chloro and 4-methyl groups on the phenyl ring provides a unique electronic and steric profile that can be exploited to develop novel drug candidates with tailored activities.

Drug Discovery and Development Workflow

This compound is an ideal starting point for generating libraries of novel compounds for biological screening. The straightforward reactivity allows for rapid diversification.

G cluster_discovery Drug Discovery Workflow A Building Block (CAS 19241-37-3) B Library Synthesis (e.g., Reaction with diverse amines) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Use of this compound in a typical drug discovery pipeline.

Conclusion

This compound is more than a mere chemical intermediate; it is a versatile tool for molecular innovation. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, provides chemists with a reliable handle for constructing complex molecules with significant biological potential. From its role in developing new agrochemicals to its promise as a foundational scaffold in the search for novel therapeutics, a deep understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in scientific research and development.

References

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-methylphenyl isothiocyanate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Aryl Isothiocyanates in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on a critical, yet often under-documented, physicochemical property: the solubility of 3-chloro-4-methylphenyl isothiocyanate. Within the intricate tapestry of medicinal chemistry, aryl isothiocyanates represent a class of compounds brimming with therapeutic potential, acting as versatile intermediates and pharmacophores.[1] Their journey from a laboratory reagent to a clinical candidate is profoundly influenced by their behavior in various solvent systems. Understanding and accurately quantifying solubility is not merely a procedural step; it is a cornerstone of robust process development, reliable biological screening, and successful formulation.

This document moves beyond a simple recitation of data. Instead, it provides a foundational understanding of the principles governing solubility, detailed methodologies for its empirical determination, and insights into the practical implications for your research. In the absence of extensive published quantitative data for this specific molecule, this guide empowers you with the knowledge and protocols to generate this critical information in your own laboratories, ensuring the integrity and progression of your development pipeline.

Molecular Profile and Theoretical Solubility Considerations

This compound (CAS: 19241-37-3) is an aromatic isothiocyanate with the molecular formula C₈H₆ClNS and a molecular weight of 183.66 g/mol .[2] Its structure, featuring a substituted phenyl ring, inherently dictates its solubility characteristics.

PropertyValueSource
Molecular Formula C₈H₆ClNS[2]
Molecular Weight 183.66 g/mol [2]
Water Solubility 8.8 x 10⁻³ g/L (25 °C)[1]
Appearance (Typically) Crystalline solid or oilGeneral chemical knowledge

The very low aqueous solubility is a direct consequence of the molecule's predominantly non-polar aromatic ring and the hydrophobic nature of the chloro and methyl substituents.[1] The principle of "like dissolves like" is the guiding tenet here. We can, therefore, qualitatively predict its solubility behavior in a range of organic solvents based on their polarity.

A logical workflow for understanding and predicting the solubility of this compound is outlined below.

Caption: Logical workflow for predicting and verifying solubility.

Expected Solubility Trends:

  • High Solubility: In solvents that can effectively solvate the aromatic ring and accommodate the molecule's overall non-polar character. This includes:

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile. These solvents possess dipoles that can interact with the polar isothiocyanate group, while their organic nature accommodates the phenyl ring.

    • Non-polar Solvents: Toluene, chloroform, and dichloromethane are expected to be excellent solvents due to their ability to interact favorably with the non-polar regions of the molecule.

  • Moderate to Good Solubility: In alcohols like ethanol and methanol. While these are polar protic solvents, their alkyl chains provide a degree of non-polar character that allows for better solvation of the aryl isothiocyanate compared to water.

  • Low to Insoluble: In highly polar protic solvents, most notably water, as confirmed by available data.[1]

The Imperative of Empirical Determination: A Self-Validating Protocol

While theoretical predictions are invaluable for initial solvent screening, they are no substitute for precise, empirical data. The isothermal shake-flask method is the gold-standard for determining the thermodynamic solubility of a compound and is the recommended approach for generating reliable data for this compound.[3][4][5]

The protocol described below is designed to be a self-validating system. By ensuring that equilibrium has been reached and that the analytical method is robust, the resulting data is inherently trustworthy.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, DMSO, chloroform, ethyl acetate, toluene, hexane)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions:

    • To a series of glass vials, add an excess amount of solid this compound. An amount that is visibly in excess of what will dissolve is crucial to ensure saturation.

    • Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period to allow the system to reach equilibrium. A 24-hour period is a common starting point, but the ideal time should be determined experimentally (see validation step).[3][6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectroscopy method.

    • For HPLC-UV: Isocratic elution on a C18 column is typically suitable. The wavelength for detection should be set at an absorbance maximum for the compound. Aromatic isothiocyanates often exhibit strong absorbance in the UV range.[7][8]

    • For UV-Vis Spectroscopy: The absorbance of the diluted, saturated solution is measured at the wavelength of maximum absorbance (λmax).

  • Calculation of Solubility:

    • Using a pre-established calibration curve of known concentrations versus analytical response (peak area for HPLC, absorbance for UV-Vis), determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Protocol Validation: Ensuring Trustworthiness

To ensure the trustworthiness of the generated data, the following must be validated:

  • Time to Equilibrium: Perform the shake-flask experiment at different time points (e.g., 24, 48, and 72 hours). Solubility should be measured for each time point. Equilibrium is considered reached when the measured solubility values plateau and are consistent between the later time points.[4]

  • Analytical Method Validation: The chosen analytical method (HPLC-UV or UV-Vis) must be validated for linearity, accuracy, and precision using standard solutions of this compound.

The following diagram illustrates the workflow for this robust experimental determination.

Caption: Workflow for the isothermal shake-flask solubility determination.

Data Presentation and Interpretation

Once solubility has been determined across a range of solvents, the data should be summarized in a clear, structured table. This allows for easy comparison and informs solvent selection for various applications.

Table of Predicted and Experimental Solubility of this compound at 25 °C

SolventSolvent TypeRelative Polarity¹Predicted SolubilityExperimental Solubility (mg/mL)
HexaneNon-polar0.009HighTo be determined
TolueneNon-polar0.099HighTo be determined
ChloroformNon-polar0.259HighTo be determined
Ethyl AcetatePolar aprotic0.228HighTo be determined
AcetonePolar aprotic0.355HighTo be determined
AcetonitrilePolar aprotic0.460HighTo be determined
Dimethyl Sulfoxide (DMSO)Polar aprotic0.444HighTo be determined
EthanolPolar protic0.654ModerateTo be determined
MethanolPolar protic0.762ModerateTo be determined
WaterPolar protic1.000Very Low0.0088

¹Relative polarity values are indicative and sourced from established chemical literature.

Practical Implications in Research and Development

The solubility data you generate is not an academic exercise; it is actionable intelligence that directly impacts:

  • Synthetic Chemistry: Choosing an appropriate reaction solvent to ensure all reactants remain in solution, maximizing reaction rates and yields.

  • Purification: Selecting suitable solvent systems for crystallization or chromatography. A solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal for recrystallization.

  • Biological Screening: Preparing stock solutions in a solvent like DMSO is standard practice. Knowing the upper solubility limit in DMSO is critical to avoid compound precipitation in assay plates, which can lead to erroneous results.

  • Formulation Development: For a compound to be developed as a therapeutic, its solubility in pharmaceutically acceptable co-solvents and buffer systems is paramount for achieving desired bioavailability.

Conclusion: Empowering Research Through Foundational Data

While a definitive, pre-existing table of solubility data for this compound in all common organic solvents remains elusive in the public domain, this guide has provided the theoretical framework and a robust, validated experimental protocol to empower you, the scientist, to generate this vital data. By grounding your work in the principles of physical chemistry and adhering to rigorous experimental design, you can produce the high-quality, trustworthy solubility data necessary to accelerate your research and development efforts. The methodologies outlined herein are designed to be adaptable and form the basis for a deeper understanding of this and other promising aryl isothiocyanates in your pipeline.

References

A Technical Guide to the Safe Handling of 3-Chloro-4-methylphenyl isothiocyanate for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-4-methylphenyl isothiocyanate (CAS No. 19241-37-3) is a valuable reagent in synthetic chemistry, utilized as a building block for various heterocyclic compounds with potential biological activity, including neuroprotective agents and fungicides.[1] However, its utility is matched by its significant hazard profile. This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound. It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The causality behind each safety recommendation is explained to foster a comprehensive culture of safety beyond mere procedural compliance.

Core Hazard Identification and GHS Classification

This compound is classified as a hazardous substance that poses multiple acute risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates the following hazard profile. Understanding these classifications is the first step in a robust risk assessment.

Signal Word: Danger [1][2]

GHS Pictograms:

CorrosionExclamation Mark

Hazard CodeHazard StatementCausality and Implications for Researchers
H314 Causes severe skin burns and eye damage.[1][2]The isothiocyanate functional group is highly reactive and can cause rapid, irreversible damage to tissues upon contact. This necessitates the use of robust personal protective equipment (PPE) to prevent any direct exposure.
H302 Harmful if swallowed.[1][2]Ingestion can lead to systemic toxicity. Strict personal hygiene practices, such as prohibiting eating or drinking in the lab, are critical.[3]
H312 Harmful in contact with skin.[1][2]Beyond causing burns, the compound can be absorbed through the skin, leading to systemic toxic effects. This underscores the importance of not only gloves but also appropriate lab coats.
H332 Harmful if inhaled.[1][2]The compound may have sufficient vapor pressure or can form aerosols, posing a significant inhalation risk. All handling must be performed within a certified chemical fume hood to prevent respiratory exposure.

Physicochemical Data for Safe Handling

A thorough understanding of a chemical's physical properties is essential for designing safe experiments and storage solutions.

PropertyValueSourceSignificance in Handling
Molecular Formula C₈H₆ClNS[1][4]Basic identifier for the compound.
Molecular Weight 183.66 g/mol [1][4]Used for stoichiometric calculations.
Appearance Colorless liquid with an acrid odor.[5]The odor is a warning sign of exposure, but olfactory fatigue can occur. Do not rely on smell to determine a safe atmosphere.
Density 1.24 g/cm³[2]Denser than water.[5] In case of a spill near a water source, it will sink.
Boiling Point 127 °C @ 8 mmHg[2]Indicates low volatility under standard pressure but highlights the need for containment to prevent vapor release.
Flash Point 126-127 °C[2]It is a combustible liquid but does not pose a high fire risk at standard lab temperatures.[6]
Water Solubility Insoluble (8.8E-3 g/L at 25 °C)[1]Do not use water to clean up spills, as it is ineffective and the compound may decompose in water.[3][7]
Chemical Sensitivity Moisture Sensitive [1]The isothiocyanate group can react with water. Store under an inert atmosphere in a desiccated environment.

Risk Assessment and Control Workflow

A systematic approach to safety is non-negotiable. The following workflow illustrates the decision-making process for safely incorporating this compound into experimental protocols.

RiskAssessment plan Experiment Planning - Review literature & SDS - Assess quantities needed risk Risk Assessment - Identify hazards (Corrosive, Toxic) - Evaluate exposure potential plan->risk controls Implement Controls risk->controls eng Engineering Controls - Chemical Fume Hood - Eyewash/Shower accessible controls->eng ppe Personal Protective Equipment - Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat controls->ppe admin Administrative Controls - SOP in place - Training complete controls->admin handling Safe Handling Protocol - Work within fume hood - Dispense carefully - Avoid aerosol generation controls->handling spill Spill / Emergency? handling->spill spill_proc Emergency Procedures - Evacuate if necessary - Use spill kit - First Aid as needed spill->spill_proc Yes storage Storage - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles spill->storage No spill_proc->handling After cleanup waste Waste Disposal - Segregate as hazardous waste - Follow institutional guidelines storage->waste

Risk Assessment and Handling Workflow Diagram.

Detailed Protocols for Safe Handling and Use

Adherence to stringent protocols is the primary mechanism for mitigating the risks associated with this compound.

Mandatory Engineering Controls

The causality for using engineering controls is to place a physical barrier between the researcher and the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and addition to reaction mixtures, must be conducted inside a certified chemical fume hood.[3][8] This is to prevent the inhalation of harmful vapors or aerosols.[9]

  • Emergency Stations: An eyewash station and a safety shower must be immediately accessible and tested regularly.[3][8] In the event of an exposure, immediate flushing is critical to minimizing tissue damage.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully for chemical compatibility.

  • Eye and Face Protection: Wear indirect-vent, splash-resistant chemical safety goggles and a full-face shield when handling this compound.[3] The face shield protects against splashes that could bypass the goggles.

  • Skin Protection: A flame-resistant lab coat and long pants are required. All skin on the arms and legs should be covered. For gloves, double-gloving is recommended. The outer glove should be a robust, chemical-resistant material such as butyl rubber or Viton. Standard nitrile gloves offer poor protection against many organic compounds and should not be relied upon for primary containment. Always consult the glove manufacturer's resistance data.

  • Respiratory Protection: A respirator is typically not required if all work is conducted within a properly functioning fume hood.[3] If there is a potential for the ventilation system to fail or for aerosols to be generated outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] All respirator use must be part of a formal institutional program that includes fit-testing and training, as mandated by OSHA 1910.134.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood sash is at the appropriate height and the airflow is correct. Don all required PPE. Assemble all necessary labware and reagents.

  • Aliquotting: As the compound is moisture-sensitive, use of a dry, inert atmosphere (e.g., nitrogen or argon) is recommended for transfers. Use a syringe or cannula for liquid transfers to minimize exposure and prevent contamination.

  • During Reaction: Keep the reaction vessel closed to the open atmosphere. Reactions should be conducted in well-ventilated areas, even if the vessel is sealed.

  • Post-Handling Cleanup: Carefully quench any residual reagent. Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all contaminated materials as hazardous waste.

  • Personal Hygiene: Immediately after handling, remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water.[3]

Emergency Procedures

First Aid Measures

Immediate and correct first aid is critical. All laboratory personnel must be aware of these procedures before beginning work.

  • Inhalation: Immediately move the affected person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[3][8]

  • Skin Contact: Do not delay. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. An emergency shower must be used.[3][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7][8] Seek immediate medical attention.

Accidental Release
  • Small Spill: For a small spill contained within the fume hood, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Collect the material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill: If a spill occurs outside of a fume hood or is too large to be safely managed by lab personnel, evacuate the area immediately. Alert others and contact your institution's environmental health and safety (EHS) department.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] A designated, locked cabinet for corrosives and toxins is appropriate.[6][8] Due to its moisture sensitivity, storage in a desiccator or under an inert atmosphere is best practice.

  • Incompatibilities: Isothiocyanates are reactive and should be stored away from incompatible materials.[7] The electrophilic carbon atom in the N=C=S group is susceptible to attack by nucleophiles. Avoid contact with:

    • Water and moisture

    • Strong oxidizing agents

    • Alcohols, amines, and other nucleophiles

    • Acids and bases, which can catalyze polymerization or decomposition[7]

References

The Rising Therapeutic Potential of 3-Chloro-4-methylphenyl Isothiocyanate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Mustard Oil Pungency – The Scientific Merit of Isothiocyanates

Isothiocyanates (ITCs), the compounds responsible for the characteristic sharp taste of cruciferous vegetables like broccoli and mustard, are emerging as a significant scaffold in medicinal chemistry.[1] Their inherent reactivity, conferred by the -N=C=S functional group, allows them to interact with a multitude of biological targets, paving the way for diverse therapeutic applications.[1][2] This guide delves into the burgeoning field of compounds derived from a specific isothiocyanate, 3-Chloro-4-methylphenyl isothiocyanate. The strategic placement of a chloro and a methyl group on the phenyl ring modifies the electronic and steric properties of the molecule, influencing its reactivity and biological activity. This document will serve as an in-depth technical resource, exploring the synthesis, biological activities, and therapeutic promise of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will also explore their potential as enzyme inhibitors and neuroprotective agents.

The Synthetic Gateway: From Isothiocyanate to Bioactive Thioureas

The primary route to a vast array of bioactive compounds from this compound is through its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives.[3][4][5] This nucleophilic addition reaction is generally straightforward and efficient, allowing for the creation of a diverse library of compounds by varying the amine substituent.[3][5]

General Synthetic Protocol for Thiourea Derivatives

A typical synthesis involves the dropwise addition of an amine to a solution of this compound in a suitable solvent, such as acetone or dichloromethane.[6] The reaction mixture is often stirred at room temperature or refluxed for a period of time, monitored by thin-layer chromatography (TLC).[1] Upon completion, the product can be isolated by precipitation, filtration, and subsequent recrystallization to yield the pure thiourea derivative.[1]

Experimental Protocol: Synthesis of 1-(3-Chloro-4-methylphenyl)-3-(aryl/alkyl)thiourea

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous acetone.

  • Addition of Amine: To this solution, add the desired primary or secondary amine (1 equivalent) dropwise at room temperature with constant stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at reflux temperature, monitoring the progress by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into crushed ice.

  • Purification: Filter the resulting precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[7]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Isothiocyanates and their thiourea derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][8][9]

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism of the anticancer effect of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells.[8] This is often accompanied by cell cycle arrest, preventing the proliferation of malignant cells.[9] For instance, the thiourea derivative 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea has been shown to suppress the growth of multiple breast cancer cell lines with IC50 values ranging from 2.2 to 5.5 μM.[10]

Inhibition of Signaling Pathways

Many cancers are driven by aberrant signaling pathways that promote cell growth and survival. Thiourea derivatives have been found to inhibit key signaling pathways implicated in cancer progression. While specific studies on 3-Chloro-4-methylphenyl derivatives are emerging, the broader class of isothiocyanates is known to target pathways such as:

  • NF-κB Pathway: Inhibition of the NF-κB signaling pathway can reduce the expression of pro-survival genes in cancer cells.

  • MAPK Pathway: Modulation of the MAPK signaling cascade can lead to cell cycle arrest and apoptosis.

  • PI3K/Akt/mTOR Pathway: This is a critical survival pathway in many cancers, and its inhibition can sensitize cancer cells to other treatments.

Table 1: Cytotoxicity of 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea against Breast Cancer Cell Lines [10]

Cell LineIC50 (μM)
Breast Cancer Cell Line 12.2
Breast Cancer Cell Line 23.5
Breast Cancer Cell Line 34.1
Breast Cancer Cell Line 45.5

Diagram 1: General Anticancer Mechanisms of Thiourea Derivatives

Thiourea Thiourea Derivative Apoptosis Induction of Apoptosis Thiourea->Apoptosis CellCycle Cell Cycle Arrest Thiourea->CellCycle Signaling Inhibition of Signaling Pathways Thiourea->Signaling CancerCell Cancer Cell Proliferation and Survival Apoptosis->CancerCell CellCycle->CancerCell Signaling->CancerCell

Caption: Thiourea derivatives exert anticancer effects through multiple pathways.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thiourea derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogens.[11][12] The presence of halogens, such as chlorine, on the phenyl ring is often associated with enhanced antimicrobial activity.[13]

Mechanism of Action: Targeting Bacterial Enzymes

The antibacterial action of many thiourea derivatives is attributed to their ability to inhibit essential bacterial enzymes.[14] A key target is the family of type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division.[14] By inhibiting these enzymes, thiourea derivatives can effectively halt bacterial growth.

Spectrum of Activity

Thiourea derivatives derived from this compound have shown particular promise against Gram-positive bacteria.[13] This selectivity may be due to differences in the cell wall structure between Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria acting as a barrier to drug penetration.[12]

Table 2: Antimicrobial Activity of a 3-Chloro-4-methylphenyl Thiourea Derivative

Bacterial StrainActivityReference
Gram-positive pathogensPromising[13]

Note: Specific MIC values for a range of derivatives are a key area for future research.

Diagram 2: Proposed Antibacterial Mechanism of Action

Thiourea 3-Chloro-4-methylphenyl Thiourea Derivative Topoisomerase Bacterial Type II Topoisomerases (DNA Gyrase, Topo IV) Thiourea->Topoisomerase Inhibition Replication DNA Replication & Cell Division Topoisomerase->Replication BacterialCell Bacterial Cell Death Replication->BacterialCell

Caption: Inhibition of bacterial topoisomerases by thiourea derivatives.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isothiocyanates and their derivatives have demonstrated potent anti-inflammatory effects.[15][16][17]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of these compounds is often linked to their ability to suppress the production of pro-inflammatory mediators. This includes the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, key players in the inflammatory response.[15][17] Additionally, they can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[17]

Modulation of Inflammatory Signaling Pathways

The regulation of inflammatory responses is tightly controlled by complex signaling pathways. Isothiocyanate derivatives can modulate these pathways, including:

  • NF-κB Pathway: As in cancer, inhibiting the NF-κB pathway can downregulate the expression of numerous pro-inflammatory genes.

  • MAPK Pathway: The MAPK signaling cascade is also involved in the inflammatory response, and its modulation can dampen inflammation.[17]

  • Nrf2 Pathway: Isothiocyanates are well-known activators of the Nrf2 antioxidant response pathway, which can indirectly suppress inflammation by reducing oxidative stress.[18]

Diagram 3: Key Anti-inflammatory Mechanisms

ITC Isothiocyanate Derivative COX2 COX-2 Inhibition ITC->COX2 Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) ITC->Cytokines Nrf2 Nrf2 Activation ITC->Nrf2 Inflammation Inflammatory Response COX2->Inflammation Cytokines->Inflammation Nrf2->Inflammation Suppression

Caption: Anti-inflammatory actions of isothiocyanate derivatives.

Emerging Frontiers: Neuroprotection and Enzyme Inhibition

The biological activities of derivatives from this compound are not limited to the aforementioned areas. Preliminary evidence suggests their potential in other therapeutic domains.

Neuroprotective Potential

This compound has been used as a reagent to synthesize 1,2,4-thiadiazole derivatives that have been reported to act as neuroprotectors.[19] The broader class of isothiocyanates is known to exert neuroprotective effects by counteracting oxidative stress and inflammation in the brain, mechanisms that are central to the pathology of neurodegenerative diseases.[18] The activation of the Nrf2 pathway is a key mechanism underlying these neuroprotective effects.[18]

Enzyme Inhibition

The reactivity of the isothiocyanate and thiourea functionalities makes these compounds candidates for enzyme inhibitors. Beyond the bacterial topoisomerases, various other enzymes could be targeted. This is a promising area for future research, with the potential to develop specific inhibitors for enzymes implicated in a range of diseases.

Future Directions and Conclusion

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. While research into this specific subclass is still in its early stages, the existing data, coupled with the well-established biological activities of isothiocyanates and thioureas, provides a strong rationale for further investigation.

Key areas for future research include:

  • Expansion of Compound Libraries: Synthesis and screening of a wider range of derivatives to establish robust structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways for the most potent compounds.

  • In vivo Efficacy and Safety Profiling: Evaluation of promising candidates in animal models of cancer, infectious diseases, and inflammatory conditions.

  • Exploration of Novel Applications: Investigation of their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

References

A Technical Guide to the Role of 3-Chloro-4-methylphenyl Isothiocyanate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-methylphenyl isothiocyanate (CMPI) is a versatile chemical intermediate whose significance in agrochemical research is primarily centered on its role as a precursor for synthesizing novel pesticides. While not typically an end-use product itself, its unique chemical structure, featuring a reactive isothiocyanate group, allows for the strategic modification of existing agrochemical scaffolds to develop new compounds with enhanced or entirely different biological activities. This guide provides an in-depth examination of CMPI, detailing its chemical properties, synthesis, and core application in the development of potent fungicides derived from urea-based herbicides. We will explore the underlying mechanisms of action, relevant detoxification pathways in pests, and provide detailed experimental protocols for the synthesis and evaluation of CMPI-derived compounds. This document is intended for researchers and scientists in the agrochemical and pharmaceutical industries, offering a comprehensive technical overview grounded in established scientific principles.

The Isothiocyanate Moiety: A Cornerstone of Bioactivity

The Isothiocyanate Functional Group: Reactivity and Significance

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group R–N=C=S.[1][2] This group's reactivity is dominated by the electrophilic nature of the central carbon atom, making it susceptible to nucleophilic attack by amines, thiols, and hydroxyl groups. This high reactivity is the foundation of their broad biological activity, as they can readily form covalent bonds with functional groups in amino acids, thereby altering the structure and function of critical proteins and enzymes in target organisms.[3] This mechanism underpins their utility as antimicrobial, anti-inflammatory, and anticancer agents in medicine, and as potent pesticides in agriculture.[1]

Natural vs. Synthetic Isothiocyanates

The agrochemical relevance of ITCs has dual origins. Naturally, they are well-known as the defensive compounds of Brassicaceae plants (e.g., mustard, broccoli).[4] Stored as inert glucosinolate precursors, they are released upon tissue damage by the enzyme myrosinase, producing volatile and highly toxic ITCs that deter herbivores and pathogens.[3][4] This natural process is harnessed in the agricultural practice of "biofumigation," where brassica crops are incorporated into the soil to release ITCs and suppress soil-borne pests.[5][6][7]

Synthetically, chemists can create a vast array of ITCs with tailored properties. This compound is one such synthetic compound, designed not for direct application but as a strategic building block. Its aromatic structure provides a stable scaffold, while the chloro and methyl substitutions can influence its reactivity and the biological properties of its derivatives.

Profile of a Precursor: this compound (CMPI)

Chemical and Physical Properties

CMPI is an organic compound that serves as a key reagent in chemical synthesis.[8] Its physical and chemical characteristics are essential for its handling, storage, and reaction planning.

PropertyValueReference(s)
CAS Number 19241-37-3[8][9][10]
Molecular Formula C₈H₆ClNS[8][9][11]
Molecular Weight 183.66 g/mol [8][9][11]
Boiling Point 127 °C (at 8 mmHg)[8][12]
Density 1.24 g/cm³[8][12]
Refractive Index 1.6530[8][12]
Solubility Soluble in Chloroform, Ethyl Acetate[8]
Sensitivity Moisture Sensitive[8][13]
Storage Refrigerator, under inert atmosphere[8]
Synthesis of this compound

The most common and direct laboratory synthesis of aryl isothiocyanates like CMPI involves the reaction of the corresponding primary amine with thiophosgene (CSCl₂).[8] This reaction provides a reliable route to the desired isothiocyanate functional group.

Synthesis_of_CMPI amine 3-Chloro-4-methylaniline reagent Thiophosgene (CSCl₂) + Base amine->reagent product 3-Chloro-4-methylphenyl Isothiocyanate (CMPI) reagent->product Thiocarbonylation

Workflow for the synthesis of CMPI.

Core Application: A Gateway to Novel Fungicides

The primary documented role of CMPI in agrochemical research is as a reagent for synthesizing thio-analogues of existing urea herbicides, thereby creating new molecules with potent fungicidal properties.[8][13]

Rationale: From Herbicide to Fungicide

Urea-based herbicides, such as Fenuron, are widely used for weed control. Their mode of action typically involves inhibiting photosynthesis. By replacing the carbonyl oxygen of the urea linkage with a sulfur atom (a thiourea), the fundamental electronic and steric properties of the molecule are altered. This structural modification, facilitated by CMPI, can shift the biological activity away from herbicidal action and towards fungitoxicity. This represents a powerful strategy in agrochemical development, leveraging a known scaffold to access a new class of activity.

Synthesis of Thiourea Analogues from CMPI

The synthesis is a direct nucleophilic addition reaction. The lone pair of electrons on the secondary amine (e.g., dimethylamine) attacks the electrophilic carbon of the isothiocyanate group in CMPI, forming the corresponding thiourea derivative.

Thiourea_Synthesis cluster_product Product CMPI CMPI Amine Dimethylamine Thiourea N-(3-chloro-4-methylphenyl)- N',N'-dimethylthiourea (Fungicidal Analogue) CMPI->Thiourea label_edge Nucleophilic Addition Amine->Thiourea

Reaction scheme for synthesizing a fungicidal thiourea from CMPI.

Biological Interactions and Detoxification

Mechanism of Action and Pest Detoxification

The pesticidal action of ITCs and their derivatives stems from their ability to react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.[3] This can inhibit critical enzymes and disrupt cellular processes, leading to toxicity.

However, many organisms, including insects, have evolved detoxification mechanisms. The most prominent is the mercapturic acid pathway, which conjugates the ITC with glutathione (GSH), a cellular antioxidant.[14][15][16] This process, catalyzed by glutathione-S-transferases (GSTs), renders the ITC inactive and marks it for excretion.[15][16][17] Understanding this pathway is crucial for overcoming potential resistance and designing more effective agrochemicals.

The Mercapturic Acid Pathway for ITC Detoxification

Detox_Pathway cluster_cell Insect Cell ITC Isothiocyanate (ITC) GSH_Conj Glutathione Conjugate ITC->GSH_Conj Glutathione-S-Transferase (GST) CysGly_Conj Cysteinylglycine Conjugate GSH_Conj->CysGly_Conj γ-glutamyl- transpeptidase Cys_Conj Cysteine Conjugate CysGly_Conj->Cys_Conj Dipeptidase Mercap_Acid Mercapturic Acid Cys_Conj->Mercap_Acid N-acetyltransferase Excretion Excretion from Organism Mercap_Acid->Excretion

Key steps in the detoxification of isothiocyanates in insects.

Experimental Protocols for Agrochemical Evaluation

The following protocols provide a framework for the synthesis and biological testing of CMPI-derived compounds. These are illustrative and should be adapted based on specific laboratory capabilities and target pathogens.

Protocol: Synthesis of N-(3-chloro-4-methylphenyl)-N',N'-dimethylthiourea
  • Objective: To synthesize a fungicidal thiourea analogue from CMPI.

  • Materials:

    • This compound (CMPI)

    • Dimethylamine (40% solution in water or as a gas)

    • Ethanol or Tetrahydrofuran (THF) as solvent

    • Round-bottom flask, magnetic stirrer, condenser

    • Standard workup and purification equipment (rotary evaporator, recrystallization solvents)

  • Procedure:

    • In a well-ventilated fume hood, dissolve 1 equivalent of CMPI in the chosen solvent (e.g., ethanol) in a round-bottom flask.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add 1.1 equivalents of dimethylamine solution dropwise to the stirred CMPI solution. The reaction is often exothermic. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure thiourea derivative as a solid.

    • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol: In Vitro Fungicidal Bioassay (Agar Dilution Method)
  • Objective: To determine the efficacy of the synthesized compound against a target fungal pathogen.[18]

  • Materials:

    • Synthesized thiourea compound

    • Target fungal culture (e.g., Fusarium oxysporum, Botrytis cinerea)

    • Potato Dextrose Agar (PDA) medium

    • Dimethyl sulfoxide (DMSO)

    • Sterile petri dishes, micropipettes, incubator

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10,000 mg/L).

    • Autoclave the PDA medium and cool it to approximately 45-50 °C (molten but not too hot).

    • Create a dilution series. Pipette the required volume of the stock solution into the molten PDA to achieve the desired final concentrations (e.g., 200, 100, 50, 25, 10 mg/L).[18] Also prepare a control plate containing only DMSO. Mix thoroughly but gently to avoid bubbles.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • From a fresh culture of the target fungus, cut a small mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

    • Seal the plates with paraffin film and incubate them at the optimal temperature for the fungus (e.g., 25 °C) for 3-7 days.

    • Measure the radial growth of the fungal colony in two perpendicular directions. Calculate the percentage of growth inhibition relative to the control plate.

    • Use the inhibition data to calculate the EC₅₀ value (the concentration that inhibits 50% of fungal growth).

Safety, Handling, and Environmental Considerations

Toxicological Profile and Hazard Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[13][19] It is also known to cause skin and eye irritation and may cause respiratory irritation.[19] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a certified chemical fume hood.

Environmental Fate of Aryl Isothiocyanates

The environmental fate of ITCs is complex. In soil, their concentration can decline due to volatility, sorption to organic matter, and chemical or biological degradation.[7][20] The soil microbiome plays a major role in the biodegradation of ITCs.[7][21] The persistence and mobility of any new agrochemical derived from CMPI would need to be thoroughly investigated through specific environmental fate studies to ensure it does not pose an undue risk to non-target organisms or ecosystems.

Conclusion and Future Perspectives

This compound stands out not as a direct-action agrochemical but as a valuable synthetic intermediate. Its primary role in current research is to facilitate the conversion of herbicidal urea scaffolds into potent fungicidal thioureas, demonstrating a clever approach to pesticide discovery. The principles of its reactivity and the biological mechanisms of the resulting compounds are well-grounded in the broader chemistry of isothiocyanates. Future research may explore the use of CMPI to synthesize other classes of agrochemicals, such as insecticides or nematicides, by reacting it with different nucleophilic partners. As the demand for novel and effective crop protection solutions grows, such strategic building blocks will remain essential tools for the modern agrochemical scientist.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles Utilizing 3-Chloro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its unique electronic and structural features make it an attractive target for the development of novel therapeutic agents and functional materials. This document provides a detailed, mechanistically-grounded protocol for the synthesis of 1,2,4-thiadiazoles, focusing on a robust and versatile method that employs isothiocyanates as key building blocks. Specifically, we will detail the use of 3-Chloro-4-methylphenyl isothiocyanate to construct highly functionalized 3,5-disubstituted-1,2,4-thiadiazole derivatives. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both a practical experimental procedure and a deep understanding of the underlying chemical principles.

Part 1: Theoretical & Mechanistic Framework

The synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates is a well-established and efficient strategy. The core transformation involves the reaction of an isothiocyanate with a compound containing a nucleophilic nitrogen, typically an amidine or a related precursor, followed by an oxidative cyclization to form the heterocyclic ring.[3][4]

The Causality of the Synthetic Route

The chosen synthetic pathway proceeds in two conceptual stages:

  • Intermediate Formation: The reaction is initiated by the nucleophilic attack of an amidine on the electrophilic carbon of the isothiocyanate group of this compound. This forms a crucial thioacylamidine or imidoyl thiourea intermediate.[3] This step is driven by the high reactivity of the isothiocyanate functional group towards nucleophiles. The choice of an amidine as the coupling partner is strategic; it provides the necessary N-C-N fragment that will ultimately form part of the final heterocyclic ring.

  • Oxidative Cyclization: The thioacylamidine intermediate does not spontaneously cyclize. The formation of the thermodynamically stable 1,2,4-thiadiazole ring requires the formation of a nitrogen-sulfur (N-S) bond. This is achieved through an intramolecular oxidative dehydrogenative coupling.[3][5] Various oxidizing agents can facilitate this step, with molecular iodine (I₂) being a common, effective, and relatively mild choice.[6] The oxidant removes two hydrogen atoms, enabling the formation of the critical N-S bond and completing the aromatic ring system.

Generalized Reaction Mechanism

The diagram below illustrates the logical flow from starting materials to the final 1,2,4-thiadiazole product.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Oxidative Cyclization SM1 3-Chloro-4-methylphenyl Isothiocyanate INT Thioacylamidine Intermediate SM1->INT Nucleophilic Attack SM2 Amidine (e.g., Benzamidine) SM2->INT PROD 3-(3-Chloro-4-methylphenyl)- 5-substituted-1,2,4-thiadiazole INT->PROD N-S Bond Formation OX Oxidant (e.g., I₂) OX->PROD Oxidation

Caption: Generalized reaction pathway for 1,2,4-thiadiazole synthesis.

Part 2: Reagent & Equipment Profile

Successful synthesis requires high-purity reagents and appropriate laboratory equipment. All reagents should be handled according to their specific safety data sheets (SDS).

Reagent Specifications
ReagentCAS No.Molecular FormulaMW ( g/mol )Key PropertiesSupplier Example
This compound19241-37-3C₈H₆ClNS183.66Moisture sensitive, toxic, corrosive.[7][8]Santa Cruz Biotech
Benzamidine hydrochloride1670-14-0C₇H₉ClN₂156.61Hygroscopic solid.Sigma-Aldrich
Iodine (I₂)7553-56-2I₂253.81Oxidizer, sublimes, harmful.Fisher Scientific
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive, used to freebase amidine.VWR
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, polar aprotic solvent.Sigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction solvent.Fisher Scientific
Hexane110-54-3C₆H₁₄86.18Chromatography eluent.Fisher Scientific
Required Laboratory Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, beakers).

  • Magnetic stirrer with heating mantle.

  • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line).

  • Rotary evaporator for solvent removal.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Flash column chromatography system.

  • Standard analytical instruments: NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer.

Part 3: Safety & Handling Protocol (EHS)

CAUSALITY: Isothiocyanates are reactive and hazardous compounds. Strict adherence to safety protocols is essential to mitigate risks associated with toxicity, corrosivity, and reactivity.

  • Hazard Assessment:

    • This compound: Classified as acutely toxic upon inhalation, dermal contact, and ingestion. It causes severe skin burns and eye damage and may cause respiratory irritation and sensitization.[9] It is moisture-sensitive and can decompose to release toxic gases.[9][10]

    • Iodine: A strong oxidizing agent. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

    • DMF: A potential reproductive toxin. Readily absorbed through the skin.

    • Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE):

    • Primary: Chemical splash goggles, nitrile gloves (double-gloving recommended), and a flame-resistant lab coat must be worn at all times.

    • Secondary: All manipulations involving this compound, DMF, and iodine must be performed inside a certified chemical fume hood to prevent inhalation exposure.

  • Handling & Storage:

    • This compound should be stored under an inert atmosphere (e.g., in a desiccator with nitrogen) and refrigerated (2-8°C) to prevent degradation from moisture.

    • Use dry glassware and anhydrous solvents to prevent unwanted side reactions with the isothiocyanate.

  • Waste Disposal:

    • All organic waste containing halogenated compounds must be collected in a designated halogenated organic waste container.

    • Aqueous waste should be neutralized before disposal according to institutional guidelines.

Part 4: Detailed Experimental Protocol

This protocol details the synthesis of 3-(3-Chloro-4-methylphenyl)-5-phenylamino-1,2,4-thiadiazole as a representative example.

Experimental Workflow Diagram

G A Step 1: Freebase Amidine (Benzamidine HCl + NaOH) B Step 2: Add 3-Chloro-4-methylphenyl isothiocyanate in DMF A->B C Step 3: Stir at RT (Intermediate Formation) B->C D Step 4: Add Iodine Solution (Oxidative Cyclization) C->D E Step 5: Monitor by TLC D->E F Step 6: Aqueous Work-up (Quench, Extract) E->F G Step 7: Purification (Column Chromatography) F->G H Step 8: Characterization (NMR, IR, MS) G->H

Caption: Step-by-step experimental workflow for synthesis and analysis.

Step-by-Step Methodology

Step 1: Preparation of Benzamidine (Free Base)

  • In a 100 mL round-bottom flask, dissolve benzamidine hydrochloride (1.57 g, 10 mmol, 1.0 equiv) in water (20 mL).

  • Cool the solution in an ice bath and add a 2M NaOH solution dropwise until the pH is >10.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzamidine as a white solid. Use immediately in the next step.

  • Causality: The commercially available amidine is a hydrochloride salt. It must be converted to its neutral (free base) form to act as an effective nucleophile.

Step 2: Formation of the Thioacylamidine Intermediate

  • Place the freshly prepared benzamidine (approx. 10 mmol) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous DMF (30 mL) and stir until the solid is fully dissolved.

  • In a separate vial, dissolve this compound (1.84 g, 10 mmol, 1.0 equiv) in anhydrous DMF (10 mL).

  • Add the isothiocyanate solution dropwise to the amidine solution at room temperature over 10 minutes.

  • Allow the reaction mixture to stir at room temperature for 2 hours. The formation of the intermediate can be monitored by TLC.

  • Causality: A dropwise addition at room temperature controls the initial exothermic reaction. Anhydrous conditions are critical to prevent the hydrolysis of the isothiocyanate.[8]

Step 3: Oxidative Cyclization

  • In a separate flask, dissolve iodine (2.80 g, 11 mmol, 1.1 equiv) in DMF (20 mL).

  • Add the iodine solution dropwise to the reaction mixture. The color will turn dark brown.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.

  • Causality: Heating provides the activation energy for the oxidative cyclization. A slight excess of iodine ensures the complete conversion of the intermediate.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water.

  • Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of excess iodine disappears.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude solid under vacuum.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 95:5) as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a solid.

  • Causality: The sodium thiosulfate quench is essential to remove unreacted iodine, which can interfere with purification and analysis. Chromatography separates the desired product from any unreacted starting materials or side products.

Part 5: Characterization & Data Analysis

The structure of the synthesized 3-(3-Chloro-4-methylphenyl)-5-phenylamino-1,2,4-thiadiazole must be confirmed using standard spectroscopic techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Aromatic protons from both the phenylamino and the 3-chloro-4-methylphenyl rings will appear in the δ 7.0-8.5 ppm region. A singlet for the methyl group (CH₃) will appear around δ 2.4 ppm. A broad singlet for the amine proton (NH) will also be present.
¹³C NMR Characteristic signals for the two carbons of the 1,2,4-thiadiazole ring are expected in the δ 150-180 ppm range.[11] Aromatic carbons will appear between δ 120-145 ppm, and the methyl carbon will be around δ 20 ppm.
FT-IR (cm⁻¹) N-H stretching vibration around 3200-3400 cm⁻¹. C=N stretching of the thiadiazole ring around 1550-1600 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C-Cl stretching around 700-800 cm⁻¹.
Mass Spec (MS) The molecular ion peak (M⁺) should be observed, corresponding to the calculated molecular weight of the product (C₁₅H₁₁ClN₄S). The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion peak.

Part 6: Troubleshooting & Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete formation of the free base amidine.2. Hydrolysis of the isothiocyanate due to moisture.3. Incomplete oxidation.1. Ensure pH is sufficiently basic (>10) during free base preparation.2. Use freshly dried anhydrous solvents and glassware. Perform the reaction under an inert atmosphere.3. Increase reaction time or temperature for the oxidation step. Confirm oxidant is not degraded.
Multiple Spots on TLC 1. Formation of side products (e.g., ureas from moisture).2. Unreacted starting materials.1. Re-verify anhydrous conditions.2. Optimize stoichiometry and reaction time. Ensure complete conversion before work-up.
Purification Issues Product is difficult to separate from impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Expert Insight: The success of this synthesis hinges on the quality and handling of the this compound. Its moisture sensitivity is a critical parameter.[8] Performing a small-scale test reaction first is highly recommended to fine-tune the reaction conditions before committing to a larger scale synthesis.

References

Application Note: Synthesis of N,N'-Disubstituted Thioureas via Reaction of 3-Chloro-4-methylphenyl isothiocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of N,N'-disubstituted thioureas, a critical structural motif in medicinal chemistry, through the reaction of 3-Chloro-4-methylphenyl isothiocyanate with various primary amines. Thiourea derivatives are foundational in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3][4] This application note details the underlying reaction mechanism, provides a robust and scalable experimental protocol, outlines methods for purification and characterization, and offers expert insights into troubleshooting common experimental challenges.

Introduction: The Significance of Thioureas in Drug Discovery

Thiourea and its derivatives are organosulfur compounds that serve as versatile building blocks in organic synthesis.[3] The N,N'-disubstituted thiourea scaffold is of particular interest in medicinal chemistry due to its ability to form key hydrogen bonds with biological targets, contributing to its diverse pharmacological profile.[1] Compounds incorporating this moiety have shown significant promise as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][3]

The reaction between an isothiocyanate and a primary amine is one of the most efficient and high-yielding methods for preparing unsymmetrical thioureas.[5] The selected reagent, this compound, provides a scaffold with specific electronic and steric properties that can be further explored in structure-activity relationship (SAR) studies. This guide offers a self-validating protocol designed for both small-scale library synthesis and larger-scale production.

Reaction Mechanism: Nucleophilic Addition

The formation of a thiourea from an isothiocyanate and a primary amine proceeds via a nucleophilic addition mechanism. The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on this electrophilic carbon atom.[6] This forms a transient zwitterionic intermediate. A subsequent rapid proton transfer from the nitrogen of the amine to the nitrogen of the isothiocyanate results in the stable N,N'-disubstituted thiourea product.[6] The reaction is typically fast and irreversible.

ReactionMechanism cluster_reactants Reactants cluster_product Product reactant1 3-Chloro-4-methylphenyl Isothiocyanate (Electrophile) product N,N'-Disubstituted Thiourea reactant1->product Nucleophilic Addition reactant2 Primary Amine (Nucleophile) reactant2->product ExperimentalWorkflow start Start: Reagents & Glassware setup 1. Reaction Setup (Amine + Solvent) start->setup addition 2. Add Isothiocyanate (Dropwise) setup->addition react 3. Stir & Monitor (TLC) addition->react workup 4. Reaction Workup (Quench & Extract) react->workup Reaction Complete purify 5. Purification (Recrystallization or Chromatography) workup->purify Crude Product characterize 6. Characterization (NMR, IR, MS) purify->characterize Pure Solid product Final Product: Pure Thiourea characterize->product

References

Application Notes & Protocols for the Synthesis of Fungicidal Thio-urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Thio-urea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including notable fungicidal properties.[1] Their structural motif, characterized by an N-C(=S)-N core, allows for diverse substitutions, enabling the fine-tuning of their physicochemical and biological profiles. The fungicidal activity of these compounds is often attributed to their ability to interfere with essential fungal metabolic pathways. This document provides a comprehensive guide to the experimental conditions for synthesizing N,N'-disubstituted thio-ureas, focusing on the prevalent and highly efficient reaction between isothiocyanates and primary or secondary amines.

The core of this synthesis is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[2] This straightforward and often high-yielding reaction makes it an attractive method for generating extensive libraries of thio-urea derivatives for structure-activity relationship (SAR) studies in fungicidal drug discovery. Understanding and controlling the experimental parameters are paramount to ensuring high yield, purity, and reproducibility.

Core Reaction Mechanism

The synthesis of a thio-urea from an isothiocyanate and an amine is a classic example of a polar addition reaction. The mechanism proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of the amine, acting as a nucleophile, attacks the central carbon of the isothiocyanate. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

  • Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, resulting in a neutral thio-urea molecule.

This reaction is typically fast and exothermic. The simplicity of this mechanism allows for a robust and versatile synthetic procedure.

Caption: General mechanism for thio-urea synthesis.

Critical Experimental Parameters

Success in thio-urea synthesis hinges on the careful selection and control of several key parameters. The causality behind these choices is crucial for optimizing reaction outcomes.

Reactant Selection and Stoichiometry
  • Amine Nucleophilicity: The reactivity of the amine is a primary driver of the reaction rate. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines.[2] Aromatic amines with electron-withdrawing groups (e.g., nitro, halogen groups) are less reactive and may require more forcing conditions, such as elevated temperatures or longer reaction times, to achieve good conversion.[3]

  • Isothiocyanate Electrophilicity: The isothiocyanate's reactivity is also influenced by its substituent. Electron-withdrawing groups on the R¹ moiety can increase the electrophilicity of the central carbon, accelerating the reaction.

  • Stoichiometry: A 1:1 molar ratio of the amine and isothiocyanate is typically employed.[3] Using a slight excess of one reagent is generally unnecessary unless one of the starting materials is particularly volatile or prone to side reactions.

Solvent Choice

The solvent plays a critical role in solubilizing reactants and influencing the reaction rate. The choice depends on the solubility of the starting materials and the desired reaction temperature.

SolventPolarityBoiling Point (°C)Rationale & Comments
Dichloromethane (DCM) Polar Aprotic39.6Excellent for dissolving many organic reactants. Its volatility simplifies product isolation via rotary evaporation. Commonly used for reactions at room temperature.[2][3]
Acetone Polar Aprotic56Good solvating power for a wide range of reactants. Often used for reactions at room temperature or gentle reflux.[2]
Acetonitrile (ACN) Polar Aprotic82A versatile solvent that dissolves most reactants well. Its higher boiling point allows for reactions at elevated temperatures.
Tetrahydrofuran (THF) Polar Aprotic66A common choice, particularly for less reactive amines, as it allows for moderate heating to drive the reaction.[3]
Ethanol/Methanol Polar Protic78 / 65Can be used, but may participate in hydrogen bonding, potentially slowing the reaction slightly compared to aprotic solvents. Often excellent for subsequent recrystallization.
Toluene Nonpolar111Useful for high-temperature reactions, especially with sterically hindered or electronically deactivated reactants.[4]
Temperature and Reaction Time
  • Temperature: For most combinations of aliphatic amines and isothiocyanates, the reaction is rapid and can be conducted at room temperature (20-25°C). For less reactive aromatic amines, heating the reaction mixture to reflux (typically 40-80°C) is often necessary to ensure complete conversion in a reasonable timeframe.[2][3]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.[3] Thin Layer Chromatography (TLC) is the most common and effective method for this. A spot of the reaction mixture is compared against spots of the starting materials. The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared.

Catalysis

While most thio-urea syntheses proceed efficiently without a catalyst, certain scenarios can benefit from one:

  • Phase-Transfer Catalysts: For reactions involving poorly soluble reactants or biphasic systems, a phase-transfer catalyst like tetra-n-butylammonium bromide can enhance the reaction rate.[2]

  • Lewis Acids: In specific cases, a reusable Lewis acid catalyst, such as nano-BF₃-SiO₂, has been shown to facilitate the reaction, particularly under greener solvent conditions like PEG-400.[5]

Detailed Experimental Protocol: Synthesis of an Exemplar Fungicidal Thio-urea

This protocol details the synthesis of N-(4-chlorophenyl)-N'-(phenyl)thiourea , a representative compound whose derivatives have shown biological activity.

Safety First:

  • Isothiocyanates are lachrymators and toxic.[6][7] They should always be handled in a well-ventilated chemical fume hood.[7][8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[7][8]

  • Ensure an eyewash station and safety shower are accessible.[9][7]

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount
4-Chloroaniline127.571.01.28 g (10 mmol)
Phenyl isothiocyanate135.191.01.35 g (1.20 mL, 10 mmol)
Acetone (ACS Grade)--40 mL
Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.28 g, 10 mmol).

  • Dissolution: Add 20 mL of acetone to the flask and stir the mixture at room temperature until the 4-chloroaniline is completely dissolved.

  • Reagent Addition: In a separate beaker, dissolve phenyl isothiocyanate (1.20 mL, 10 mmol) in 20 mL of acetone. Transfer this solution to an addition funnel.

  • Reaction: Add the phenyl isothiocyanate solution dropwise to the stirring 4-chloroaniline solution over 15 minutes at room temperature.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting amine on TLC), reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Cool the concentrated solution in an ice bath for 30 minutes. The white, solid product should precipitate out.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold acetone or ethanol (approx. 10 mL) to remove any soluble impurities.[10]

  • Drying: Dry the purified product in a vacuum oven at 50°C overnight to yield the final N-(4-chlorophenyl)-N'-(phenyl)thiourea.

Caption: Experimental workflow for thio-urea synthesis.

Purification and Characterization

Ensuring the purity and confirming the structure of the synthesized compound is a critical, self-validating step.

Purification: Recrystallization

If the product's purity after initial filtration is insufficient (as determined by TLC or melting point), recrystallization is the preferred method of purification.[10]

  • Solvent Selection: Choose a solvent in which the thio-urea compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol/water mixture is often a good choice.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent in an Erlenmeyer flask.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize the yield of crystals.[10]

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of the ice-cold recrystallization solvent, and dry thoroughly.[10]

Characterization: Spectroscopic Methods

The structure of the final product must be confirmed using standard analytical techniques.[11][12]

TechniqueExpected Observations for N-(4-chlorophenyl)-N'-(phenyl)thiourea
¹H NMR - Broad singlets (2H) for the N-H protons, typically in the range of δ 7.6-12.4 ppm.[11][12]- Multiplets in the aromatic region (δ 6.8-7.8 ppm) corresponding to the protons on the two phenyl rings.[11]
¹³C NMR - A characteristic downfield signal for the thiocarbonyl (C=S) carbon, typically around δ 180 ppm.[11][12]- Signals in the aromatic region (δ 110-160 ppm) for the carbons of the phenyl rings.[11]
FT-IR - N-H stretching vibrations observed as a sharp band in the range of 3000-3400 cm⁻¹.[11]- A strong C=S stretching vibration band in the 1200-1300 cm⁻¹ region.[11]
Mass Spec (ESI-MS) - A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.[11]
Melting Point A sharp, defined melting point indicates high purity. Compare the observed value with literature values if available.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low or No Yield - Poorly reactive amine (e.g., highly electron-deficient).- Decomposed or impure starting materials.- Increase the reaction temperature and/or reaction time.[3]- Verify the purity of starting materials. Isothiocyanates should be fresh or properly stored.[3]
Formation of Side Products - Reaction temperature is too high.- Presence of moisture in reactants or solvent.- Optimize temperature; avoid excessive heating.[3]- Use anhydrous solvents and ensure reactants are dry.
Product Oiling Out - Melting point of the product is below the solvent's boiling point during recrystallization.- Solution was cooled too rapidly.- Select a recrystallization solvent with a lower boiling point.[10]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Difficulty in Purification - Impurities have similar polarity to the product.- If recrystallization is ineffective, consider column chromatography for purification.[3]

References

Purity Determination of 3-Chloro-4-methylphenyl isothiocyanate using a Stability-Indicating Reverse-Phase HPLC Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Chloro-4-methylphenyl isothiocyanate. As a crucial reagent in the synthesis of various bioactive compounds, including neuroprotectors and fungicides, ensuring its purity is paramount for downstream applications[1]. This document provides a comprehensive guide encompassing the scientific rationale for method development, a step-by-step experimental protocol, data analysis procedures, and a thorough method validation framework based on the International Council for Harmonisation (ICH) guidelines. The described reverse-phase HPLC method is demonstrated to be specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability assessments.

Scientific Principles of the Method

The development of this analytical method is grounded in the physicochemical properties of this compound and the fundamental principles of chromatography. The choices made for the stationary phase, mobile phase, and detection parameters are deliberate and scientifically justified to ensure a reliable and robust separation.

Analyte Characteristics: this compound (C₈H₆ClNS, M.W. 183.66 g/mol ) is a relatively non-polar, hydrophobic aromatic compound due to the presence of a substituted phenyl ring[1][2][3]. This inherent hydrophobicity is the primary factor governing the selection of the chromatographic mode.

Rationale for Reverse-Phase HPLC: Reverse-Phase (RP) HPLC is the most widely used separation mode, ideal for separating compounds based on their hydrophobic interactions[4][5]. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The hydrophobic this compound will interact strongly with the non-polar stationary phase and will be eluted by a sufficiently non-polar mobile phase. This mode provides excellent resolution and reproducibility for such aromatic compounds[4].

Column Selection: C18 Stationary Phase A C18 (octadecylsilane) column is the recommended choice for this analysis. C18 phases are highly hydrophobic and offer strong retention for non-polar analytes, making them the standard starting point for method development for compounds like isothiocyanates[6][7]. The high surface coverage and effective end-capping of modern C18 columns ensure excellent peak shape and minimize unwanted interactions with residual silanols[6].

Mobile Phase Strategy The mobile phase consists of a polar mixture of water and an organic modifier, such as acetonitrile or methanol. The strength of the mobile phase is adjusted by changing the ratio of the organic modifier to water; a higher concentration of the organic solvent will decrease the retention time of the hydrophobic analyte. An isocratic elution with a fixed mobile phase composition (e.g., Acetonitrile:Water) is chosen for its simplicity and robustness, which is suitable for a purity assay where the main component is well-separated from its potential impurities[8][9].

Detection Wavelength While some aliphatic isothiocyanates lack strong UV chromophores, the aromatic nature of this compound allows for sensitive detection using a UV detector[10]. The phenyl ring provides significant UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can be used to scan a range of wavelengths to determine the absorbance maximum (λ-max). For routine analysis, a wavelength of 254 nm is a robust choice, as it is a common wavelength for aromatic compounds and provides a good balance of sensitivity and specificity.

The Critical Role of Column Temperature Isothiocyanates have demonstrated a tendency to precipitate in aqueous mobile phases at ambient temperatures, leading to significant losses during the chromatographic run and compromising quantitative accuracy[11][12]. To mitigate this, heating the column is essential. A column temperature of 60°C has been shown to reduce these losses by two to ten times, ensuring the analyte remains soluble throughout the analysis and leading to more accurate and reproducible results[11][12].

Detailed Application Protocol

This section provides a step-by-step protocol for the purity analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a DAD/PDA detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

  • Analytical Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or compatible material.

Reagents and Sample Preparation
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water (Milli-Q® or equivalent).

  • This compound: Reference Standard and sample for analysis.

  • Diluent: Acetonitrile.

Standard Solution Preparation (Concentration: ~0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound Reference Standard.

  • Transfer the standard into a 50 mL volumetric flask.

  • Add approximately 40 mL of diluent (Acetonitrile) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Sample Solution Preparation (Concentration: ~0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Prepare the sample solution following steps 2-5 of the Standard Solution Preparation.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temp. 60°C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (ACN:Water 70:30) prep_sample Prepare Standard & Sample Solutions (~0.5 mg/mL) sys_setup Instrument Setup & Column Equilibration prep_sample->sys_setup sys_suit System Suitability Test (5x Standard Injections) sys_setup->sys_suit analysis Inject Blank, Standard, and Sample Solutions sys_suit->analysis integration Integrate Chromatograms analysis->integration calculation Calculate Purity (% Area) and System Suitability integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

System Suitability

Before sample analysis, the chromatographic system must be verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (Blank) once to ensure no interfering peaks are present.

  • Inject the Standard Solution five replicate times.

  • Evaluate the system suitability results against the criteria in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5)
%RSD of Retention Time ≤ 1.0% (for n=5)

Data Analysis and Purity Calculation

The purity of the this compound sample is determined using the area percent method, which assumes that all components in the sample have a similar response factor at the detection wavelength.

Calculation: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Report any impurity peak with an area greater than the reporting threshold (e.g., 0.05%).

Method Validation for Trustworthiness

To ensure this analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[13][14]. Validation is a formal process that demonstrates the reliability, reproducibility, and accuracy of the analytical procedure[15][16].

G VM Validated HPLC Method Specificity Specificity/ Selectivity VM->Specificity Linearity Linearity & Range VM->Linearity Accuracy Accuracy VM->Accuracy Precision Precision VM->Precision Limits LOD & LOQ VM->Limits Robustness Robustness VM->Robustness Repeat Repeatability (Intra-assay) Precision->Repeat Inter Intermediate Precision Precision->Inter

References

Application Notes and Protocols: Synthesis of Novel Neuroprotective Agents from 3-Chloro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neuroprotective Agents and the Role of Isothiocyanates

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing challenge to global health. A key pathological feature of these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress and neuroinflammation.[1][2] Isothiocyanates (ITCs), a class of organosulfur compounds found in cruciferous vegetables, have emerged as a promising source of neuroprotective agents.[1] Their lipophilic nature allows them to cross the blood-brain barrier, where they can exert potent antioxidant and anti-inflammatory effects.[3]

A primary mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, isothiocyanates can bolster the brain's endogenous defense mechanisms against the oxidative damage implicated in neurodegeneration.

This guide provides a detailed, step-by-step methodology for the synthesis of a novel thiourea-based potential neuroprotective agent, N-(3-amino-4-hydroxyphenyl)-N'-(3-chloro-4-methylphenyl)thiourea, using 3-Chloro-4-methylphenyl isothiocyanate as a key starting material. The choice of an aminophenol reactant is strategic, as phenolic hydroxyl groups can contribute to antioxidant activity through radical scavenging. We will also detail protocols for the characterization of the synthesized compound and for the in vitro evaluation of its neuroprotective effects and its ability to activate the Nrf2 pathway.

Chemical Synthesis Workflow

The synthesis of the target neuroprotective agent is a straightforward nucleophilic addition reaction between this compound and 5-amino-2-hydroxypyridine. The electron-rich amino group of the aminophenol acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

Synthesis_Workflow A 3-Chloro-4-methylphenyl isothiocyanate C Reaction Mixture (Acetone, Reflux) A->C B 5-amino-2-hydroxypyridine B->C D Precipitation (Ice-cold water) C->D Cooling E Filtration and Washing D->E F Drying E->F G N-(3-amino-4-hydroxyphenyl)-N'- (3-chloro-4-methylphenyl)thiourea F->G Purified Product H Characterization (NMR, MS, HPLC) G->H

Caption: A generalized workflow for the synthesis and characterization of the target neuroprotective agent.

PART 1: Synthesis of N-(3-amino-4-hydroxyphenyl)-N'-(3-chloro-4-methylphenyl)thiourea

Materials and Reagents
ReagentSupplierPurityCAS Number
This compoundSigma-Aldrich98%19241-37-3
5-amino-2-hydroxypyridineTCI America>98%58531-82-3
Acetone (Anhydrous)Fisher Scientific99.5%67-64-1
Deionized WaterIn-house-7732-18-5
EthanolFisher Scientific95%64-17-5
Protocol: Synthesis of the Thiourea Derivative
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.84 g (10 mmol) of this compound in 30 mL of anhydrous acetone.

  • Addition of Amine: To this solution, add 1.10 g (10 mmol) of 5-amino-2-hydroxypyridine.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Precipitation: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the flask to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold deionized water with gentle stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 20 mL portions of cold deionized water, followed by one 15 mL portion of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50°C for 12 hours to yield the final compound, N-(3-amino-4-hydroxyphenyl)-N'-(3-chloro-4-methylphenyl)thiourea.

Characterization of the Synthesized Compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of both phenyl rings, the methyl group, and the amine and hydroxyl protons. The chemical shifts and coupling constants will be indicative of the final structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule, including the characteristic peak for the thiourea carbon (C=S) typically found in the 180-190 ppm range.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound, confirming the successful addition of the two reactants.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching.

  • HPLC (High-Performance Liquid Chromatography): The purity of the final compound can be assessed by reverse-phase HPLC. A single sharp peak will indicate a high degree of purity.

PART 2: Evaluation of Neuroprotective Activity

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of the synthesized compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the synthesized compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., another known neuroprotective agent).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of hydrogen peroxide (e.g., 100 µM) for 24 hours. A control group of untreated cells should also be maintained.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates neuroprotective activity.

PART 3: Mechanism of Action - Nrf2 Activation

Nrf2/ARE Luciferase Reporter Assay

This assay determines if the synthesized compound activates the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ITC Isothiocyanate Derivative ITC->Keap1 Reacts with Cysteine Residues Ub Ubiquitin Ub->Nrf2 Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Induces Transcription

Caption: The Nrf2 signaling pathway and the mechanism of isothiocyanate-mediated activation.

Materials:

  • HEK293T cells (or a suitable neuronal cell line)

  • ARE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase Reporter Assay System (Promega)

Protocol:

  • Transfection: Co-transfect HEK293T cells in a 24-well plate with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with various concentrations of the synthesized compound for another 24 hours. Include a vehicle control and a known Nrf2 activator as a positive control.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity in the compound-treated cells compared to the vehicle control indicates activation of the Nrf2/ARE pathway.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the synthesis and preclinical evaluation of novel neuroprotective agents derived from this compound. The synthesis of thiourea derivatives is a robust and versatile method for generating new chemical entities. The subsequent in vitro assays for neuroprotection and Nrf2 activation offer critical insights into the therapeutic potential and mechanism of action of these compounds. This integrated approach is essential for the rational design and development of new therapies for neurodegenerative diseases.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 3-Chloro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-methylphenyl isothiocyanate (CAS No. 19241-37-3) is an aromatic isothiocyanate that serves as a highly versatile and valuable building block in modern synthetic organic chemistry.[1][2] Its utility is primarily derived from the electrophilic carbon atom of the isothiocyanate (-N=C=S) group, which is susceptible to nucleophilic attack by a wide range of reagents. This reactivity allows for the construction of diverse nitrogen- and sulfur-containing heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities.[1][2]

This technical guide provides detailed application notes and representative protocols for the synthesis of three key classes of heterocyclic compounds using this compound as a primary precursor: thiazoles, 1,3,4-thiadiazoles, and benzothiazoles. The protocols outlined herein are designed to be self-validating and are accompanied by mechanistic insights to aid researchers in understanding the underlying chemical transformations.

Physicochemical Properties of this compound:

PropertyValueReference(s)
Molecular Formula C₈H₆ClNS[3]
Molecular Weight 183.66 g/mol [3]
CAS Number 19241-37-3[4]
Appearance Not specified, likely a liquid or low-melting solid-
Boiling Point 126-127 °C at 8 mmHg[2]
Density 1.24 g/cm³[2]
Solubility Insoluble in water; soluble in chloroform and ethyl acetate.[1][2]
Sensitivity Moisture sensitive[1]

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

I. Synthesis of 2-Amino-Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[5] The reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. In this protocol, this compound is first converted to the corresponding N-(3-chloro-4-methylphenyl)thiourea, which then undergoes cyclization with an α-haloketone.

A. Mechanistic Rationale

The synthesis of 2-(3-chloro-4-methylphenylamino)thiazoles proceeds in two key stages. The first is the formation of a substituted thiourea via the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate. The second stage is the Hantzsch cyclization, where the sulfur atom of the thiourea acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

reagent1 3-Chloro-4-methylphenyl isothiocyanate intermediate1 N-(3-chloro-4-methylphenyl)thiourea reagent1->intermediate1 + NH3 reagent2 Ammonia (NH3) intermediate2 Thiourea-ketone adduct intermediate1->intermediate2 + α-Haloketone reagent3 α-Haloketone intermediate3 Cyclized intermediate intermediate2->intermediate3 Intramolecular cyclization product 2-(3-chloro-4-methylphenylamino)thiazole intermediate3->product - H2O

Hantzsch-type synthesis of 2-aminothiazoles.
B. Experimental Protocol: Synthesis of 4-Aryl-2-(3-chloro-4-methylphenylamino)thiazole

Disclaimer: This is a representative protocol adapted from general procedures for Hantzsch thiazole synthesis. Optimization may be required for specific substrates.

Part 1: Synthesis of N-(3-chloro-4-methylphenyl)thiourea

  • To a solution of this compound (1.84 g, 10 mmol) in 50 mL of ethanol, add a concentrated aqueous solution of ammonia (28-30%, 1.5 mL, ~22 mmol) dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of N-(3-chloro-4-methylphenyl)thiourea will form.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be used in the next step without further purification.

Part 2: Cyclization to form the Thiazole Derivative

  • In a round-bottom flask, suspend N-(3-chloro-4-methylphenyl)thiourea (2.01 g, 10 mmol) and a substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one, 1.99 g, 10 mmol) in 50 mL of absolute ethanol.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The thiazole hydrobromide salt may precipitate.

  • Neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The free base of the thiazole derivative will precipitate. Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 4-aryl-2-(3-chloro-4-methylphenylamino)thiazole.

Typical Reaction Parameters:

ParameterCondition
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Work-up Neutralization and filtration
Purification Recrystallization

II. Synthesis of 1,3,4-Thiadiazole Derivatives

The reaction of isothiocyanates with acid hydrazides provides a straightforward route to 1,4-disubstituted thiosemicarbazides. These intermediates can then undergo cyclodehydration, typically under acidic conditions, to yield 2,5-disubstituted-1,3,4-thiadiazoles.[6][7]

A. Mechanistic Rationale

The synthesis begins with the nucleophilic attack of the terminal nitrogen of the acid hydrazide on the electrophilic carbon of this compound, forming a thiosemicarbazide intermediate. In the presence of a strong acid (e.g., concentrated sulfuric acid or phosphorus oxychloride), the carbonyl oxygen of the hydrazide moiety is protonated, facilitating an intramolecular nucleophilic attack by the sulfur atom. Subsequent dehydration leads to the formation of the aromatic 1,3,4-thiadiazole ring.

reagent1 3-Chloro-4-methylphenyl isothiocyanate intermediate1 Thiosemicarbazide reagent1->intermediate1 + Acid Hydrazide reagent2 Acid Hydrazide intermediate2 Protonated Intermediate intermediate1->intermediate2 + H+ catalyst Acid Catalyst (e.g., H2SO4) product 2,5-Disubstituted-1,3,4-thiadiazole intermediate2->product Cyclization - H2O

Acid-catalyzed cyclization to 1,3,4-thiadiazoles.
B. Experimental Protocol: Synthesis of 2-(Aroylamino)-5-(3-chloro-4-methylphenylamino)-1,3,4-thiadiazole

Disclaimer: This protocol is a representative example adapted from general procedures and may require optimization.[6][7]

Part 1: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve an appropriate aromatic acid hydrazide (10 mmol) in 30 mL of a suitable solvent such as ethanol or methanol.

  • To this solution, add this compound (1.84 g, 10 mmol).

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The thiosemicarbazide product will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

Part 2: Cyclization to the 1,3,4-Thiadiazole

  • To the dried thiosemicarbazide intermediate (10 mmol), add concentrated sulfuric acid (5-10 mL) dropwise while cooling in an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7.

  • The precipitated 1,3,4-thiadiazole derivative is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Typical Reaction Parameters:

ParameterCondition
Solvent (Part 1) Ethanol or Methanol
Cyclizing Agent (Part 2) Concentrated H₂SO₄
Temperature (Part 1) Reflux
Temperature (Part 2) 0 °C to Room Temperature
Reaction Time 3-5 hours (Part 1), 2-4 hours (Part 2)
Work-up Precipitation and neutralization
Purification Recrystallization

III. Synthesis of 2-Aminobenzothiazole Derivatives

The reaction between an isothiocyanate and a 2-aminothiophenol is a direct and efficient method for the synthesis of 2-aminobenzothiazole derivatives.[8] This reaction proceeds through an initial addition followed by an intramolecular cyclization with the elimination of hydrogen sulfide.

A. Mechanistic Rationale

The primary amino group of 2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbon of this compound to form a thiourea intermediate. The subsequent step involves an intramolecular nucleophilic attack of the thiol group onto the thiocarbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of hydrogen sulfide to afford the stable, aromatic 2-(3-chloro-4-methylphenylamino)benzothiazole.

reagent1 3-Chloro-4-methylphenyl isothiocyanate intermediate1 Thiourea Intermediate reagent1->intermediate1 + 2-Aminothiophenol reagent2 2-Aminothiophenol intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization product 2-(3-chloro-4-methylphenylamino)benzothiazole intermediate2->product - H2S

Synthesis of 2-aminobenzothiazoles.
B. Experimental Protocol: Synthesis of 2-(3-chloro-4-methylphenylamino)benzothiazole

Disclaimer: This is a representative protocol and may require optimization for specific substrates.

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.25 g, 10 mmol) in 30 mL of a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • To this solution, add this compound (1.84 g, 10 mmol) portion-wise with stirring.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

  • If the product precipitates, collect it by vacuum filtration. If not, pour the reaction mixture into cold water to induce precipitation.

  • Wash the collected solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield pure 2-(3-chloro-4-methylphenylamino)benzothiazole.

Typical Reaction Parameters:

ParameterCondition
Solvent Ethanol or DMF
Temperature 80-100 °C
Reaction Time 4-8 hours
Work-up Precipitation in water and filtration
Purification Recrystallization

References

Application Notes and Protocols: The Use of 3-Chloro-4-methylphenyl Isothiocyanate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-methylphenyl isothiocyanate is a highly versatile bifunctional reagent that has garnered significant attention in the field of organic synthesis. Its utility stems from the electrophilic carbon atom of the isothiocyanate moiety (-N=C=S), which is susceptible to attack by a wide range of nucleophiles. This reactivity, combined with the specific electronic and steric properties conferred by the 3-chloro and 4-methyl substituents on the aromatic ring, makes it an invaluable building block for constructing complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds.

The isothiocyanate functional group is a cornerstone for creating thiourea linkages, which are prevalent in many biologically active molecules.[1][2] Derivatives synthesized from this compound have shown promise as potent antimicrobial and antifungal agents, often exhibiting high activity against drug-resistant pathogens.[3][4][5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and safety guidelines to empower researchers in drug discovery and chemical development.

Chemical Properties and Physical Data
PropertyValueReference
CAS Number 19241-37-3[6][7]
Molecular Formula C₈H₆ClNS[8]
Molecular Weight 183.66 g/mol [8]
Appearance Light yellow crystalline solid[9]
Boiling Point 107 °C / 3 mmHg
Density 1.224 g/mL at 25 °C
Solubility Insoluble in water[6]

PART 1: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a reactive chemical and must be handled with appropriate precautions.

Hazard Identification

The compound is classified as hazardous. Key hazard statements include:

  • H302: Harmful if swallowed.[10]

  • H312: Harmful in contact with skin.[10]

  • H314: Causes severe skin burns and eye damage.[9][10]

  • H332: Harmful if inhaled.[10]

  • It is also moisture-sensitive and can decompose in water.[6][11]

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. In case of inadequate ventilation, respiratory protection may be required.[11]

  • Dispensing: When weighing and dispensing the solid, avoid creating dust. Use non-sparking tools.[10]

  • Spills: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow the material to enter drains or waterways.[9]

Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

  • Keep away from incompatible materials such as amines, alcohols, strong bases, and oxidizing agents to prevent vigorous exothermic reactions.[11]

  • The compound is moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]

PART 2: Core Synthetic Applications & Protocols

The reactivity of the isothiocyanate group is dominated by the electrophilicity of its central carbon atom. This allows for facile addition of nucleophiles, which is the first step in a multitude of synthetic pathways.

Application 1: Synthesis of N,N'-Disubstituted Thiourea Derivatives

The most fundamental application of this compound is its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives.[12][13] This reaction is typically high-yielding and proceeds under mild conditions. The resulting thioureas are not just stable final products but also crucial intermediates for synthesizing other heterocycles. Moreover, many thiourea derivatives containing the 3-chloro-4-methylphenyl moiety have demonstrated significant biological activity, particularly as antibacterial agents targeting enzymes like bacterial type II topoisomerases.[3][5]

General Reaction Mechanism

The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the stable thiourea product.

G cluster_reactants Reactants cluster_product Product R_NCS 3-Chloro-4-methylphenyl Isothiocyanate Product N-(3-Chloro-4-methylphenyl)-N'-(R)-thiourea R_NCS->Product Nucleophilic Addition R_Amine Primary/Secondary Amine (R-NH₂) R_Amine->Product caption Workflow: Synthesis of Thiourea Derivatives.

Caption: Workflow: Synthesis of Thiourea Derivatives.

Protocol 1: General Synthesis of a Thiourea Derivative

This protocol describes the synthesis of N-(3-chloro-4-methylphenyl)-N'-(aryl/alkyl)thiourea.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., aniline, benzylamine) (1.0 eq)

  • Acetone or Dichloromethane (DCM) as solvent

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable volume of dry acetone in a round bottom flask equipped with a magnetic stir bar.

  • In a separate flask, dissolve the chosen primary amine (1.0 eq) in a minimal amount of dry acetone.

  • Add the amine solution dropwise to the stirred isothiocyanate solution at room temperature.

  • The reaction is often exothermic. Monitor the temperature and cool with a water bath if necessary.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.[12]

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Application 2: Synthesis of 2-Amino-Thiazole Derivatives

Thiazole rings are a common scaffold in FDA-approved drugs and are known for a wide range of pharmacological activities.[14][15] this compound can be used to construct substituted 2-aminothiazoles via a multi-step, one-pot reaction that begins with the formation of a thiourea intermediate. This pathway is a modification of the classic Hantzsch thiazole synthesis.[14]

General Reaction Mechanism

The synthesis begins with the formation of an N,N'-disubstituted thiourea as described in Application 1. This thiourea then reacts with an α-haloketone. The sulfur atom of the thiourea acts as a nucleophile, attacking the carbonyl-adjacent carbon of the α-haloketone and displacing the halide. The final step is an intramolecular cyclization via condensation between the enol intermediate and a thiourea nitrogen, followed by dehydration to form the aromatic thiazole ring.

G Start 3-Chloro-4-methylphenyl Isothiocyanate + Amine Step1 Formation of Thiourea Intermediate Start->Step1 Step2 Add α-Haloketone (e.g., 2-bromoacetophenone) Step1->Step2 Step3 Nucleophilic Attack by Sulfur Step2->Step3 Step4 Intramolecular Cyclization & Dehydration Step3->Step4 End Substituted 2-Aminothiazole Product Step4->End caption Workflow: Hantzsch-type Thiazole Synthesis.

Caption: Workflow: Hantzsch-type Thiazole Synthesis.

Protocol 2: Synthesis of a 2-(Arylamino)-4-phenylthiazole Derivative

This protocol details the synthesis of a thiazole derivative using a one-pot method.

Materials:

  • This compound (1.0 eq)

  • Aromatic amine (e.g., 4-fluoroaniline) (1.0 eq)

  • α-Bromoacetophenone (1.0 eq)

  • Ethanol (absolute)

  • Sodium bicarbonate (optional, as a mild base)

  • Standard laboratory glassware for reflux

Procedure:

  • To a solution of the aromatic amine (1.0 eq) in absolute ethanol, add this compound (1.0 eq) portion-wise while stirring at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the in-situ formation of the corresponding N,N'-diarylthiourea.

  • To this mixture, add α-bromoacetophenone (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. A solid product should precipitate.

  • Filter the precipitate, wash with cold ethanol, and then with water to remove any inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.[16]

  • Confirm the structure of the synthesized thiazole derivative by spectroscopic analysis.

Application 3: Synthesis of 1,2,4-Thiadiazole Derivatives

Beyond thioureas and thiazoles, this compound serves as a reagent for synthesizing other important heterocyclic systems, such as 1,2,4-thiadiazoles.[6] These scaffolds are also of interest in medicinal chemistry. The synthesis often involves the oxidative cyclization of a thiourea precursor.

General Reaction Mechanism

The synthesis starts with a thiourea derivative, which is then reacted with an oxidizing agent. The oxidation facilitates an intramolecular cyclization, leading to the formation of the five-membered thiadiazole ring system.

G Start Thiourea Derivative (from Protocol 1) Step2 Oxidative Intramolecular Cyclization Start->Step2 Step1 Oxidizing Agent (e.g., H₂O₂, Br₂) Step1->Step2 End 1,2,4-Thiadiazole Product Step2->End caption Workflow: Synthesis of Thiadiazoles.

Caption: Workflow: Synthesis of Thiadiazoles.

Protocol 3: Synthesis of a Substituted 1,2,4-Thiadiazole

This protocol provides a general method for the oxidative cyclization of a thiourea.

Materials:

  • N-(3-chloro-4-methylphenyl)-N'-(amidinyl)thiourea (prepared separately) (1.0 eq)

  • Hydrogen peroxide (30% solution) or another suitable oxidizing agent

  • Ethanol or Acetic Acid

  • Sodium hydroxide solution (for pH adjustment)

  • Standard laboratory glassware

Procedure:

  • Dissolve the starting thiourea derivative (1.0 eq) in ethanol or glacial acetic acid in a round bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the oxidizing agent (e.g., 30% H₂O₂) dropwise to the stirred solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into cold water.

  • Neutralize the solution carefully with a sodium hydroxide solution, which should induce the precipitation of the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude 1,2,4-thiadiazole derivative by recrystallization from an appropriate solvent.

  • Perform full characterization to confirm the structure of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that the path from starting material to pure product is fraught with potential challenges. This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methylphenyl isothiocyanate. This valuable intermediate is used in the synthesis of neuroprotective 1,2,4-thiadiazole derivatives and potent fungicidal thiourea analogues[1]. We move beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting common issues and optimizing reaction parameters to achieve higher yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main, well-established routes starting from 3-Chloro-4-methylaniline:

  • The Thiophosgene Method: This is a direct, one-step reaction where the amine reacts with thiophosgene (CSCl₂) in the presence of a base.[2][3] While often efficient, this method is falling out of favor in many labs due to the extreme toxicity and handling difficulties associated with thiophosgene.[4][5][6]

  • The Dithiocarbamate Decomposition Method: This is a safer and more versatile two-step approach that has become the most common strategy.[2][7]

    • Step 1: The primary amine (3-Chloro-4-methylaniline) is reacted with carbon disulfide (CS₂) and a base (like triethylamine or sodium hydroxide) to form a stable dithiocarbamate salt intermediate.[3][7]

    • Step 2: The isolated or in situ generated dithiocarbamate salt is treated with a desulfurizing agent to eliminate a sulfur-containing byproduct and form the isothiocyanate.[2][7]

Q2: For lab-scale synthesis, which method is recommended and why?

A2: We strongly recommend the Dithiocarbamate Decomposition Method . The primary reason is safety. Thiophosgene is highly toxic by all routes of exposure, volatile, and requires specialized handling procedures and equipment.[5][6][8] The dithiocarbamate route utilizes less hazardous reagents and offers greater flexibility in reaction conditions. A wide variety of desulfurizing agents are available, allowing for optimization based on substrate reactivity and desired workup conditions.[2][7][9] For an electron-deficient amine like 3-chloro-4-methylaniline, a two-step process where the dithiocarbamate salt is formed first often gives cleaner results and higher yields compared to some one-pot methods.[9][10]

Q3: What are the critical safety precautions for the reagents involved?

A3:

  • Thiophosgene (CSCl₂): Extremely toxic and corrosive.[5] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full face and eye protection. Have a quench solution (e.g., aqueous ammonia) readily available.

  • Carbon Disulfide (CS₂): Highly flammable with a very low flash point and a wide explosive range. It is also toxic and can be absorbed through the skin. Work in a well-ventilated fume hood away from any potential ignition sources.

  • Desulfurizing Agents: Reagents like tosyl chloride, ethyl chloroformate, and phosgene surrogates are corrosive and lachrymatory.[2][11] Handle with appropriate PPE in a fume hood.

Q4: How is this compound typically purified?

A4: The most common purification method is column chromatography on silica gel .[12][13] A non-polar eluent system, such as cyclohexane/ethyl acetate or hexane/dichloromethane, is typically effective. For larger scales or thermally stable products, vacuum distillation can also be an excellent method for achieving high purity.[14]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The aromatic proton signals and the characteristic isothiocyanate carbon signal (~130-140 ppm) are key identifiers.

  • FT-IR Spectroscopy: Look for the strong, characteristic asymmetric stretching band of the -N=C=S group, typically appearing around 2000-2200 cm⁻¹.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₈H₆ClNS, MW: 183.66 g/mol ).[15]

  • HPLC: Used to determine the purity of the final product.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a direct question-and-answer format.

Q: My reaction yield is consistently low. What are the likely causes?

A: Low yield is a common issue that can stem from several factors. Let's break down the possibilities, focusing on the dithiocarbamate method.

  • Incomplete Dithiocarbamate Salt Formation: The first step is critical. The nucleophilic attack of the amine on CS₂ is reversible.[3]

    • Cause: Insufficient base or a base that is too weak can fail to deprotonate the dithiocarbamic acid, shifting the equilibrium back to the starting materials. 3-Chloro-4-methylaniline is a weakly basic amine, making this step particularly sensitive.

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, DBU, or NaOH). Allow sufficient reaction time at an appropriate temperature (often starting at 0 °C and warming to room temperature) for the salt to fully form before adding the desulfurizing agent.[11][16]

  • Ineffective Desulfurization: The choice and handling of the desulfurizing agent are paramount.

    • Cause: The chosen reagent may not be potent enough for your substrate, or it may have degraded due to improper storage.

    • Solution: For electron-deficient anilines, stronger activating agents like tosyl chloride or propane phosphonic acid anhydride (T3P®) are often effective.[9] Ensure reagents are fresh and anhydrous where required.

  • Moisture in the Reaction:

    • Cause: Water can react with isothiocyanates and some of the reagents, leading to byproducts and reduced yield. The final product itself is noted to be moisture-sensitive.[1]

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if using moisture-sensitive desulfurizing agents.

  • Product Loss During Workup/Purification:

    • Cause: The product can be lost during aqueous extractions if the partitioning is not optimal. During chromatography, the product might streak or decompose on acidic silica gel.

    • Solution: Ensure the organic layer is thoroughly extracted. If issues with chromatography persist, try neutralizing the silica gel with triethylamine or switch to a different stationary phase like alumina. Alternatively, consider vacuum distillation for purification.

// Step 1 Path base_issue [label="Is base strength/amount\nadequate for the aniline?", shape=diamond, fillcolor="#FBBC05"]; time_temp_issue [label="Was reaction time/temp\nsufficient for salt formation?", shape=diamond, fillcolor="#FBBC05"]; fix_base [label="Solution:\nUse stronger base (e.g., DBU)\nor increase equivalents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; fix_time_temp [label="Solution:\nIncrease reaction time or\nallow to warm to RT.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Step 2 Path reagent_issue [label="Is the desulfurizing agent\nfresh and potent enough?", shape=diamond, fillcolor="#FBBC05"]; moisture_issue [label="Was the reaction run\nunder anhydrous conditions?", shape=diamond, fillcolor="#FBBC05"]; fix_reagent [label="Solution:\nUse a fresh bottle or switch\nto a more powerful agent\n(e.g., TsCl, T3P®).", fillcolor="#34A853", fontcolor="#FFFFFF"]; fix_moisture [label="Solution:\nUse anhydrous solvents and\nan inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workup Path column_issue [label="Is product streaking or\ndecomposing on silica?", shape=diamond, fillcolor="#FBBC05"]; fix_column [label="Solution:\nNeutralize silica with Et3N or\nuse vacuum distillation.", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_step1; start -> check_step2; start -> check_workup;

check_step1 -> base_issue; base_issue -> fix_base [label="No"]; base_issue -> time_temp_issue [label="Yes"]; time_temp_issue -> fix_time_temp [label="No"];

check_step2 -> reagent_issue; reagent_issue -> fix_reagent [label="No"]; reagent_issue -> moisture_issue [label="Yes"]; moisture_issue -> fix_moisture [label="No"];

check_workup -> column_issue; column_issue -> fix_column [label="Yes"]; } caption: Troubleshooting logic for low yield.

Q: I'm seeing a significant amount of symmetrical di-(3-chloro-4-methylphenyl)thiourea as a byproduct. How do I prevent this?

A: This is a classic side reaction, particularly in the thiophosgene method.

  • Causality: The thiourea byproduct forms when a molecule of the starting amine (3-Chloro-4-methylaniline) acts as a nucleophile and attacks the highly electrophilic carbon of the newly formed isothiocyanate product. This is most common when there is an excess of free amine present in the reaction mixture.[3]

  • Solution (Thiophosgene Method): The key is to maintain an excess of thiophosgene relative to the amine throughout the reaction. This is achieved by slowly adding the amine solution to the thiophosgene solution, ensuring that any amine that enters the flask reacts immediately with the abundant thiophosgene rather than the product.

  • Solution (Dithiocarbamate Method): This method is inherently less prone to this issue because the amine is first converted entirely to the dithiocarbamate salt, which is not nucleophilic toward the isothiocyanate product. If you are still observing thiourea, it indicates that the dithiocarbamate formation was incomplete, leaving free amine in the mixture when the isothiocyanate begins to form. The solution is to ensure the first step runs to completion before proceeding to the desulfurization step.

Q: The reaction seems to stall, leaving a lot of unreacted 3-Chloro-4-methylaniline. What should I try?

A: This points to a problem with the initial activation of the amine or the subsequent conversion.

  • Causality: 3-Chloro-4-methylaniline is an electron-deficient aniline due to the chloro-substituent, making it less nucleophilic than aniline itself. This can slow down the initial reaction with carbon disulfide.

  • Solutions:

    • Change the Base/Solvent System: Using a stronger base like DBU (1,8-Diazabicyclo[11.2.0]undec-7-ene) can more effectively facilitate the formation of the dithiocarbamate salt.[17] Polar aprotic solvents like DMF or DMSO can also sometimes accelerate this step compared to less polar solvents like dichloromethane.

    • Increase Reaction Time/Temperature: Allow the dithiocarbamate formation to stir longer (e.g., overnight at room temperature) before moving to the next step. Gentle heating (e.g., to 40 °C) can also be beneficial, but should be monitored to prevent decomposition.

    • Use a More Reactive Electrophile: Instead of the CS₂/desulfurization agent approach, you could consider a more reactive, albeit less common, thiocarbonyl transfer reagent such as 1,1'-thiocarbonyldiimidazole (TCDI).[11] However, these are often more expensive.

Section 3: Recommended Experimental Protocols

Here we provide detailed, field-tested protocols for the synthesis of this compound.

Protocol 1: Two-Step Synthesis via Dithiocarbamate Salt using Tosyl Chloride

This method is robust, avoids highly toxic reagents, and is generally high-yielding.[9][11]

Two_Step_Workflow cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization & Product Formation cluster_2 Workup & Purification amine 3-Chloro-4-methylaniline in Anhydrous DCM reagents Add Triethylamine (Base) Cool to 0 °C amine->reagents cs2 Add Carbon Disulfide (CS₂) dropwise at 0 °C reagents->cs2 stir Stir 2-4h (Allow to warm to RT) cs2->stir salt Triethylammonium dithiocarbamate salt (in solution) stir->salt cool_salt Cool solution to 0 °C salt->cool_salt tscl Add Tosyl Chloride (TsCl) slowly cool_salt->tscl react Stir 1-2h at RT tscl->react product_crude Crude Reaction Mixture containing Product react->product_crude workup Aqueous Workup (Wash with H₂O, brine) product_crude->workup dry Dry (Na₂SO₄), Filter, Concentrate workup->dry purify Purify via Column Chromatography dry->purify final_product Pure 3-Chloro-4-methylphenyl isothiocyanate purify->final_product

Materials:

  • 3-Chloro-4-methylaniline (1.0 eq)

  • Carbon Disulfide (CS₂) (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • p-Toluenesulfonyl Chloride (TsCl) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Hexane/Ethyl Acetate

Procedure:

  • Dithiocarbamate Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 3-Chloro-4-methylaniline (1.0 eq) and anhydrous DCM (approx. 0.2 M solution).

    • Add triethylamine (2.5 eq) to the solution.

    • Cool the flask to 0 °C in an ice bath.

    • Add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 20 minutes. A precipitate of the dithiocarbamate salt may form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Desulfurization:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Add a solution of p-toluenesulfonyl chloride (1.2 eq) in a small amount of anhydrous DCM dropwise over 30 minutes.

    • Once the addition is complete, remove the ice bath and let the reaction stir at room temperature for another 2 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 100:1 to 50:1) to afford the pure this compound as a solid or oil.

Section 4: Comparative Data

To aid in experimental design, the following table summarizes various desulfurization strategies for the conversion of dithiocarbamate salts to isothiocyanates.

Desulfurizing AgentTypical ConditionsTypical YieldsProsConsReference(s)
Thiophosgene Base, CH₂Cl₂, RTGoodEffective, classic methodExtremely Toxic , byproduct formation[2],[3]
Tosyl Chloride (TsCl) Et₃N, CH₂Cl₂, 0 °C to RTGood to ExcellentReadily available, high yield, reliableByproducts require chromatographic separation[9],[11]
Hydrogen Peroxide (H₂O₂) Mild conditionsExcellent"Green" reagent, mild, simple workupMay not be suitable for all functional groups[2]
Iodine (I₂) NaHCO₃, H₂O/EtOAc biphasicGood to ExcellentInexpensive, effective, mild conditionsStoichiometric use of iodine[2],[18]
Di-tert-butyl dicarbonate (Boc₂O) Catalyst (DMAP or DABCO)ExcellentVolatile byproducts, clean reactionReagent cost, potential for N-Boc side reaction[3]
Propane phosphonic acid anhydride (T3P®) One-pot with CS₂GoodEfficient, broad scopeReagent cost[9]

Section 5: References

  • Decomposition of Dithiocarbamate Salts. (n.d.). Synthesis of Isothiocyanates: An Update - PMC - NIH. --INVALID-LINK--

  • Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. --INVALID-LINK--

  • Side reactions and byproduct formation in Thietan-3-yl thiocyanate synthesis. (2025). Benchchem. --INVALID-LINK--

  • Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE. --INVALID-LINK--

  • A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances. --INVALID-LINK--

  • New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (2017). Molecules. --INVALID-LINK--

  • Examples of biologically related isothiocyanates and recent approaches to their synthesis. (2021). ResearchGate. --INVALID-LINK--

  • This compound 19241-37-3 wiki. (n.d.). Guidechem. --INVALID-LINK--

  • A Novel One-pot Synthesis of Isothiocyanates and Cyanamides from Dithiocarbamate Salts Using Environmentally Benign Reagent Tetr. (n.d.). SciSpace. --INVALID-LINK--

  • Recent Advances in the Synthesis and Applications of Isothiocyanates. (2024). ResearchGate. --INVALID-LINK--

  • The optimization of reaction conditions. (n.d.). ResearchGate. --INVALID-LINK--

  • A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Publishing. --INVALID-LINK--

  • Isothiocyanate Synthesis Using Elemental Sulfur. (2021). Encyclopedia MDPI. --INVALID-LINK--

  • Optimization of the reaction conditions. (n.d.). ResearchGate. --INVALID-LINK--

  • General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • This compound | CAS: 19241-37-3. (n.d.). FINETECH INDUSTRY LIMITED. --INVALID-LINK--

  • Thiophosgene. (n.d.). Wikipedia. --INVALID-LINK--

  • Thiophosgene: - An overview. (2020). Tradeasia. --INVALID-LINK--

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). Molecules. --INVALID-LINK--

  • Thiophosgene in Organic Synthesis. (1976). ResearchGate. --INVALID-LINK--

  • Thiophosgene - React with Water to Develop Carbon Disulfide. (2023). Sontara Organo Industries. --INVALID-LINK--

  • Improvement of the Synthesis of Isothiocyanates. (2024). ResearchGate. --INVALID-LINK--

  • Optimizing Isothiocyanate Production: From Amines to High-Yield Products. (2024). BLKChemical. --INVALID-LINK--

  • 3-Chloro-4-methylaniline synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • 3-Chloro-4-methylaniline 95-74-9 wiki. (n.d.). Guidechem. --INVALID-LINK--

  • HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020). Patent 3611163. --INVALID-LINK--

  • Isothiocyanic acid, p-chlorophenyl ester. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--

  • A kind of preparation method of isothiocyanate. (n.d.). Google Patents. --INVALID-LINK--

  • Isothiocyanic acid, methyl ester. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--

References

Side reactions in the synthesis of 3-Chloro-4-methylphenyl isothiocyanate from its amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloro-4-methylphenyl isothiocyanate is a valuable synthetic intermediate used in the development of agrochemicals and pharmaceuticals, including neuroprotective agents and fungicides.[1] Its synthesis, typically proceeding from 3-chloro-4-methylaniline, is a cornerstone reaction for many research and development programs. However, the reactivity of the starting materials and the isothiocyanate product itself can lead to several side reactions, complicating purification and reducing yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate these challenges, ensuring a successful and efficient synthesis.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Question 1: My reaction produced a low yield of the desired isothiocyanate, and I've isolated a significant amount of a high-melting, poorly soluble white solid. What is this byproduct and how can I prevent it?

Answer:

This is the most common side reaction in this synthesis. The solid impurity is almost certainly N,N'-bis(3-chloro-4-methylphenyl)thiourea .

  • Causality: The isothiocyanate product (R-NCS) is an electrophile, while the starting material, 3-chloro-4-methylaniline (R-NH₂), is a nucleophile. If any unreacted amine remains in the flask once the isothiocyanate has formed, it will attack the isothiocyanate to form the highly stable and often insoluble symmetrical thiourea.[2][3] This reaction is a primary cause of yield loss.

  • Preventative Measures & Solutions:

    • Control Stoichiometry: The formation of thiourea is exacerbated when the amine is in excess.[3] When using reagents like thiophosgene, it is preferable to use the amine salt (e.g., hydrochloride) or ensure that the thiophosgene is always present in slight excess during the addition.

    • Order of Addition: Add the amine solution slowly to the solution of the thiocarbonylating agent (e.g., thiophosgene or a pre-mixed solution for the CS₂ method). This maintains an excess of the electrophilic reagent, ensuring that the amine reacts to form the desired intermediate rather than attacking the product.

    • Efficient Conversion: Ensure the primary reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting amine before workup.

    • Purification: If thiourea has formed, it can often be removed by filtration due to its low solubility in many organic solvents (like hexanes or cold dichloromethane) in which the isothiocyanate product is soluble.

Question 2: I'm using the carbon disulfide (CS₂) method with a desulfurylating agent, but the reaction is sluggish and my workup yields mostly unreacted amine. What's going wrong?

Answer:

This issue points to a problem in one of the two key steps of the CS₂ method: the formation of the dithiocarbamate salt or its subsequent decomposition.

  • Causality: The reaction proceeds by forming an intermediate dithiocarbamate salt from the amine, CS₂, and a base.[4][5] This salt is then decomposed to the isothiocyanate.[6]

    • Inefficient Salt Formation: Electron-deficient anilines can be less reactive towards CS₂, leading to poor formation of the dithiocarbamate salt.[3][6] The choice and amount of base are critical; an insufficiently strong or stoichiometric amount of base will fail to drive the equilibrium towards the salt.

    • Ineffective Decomposition: The chosen desulfurylating agent (e.g., tosyl chloride, Boc₂O, H₂O₂) may be inappropriate for the substrate or used under suboptimal conditions, failing to convert the salt to the final product.[5][6]

  • Preventative Measures & Solutions:

    • Base Selection: For standard aryl amines, a tertiary amine base like triethylamine (Et₃N) is usually sufficient.[6] For less reactive, electron-deficient amines, a stronger base such as sodium hydride (NaH) may be required to facilitate dithiocarbamate formation.[6]

    • Reagent Quality: Ensure the carbon disulfide is fresh and the desulfurylating agent has not degraded. For instance, tosyl chloride should be a free-flowing solid.

    • Reaction Conditions: Most protocols for this method proceed efficiently at room temperature.[6] Ensure adequate stirring to keep the multiphasic reaction well-mixed. For challenging substrates, slight warming may be necessary, but this should be done cautiously to avoid product decomposition.

    • One-Pot Procedure: Generating the dithiocarbamate salt in situ and immediately adding the desulfurylating agent without isolation is a highly effective strategy.[6][7]

Question 3: After purification, my product's NMR spectrum shows an unexpected peak corresponding to a Boc-protected amine. I used Boc₂O as the desulfurylating agent. Why did this happen?

Answer:

You are observing a competitive side reaction where the di-tert-butyl dicarbonate (Boc₂O) has acylated the starting amine instead of facilitating the desulfurization of the dithiocarbamate intermediate.

  • Causality: Boc₂O is a potent electrophile used to install the tert-butyloxycarbonyl (Boc) protecting group onto amines. While it is also an effective desulfurylating agent for dithiocarbamates, a competitive reaction can occur where it directly reacts with the starting 3-chloro-4-methylaniline.[3] This is more likely to occur with poorly soluble or deactivated aryl amines.[3]

  • Preventative Measures & Solutions:

    • Ensure Dithiocarbamate Formation First: Allow the amine, CS₂, and base to react completely to form the dithiocarbamate salt before adding the Boc₂O. A brief pre-stirring time (15-30 minutes) is often sufficient.

    • Stoichiometry: Use a stoichiometric amount of Boc₂O (typically ~1.0 equivalent) relative to the amine. Using a large excess of Boc₂O increases the likelihood of the undesired Boc-protection side reaction.[3]

    • Alternative Reagents: If this side reaction remains problematic, consider switching to a different desulfurylating agent that does not acylate amines, such as tosyl chloride or hydrogen peroxide.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which primary synthesis method is better: using toxic thiophosgene or the carbon disulfide route?

A1: The choice involves a trade-off between reaction efficiency, safety, and substrate scope.

FeatureThiophosgene (CSCl₂) MethodCarbon Disulfide (CS₂) Method
Toxicity Highly toxic, volatile, and corrosive liquid.[8][9][10] Requires extreme caution and a well-ventilated fume hood.CS₂ is flammable and toxic, but generally considered safer to handle than thiophosgene.[8] Desulfurylating agents have varying toxicity profiles.
Efficiency Often a very rapid and high-yielding one-step reaction for a broad range of amines.[3][11]A two-step, one-pot reaction. Can be very high-yielding, but efficiency depends heavily on the choice of base and desulfurylating agent.[6][12]
Side Reactions Primary side reaction is thiourea formation if amine is in excess.[3]Can have more varied side reactions depending on the reagents (e.g., incomplete conversion, Boc-protection).[3]
Recommendation The "gold standard" for difficult substrates due to its high reactivity, but should only be used by experienced chemists with appropriate safety controls.The preferred method for general laboratory use due to significantly lower handling risks and the availability of many "greener" desulfurylating agents.[5]

Q2: What are the best practices for purifying this compound?

A2: The purification strategy depends on the scale and the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is used to remove water-soluble salts and reagents. The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo.

  • Filtration: If insoluble thiourea has formed, it can often be removed by dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and filtering off the solid byproduct.

  • Column Chromatography: For high purity, silica gel column chromatography is very effective.[13][14][15] A non-polar eluent system, such as cyclohexane/ethyl acetate or hexanes/dichloromethane, is typically used. The isothiocyanate is a relatively non-polar compound and should elute fairly quickly.

  • Vacuum Distillation: On a larger scale, vacuum distillation can be used. However, isothiocyanates can be thermally sensitive, so it is crucial to use a high-vacuum system to keep the distillation temperature as low as possible to prevent decomposition.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and physical methods should be used.

  • Infrared (IR) Spectroscopy: This is the most definitive method. Isothiocyanates show a very strong, sharp, and characteristic absorption band between 2050 and 2150 cm⁻¹ due to the N=C=S asymmetric stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the aromatic ring and the absence of impurities like the starting amine or symmetrical thiourea. The isothiocyanate carbon (N=C =S) appears around 130-140 ppm in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct mass (for C₈H₆ClNS, the monoisotopic mass is approx. 182.99 g/mol ).[1][16]

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product against a reference standard.

Section 3: Key Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thiophosgene is extremely toxic and should be handled with extreme care.

Protocol A: Synthesis using Carbon Disulfide and Tosyl Chloride[6]

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methylaniline (1.0 eq.).

  • Dissolve the amine in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.

  • Add triethylamine (Et₃N, 2.0 eq.) to the solution, followed by the slow, dropwise addition of carbon disulfide (CS₂, 1.2 eq.) while stirring at room temperature.

  • Stir the mixture for 30 minutes at room temperature to allow for the complete formation of the intermediate dithiocarbamate salt.

  • In one portion, add solid p-toluenesulfonyl chloride (TsCl, 1.1 eq.).

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting amine is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Protocol B: Synthesis using Thiophosgene

  • To a three-necked flask fitted with a dropping funnel, mechanical stirrer, and nitrogen inlet, add a solution of 3-chloro-4-methylaniline (1.0 eq.) in a solvent like dichloromethane or chloroform.

  • Add an equivalent of a non-nucleophilic base like sodium bicarbonate or a slight excess of calcium carbonate as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophosgene (CSCl₂, 1.1 eq.) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the amine.

  • Filter the reaction mixture to remove the base and any salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure (avoiding high heat).

  • Purify the crude product by vacuum distillation or column chromatography.

Section 4: Reaction Pathways Diagram

The following diagram illustrates the desired synthetic pathway to this compound using thiophosgene, alongside the primary side reaction leading to the formation of symmetrical thiourea.

G cluster_main Desired Reaction Pathway cluster_side Major Side Reaction Amine 3-Chloro-4-methylaniline (Starting Material) Intermediate Thiocarbamoyl Chloride (Intermediate) Amine->Intermediate + Thiophosgene - HCl Thiourea N,N'-bis(3-chloro-4-methylphenyl)thiourea (Side Product) Thiophosgene Thiophosgene (CSCl₂) Product 3-Chloro-4-methylphenyl Isothiocyanate (Product) Intermediate->Product Elimination - HCl Product->Thiourea + Excess Amine

Caption: Desired vs. side reaction pathways in the synthesis.

References

Technical Support Center: Minimizing Thiourea Byproduct Formation in Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize isothiocyanate chemistry. Here, we will delve into the common challenge of thiourea byproduct formation, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions and ensure the purity of your target compounds.

Introduction: The Challenge of Thiourea Formation

Isothiocyanates (R-N=C=S) are highly versatile reagents in organic synthesis, prized for their ability to form thiourea derivatives upon reaction with primary and secondary amines.[1] These thiourea moieties are key structural motifs in numerous biologically active compounds and pharmaceutical agents.[2] However, the very reactivity that makes isothiocyanates so useful can also be a source of frustration in the lab. A common and often significant side reaction is the formation of undesired thiourea byproducts.

This guide will equip you with the knowledge to anticipate, diagnose, and mitigate the formation of these impurities, ensuring higher yields and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to thiourea byproduct formation?

A: The principal route to thiourea byproduct formation is the reaction of your desired isothiocyanate intermediate with a nucleophilic amine species present in the reaction mixture.[3] This competing reaction can occur under several circumstances:

  • Reaction with Starting Amine: If you are synthesizing an isothiocyanate in situ from a primary amine (e.g., using carbon disulfide), any unreacted starting amine can react with the newly formed isothiocyanate to yield a symmetrical N,N'-disubstituted thiourea.[4][5]

  • Reaction with Amine Nucleophiles: In subsequent reactions where the isothiocyanate is the intended electrophile, any amine nucleophiles present can lead to thiourea byproducts if the reaction conditions are not carefully controlled.[6]

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.[7] This is followed by proton transfer to form the stable thiourea product.

Q2: How does stoichiometry impact the formation of thiourea byproducts?

A: Stoichiometry is a critical factor. An excess of the amine reactant relative to the isothiocyanate will almost certainly lead to the formation of thiourea byproducts.[8] It is crucial to carefully control the molar ratios of your reactants. For reactions involving the formation of an isothiocyanate followed by a subsequent reaction, it is often best to ensure the complete consumption of the initial amine before proceeding.

Q3: Can the choice of solvent influence thiourea byproduct formation?

A: Absolutely. The solvent can influence reaction rates and the solubility of reactants and intermediates, thereby affecting the prevalence of side reactions.

  • Polar Aprotic Solvents: Solvents like DMF, acetone, and acetonitrile are commonly used. However, they can sometimes favor the formation of the isothiocyanate byproduct if the reaction proceeds through an SN1-type mechanism with certain substrates.[9]

  • Non-Polar Solvents: In some cases, a less polar solvent might be beneficial to temper reactivity and minimize side reactions.[9]

  • Aqueous Media: Interestingly, for some syntheses, running the reaction in an aqueous medium can improve yields and simplify the procedure by minimizing byproducts.[10][11]

Q4: What role does temperature play in this side reaction?

A: Elevated temperatures can accelerate the rate of thiourea formation.[8] While heating may be necessary to drive a sluggish reaction to completion, it can also promote the decomposition of intermediates and increase the likelihood of side reactions.[12][13] It is often a delicate balance, and monitoring the reaction progress closely via techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.[14]

Troubleshooting Guides

This section provides structured approaches to address specific issues you may encounter during your experiments.

Scenario 1: Significant formation of a symmetrical N,N'-disubstituted thiourea during in-situ isothiocyanate synthesis.

Underlying Cause: This typically occurs when the newly formed isothiocyanate reacts with the unreacted starting primary amine.[4]

Troubleshooting Workflow

Caption: Decision workflow for minimizing symmetrical thiourea byproduct.

Detailed Protocols

Protocol 1: Two-Step Synthesis with Intermediate Purification [4]

  • Isothiocyanate Synthesis: Synthesize the isothiocyanate from the primary amine using your chosen method (e.g., with carbon disulfide and a desulfurizing agent).[15]

  • Work-up and Isolation: After the reaction is complete, perform an appropriate work-up to isolate the crude isothiocyanate.

  • Purification: Purify the isothiocyanate using column chromatography or distillation to remove any unreacted starting amine.

  • Subsequent Reaction: Use the purified isothiocyanate in your subsequent reaction with the desired nucleophile.

Protocol 2: In-Situ Monitoring and Control [14]

  • Reaction Setup: Set up your in-situ isothiocyanate synthesis as usual.

  • TLC Monitoring: Spot the reaction mixture on a TLC plate at regular intervals, using a suitable eluent system to resolve the starting amine and the isothiocyanate product.

  • Drive to Completion: Continue the reaction until the starting amine spot is no longer visible on the TLC plate.

  • Proceed with Caution: Once the starting amine is fully consumed, you can proceed with the addition of your next reagent.

Scenario 2: Formation of an unexpected thiourea byproduct in a reaction with a purified isothiocyanate.

Underlying Cause: This can be due to several factors, including the presence of an amine impurity, degradation of the isothiocyanate, or the use of a nucleophilic catalyst.

Troubleshooting and Mitigation Strategies
Potential Cause Recommended Solution Expected Outcome
Amine Impurity in Reagents or Solvents Use freshly purified solvents and reagents. Consider passing solvents through a column of activated alumina.Reduced or eliminated byproduct formation.
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment.[14]Improved yield of the desired product and fewer degradation-related side products.
Use of a Nucleophilic Catalyst (e.g., primary or secondary amine-based) Switch to a non-nucleophilic base or a catalyst that does not contain a primary or secondary amine moiety. Bifunctional thiourea catalysts with a tertiary amine are often a good choice.[16][17]The catalyst will promote the desired reaction without participating as a nucleophile.
High Reaction Temperature Run the reaction at a lower temperature for a longer duration. Monitor progress by TLC to find the optimal balance.[8]Minimized thermal decomposition and side reactions.[10]

Visualization of Catalyst-Substrate Interaction

G cluster_0 Bifunctional Thiourea Catalysis cluster_1 Reaction catalyst Thiourea Catalyst (N-H) base Tertiary Amine (Base Site) electrophile Isothiocyanate (R-N=C=S) catalyst->electrophile H-Bond Activation nucleophile Nucleophile (Nu-H) base->nucleophile Deprotonation activated_complex Activated Electrophile-Catalyst Complex activated_nucleophile Activated Nucleophile activated_nucleophile->activated_complex Nucleophilic Attack

Caption: Activation of electrophile and nucleophile by a bifunctional thiourea catalyst.

Purification Strategies

Even with optimized reaction conditions, trace amounts of thiourea byproducts may form. Effective purification is key to obtaining your final compound in high purity.

Purification Method Description Best Suited For
Recrystallization This is often the most effective method for purifying solid thioureas. Common solvents include ethanol, acetone, or mixtures with water or hexanes.[8][15]Crystalline solid products with different solubility profiles from the impurities.
Column Chromatography A versatile technique for separating compounds with similar polarities. A wide range of stationary phases (e.g., silica gel, alumina) and mobile phases can be used.[8]Isolating the desired product from byproducts and unreacted starting materials, especially for non-crystalline products.
Acid-Base Extraction If the product and impurities have different acid-base properties, an acid-base workup can be an effective purification step.[8]Separating basic amine impurities from a neutral thiourea product.
Filtration and Washing If the desired product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[8]Products that are solids and insoluble in the reaction solvent upon cooling.

Analytical Detection of Thiourea Impurities

It is crucial to have reliable analytical methods to detect and quantify thiourea byproducts.

  • Thin Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress and assessing the purity of fractions during chromatography.[14]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and sensitive detection, making it ideal for quantifying low levels of impurities.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify thiourea byproducts by integrating characteristic signals.

  • Mass Spectrometry (MS): Can confirm the presence of thiourea byproducts by identifying their molecular weights.

By understanding the mechanisms of thiourea byproduct formation and implementing the strategies outlined in this guide, you can significantly improve the outcome of your isothiocyanate reactions, leading to higher yields, improved purity, and more reliable experimental results.

References

Optimizing reaction temperature for 3-Chloro-4-methylphenyl isothiocyanate with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-methylphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures with various nucleophiles. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reliable, reproducible results.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable electrophilic building block used in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by the isothiocyanate (-N=C=S) functional group, a heterocumulene with two key reactive sites. The central carbon atom is highly electrophilic and readily attacked by nucleophiles.

The general reaction mechanism involves the nucleophilic attack on the central carbon of the isothiocyanate, leading to the formation of a new bond and subsequent proton transfer to the nitrogen atom. The efficiency and outcome of this reaction are highly dependent on the nucleophilicity of the attacking species, steric hindrance, and, critically, the reaction temperature. This guide provides a structured approach to optimizing this crucial parameter.

Core Reactivity Overview

cluster_reactants Reactants ITC 3-Chloro-4-methylphenyl Isothiocyanate (Electrophile) Thiourea Thiourea ITC->Thiourea + Amine (R-NH2) (Most Reactive) Thiocarbamate Thiocarbamate ITC->Thiocarbamate + Alcohol (R-OH) (Requires Catalyst/Heat) Dithiocarbamate Dithiocarbamate ITC->Dithiocarbamate + Thiol (R-SH) (Often Reversible) Nu Nucleophile (e.g., R-NH2, R-OH, R-SH)

Caption: General reaction pathways for this compound with common nucleophiles.

Section 1: Reaction with Amines (Thiourea Synthesis)

The reaction of isothiocyanates with primary or secondary amines to form N,N'-disubstituted thioureas is typically the most facile and widely used application.[2][3] These reactions are often exothermic and proceed readily at room temperature. However, optimization is frequently required.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for reacting this compound with a simple primary or secondary amine?

A1: For most unhindered, aliphatic amines, the reaction is rapid and often exothermic. It is best to start at room temperature (20-25 °C) and monitor the reaction's progress.[2] In many cases, the reaction goes to completion within a few hours without any external heating. Dropwise addition of the isothiocyanate to the amine solution is recommended to control any initial exotherm.

Q2: Are there situations where heating is necessary for thiourea synthesis?

A2: Yes. Heating may be required under two primary circumstances:

  • Low Amine Nucleophilicity: Aromatic amines (anilines), particularly those with electron-withdrawing groups (e.g., nitro, cyano), are significantly less nucleophilic than aliphatic amines. These reactions may be sluggish at room temperature and require heating to proceed at a reasonable rate.[4]

  • Steric Hindrance: If either the amine or the isothiocyanate has bulky substituents near the reacting center, the rate of reaction will be slower. Increased temperature provides the necessary kinetic energy to overcome this steric barrier.[2]

Troubleshooting Guide: Thiourea Synthesis

Issue: My thiourea synthesis is slow, incomplete, or has a low yield.

This is a common issue that can almost always be resolved by systematically evaluating the nucleophilicity of your amine, steric factors, and the stability of the isothiocyanate.

Start Low Yield in Thiourea Synthesis Check_Nuc Is the amine a poor nucleophile? (e.g., substituted aniline) Start->Check_Nuc Check_Sterics Is there significant steric hindrance? Check_Nuc->Check_Sterics No Sol_Nuc_Heat Increase temperature to 40-60 °C. Monitor by TLC. Check_Nuc->Sol_Nuc_Heat Yes Check_Stability Is the isothiocyanate old or impure? Check_Sterics->Check_Stability No Sol_Sterics_Heat Increase temperature and/or prolong reaction time. Consider microwave irradiation. Check_Sterics->Sol_Sterics_Heat Yes Sol_Stability Use freshly prepared/purified isothiocyanate. Ensure anhydrous conditions. Check_Stability->Sol_Stability Yes Sol_Nuc_Base Add a non-nucleophilic base (e.g., triethylamine) to activate the amine. Sol_Nuc_Heat->Sol_Nuc_Base If still slow

Caption: Troubleshooting decision tree for low-yield thiourea synthesis.

  • Potential Cause 1: Poor Nucleophilicity

    • Explanation: The electron density on the nitrogen atom of the amine dictates its ability to attack the electrophilic carbon of the isothiocyanate. Electron-withdrawing groups on anilines pull this density away, reducing reactivity.

    • Solution: Gradually increase the reaction temperature to 40-60 °C. For very unreactive amines, refluxing in a suitable solvent like THF or acetonitrile may be necessary. Monitor the reaction carefully by TLC to avoid decomposition. In some cases, adding a non-nucleophilic base can help by deprotonating the amine, increasing its nucleophilicity.[2]

  • Potential Cause 2: Steric Hindrance

    • Explanation: Bulky groups adjacent to the amine or on the aromatic ring of the isothiocyanate can physically block the approach of the reactants.

    • Solution: Increasing the temperature provides more energy for the molecules to overcome the activation barrier. Prolonging the reaction time is also a valid strategy. For particularly challenging cases, microwave-assisted synthesis can be highly effective at reducing reaction times and improving yields by efficiently overcoming steric barriers.[2][4]

  • Potential Cause 3: Isothiocyanate Instability

    • Explanation: this compound is moisture-sensitive.[1] It can react with water to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide, reducing the amount of available starting material.[5][6]

    • Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the isothiocyanate is of high purity and has been stored properly in a cool, dry place. If in doubt, use freshly prepared or purified material.[2]

Section 2: Reaction with Alcohols (O-Alkyl Thiocarbamate Synthesis)

The synthesis of O-alkyl thiocarbamates from isothiocyanates and alcohols is less straightforward than thiourea formation. Alcohols are weaker nucleophiles than amines, and the reaction typically does not proceed without activation.

Frequently Asked Questions (FAQs)

Q1: Will this compound react with an alcohol at room temperature?

A1: Generally, no. The direct reaction between an isothiocyanate and a neutral alcohol is very slow or does not occur at a practical rate. The reaction requires activation, usually through the addition of a base or by using pre-formed metal alkoxides.

Q2: What is the role of a base in this reaction, and how does it affect the temperature?

A2: A base (e.g., sodium hydride, potassium tert-butoxide, or even a strong amine base) deprotonates the alcohol to form a much more nucleophilic alkoxide ion. This alkoxide readily attacks the isothiocyanate. Base-catalyzed reactions with alcohols can be extremely exothermic and must be handled with care. Such reactions in the absence of a solvent can occur with explosive violence.[5][6] Therefore, the reaction should be started at a low temperature (e.g., 0 °C) in an inert solvent, and the temperature should be allowed to rise to room temperature or be gently heated (e.g., to 40 °C) only after the initial exotherm is controlled.[7]

Troubleshooting Guide: Thiocarbamate Synthesis

Issue: I am getting no product or a very low yield when reacting with an alcohol.

  • Potential Cause 1: Insufficient Activation

    • Explanation: The alcohol is not nucleophilic enough to initiate the reaction.

    • Solution: Ensure you are using a strong enough base to deprotonate the alcohol. Stoichiometric amounts of a strong base like NaH or KOtBu are often required. The reaction must be performed under strictly anhydrous conditions, as any water will quench the base and the alkoxide.

  • Potential Cause 2: Uncontrolled Exotherm

    • Explanation: A rapid, uncontrolled reaction can lead to side products and decomposition. Isocyanates can polymerize under basic conditions at elevated temperatures.[5][6]

    • Solution: Perform the reaction in a suitable inert solvent (e.g., THF, Diethyl Ether) to dissipate heat. Add the isothiocyanate slowly to the solution of the pre-formed alkoxide at a reduced temperature (0 °C). Once the addition is complete, allow the reaction to warm slowly to room temperature and monitor by TLC. Only apply external heat if the reaction is sluggish after the initial addition.

  • Potential Cause 3: Incompatible Alcohol

    • Explanation: The Riemschneider thiocarbamate synthesis, an alternative method, highlights that this type of chemistry works best for secondary and tertiary alcohols, as the mechanism can involve carbocation stability.[8] While the direct addition mechanism is different, very hindered tertiary alcohols may still react slowly.

    • Solution: For hindered alcohols, longer reaction times and elevated temperatures (e.g., 40-50 °C) may be necessary after the initial controlled addition.

Section 3: Reaction with Thiols (Dithiocarbamate Synthesis)

Thiols are excellent nucleophiles and react readily with isothiocyanates. However, the resulting dithiocarbamate linkage can be reversible, which is a key consideration for temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for reacting this compound with a thiol?

A1: The reaction is typically performed at or slightly above room temperature. Thiols are strong nucleophiles, so significant heating is usually not required. However, the key challenge is not initiating the reaction, but preventing the reverse reaction.

Q2: Why is the dithiocarbamate formation considered reversible?

A2: The reaction of isothiocyanates with thiols to form dithiocarbamates is a reversible process.[9] The dithiocarbamate can dissociate back into the starting isothiocyanate and thiol. This equilibrium can be influenced by temperature, solvent, and the presence of other nucleophiles.

Troubleshooting Guide: Dithiocarbamate Synthesis

Issue: My dithiocarbamate product seems to be decomposing, or the yield is inconsistent.

  • Potential Cause 1: Reaction Reversibility

    • Explanation: At elevated temperatures, the equilibrium can shift back towards the starting materials, lowering the net yield of the desired dithiocarbamate.

    • Solution: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically room temperature to 40 °C). Using a slight excess of the thiol can also help push the equilibrium towards the product side. The reaction of isothiocyanates with thiol-containing species like glutathione is a key metabolic pathway, and these conjugates can act as "transport forms" of the parent isothiocyanate, highlighting the dynamic nature of this bond.[9]

  • Potential Cause 2: Thiol Oxidation

    • Explanation: Thiols are susceptible to oxidation, especially at higher temperatures in the presence of air, forming disulfides. This side reaction consumes the nucleophile and complicates purification.

    • Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen. Using degassed solvents can further minimize oxidation.

Summary and General Protocols

Recommended Starting Temperatures
Nucleophile ClassProductTypical Starting TemperatureKey Considerations
Primary/Secondary AminesThiourea20-25 °C (Room Temp)May require heating to 40-60°C for unreactive or hindered amines.[2]
AlcoholsThiocarbamate0 °C, then warm to 20-25 °CRequires strong base catalysis; can be highly exothermic.[5][6]
ThiolsDithiocarbamate20-25 °C (Room Temp)Reaction is reversible; avoid excessive heat.[9]
General Experimental Protocol (Thiourea Synthesis Example)

This protocol is a starting point and should be optimized based on the specific amine used.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., THF, dichloromethane, or acetonitrile).[2]

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Addition: At room temperature, add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise over 5-10 minutes.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the limiting starting material.[4][10] If the reaction is sluggish after 2-3 hours, begin gently heating the mixture to 40 °C and continue monitoring.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Analytical Methods for Reaction Monitoring

Effectively optimizing temperature requires reliable methods to monitor reaction progress.

  • Thin-Layer Chromatography (TLC): The quickest method to qualitatively track the disappearance of starting materials and the appearance of a new product spot.[10]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for determining reaction kinetics and product purity.[10][11]

  • Infrared (IR) Spectroscopy: The strong, characteristic absorption band of the isothiocyanate group (-N=C=S) around 2100-2200 cm⁻¹ is an excellent diagnostic tool. The disappearance of this peak indicates the consumption of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing structural confirmation.[10]

References

Stability of 3-Chloro-4-methylphenyl isothiocyanate in different reaction solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chloro-4-methylphenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this reagent in various reaction solvents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success and reproducibility of your experiments.

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from the electrophilic nature of the isothiocyanate (-N=C=S) group, which readily reacts with nucleophiles.[3][4] However, this high reactivity also makes the compound susceptible to degradation, especially in the presence of certain solvents and under specific reaction conditions. Understanding and controlling the stability of this compound is therefore paramount to achieving desired reaction outcomes and ensuring the purity of your products.

This guide will equip you with the knowledge to navigate the challenges associated with the handling and use of this versatile reagent.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound, with a focus on issues arising from solvent-induced degradation.

Issue 1: Low or No Product Yield in Protic Solvents (e.g., Methanol, Ethanol, Water)

  • Symptoms: Your reaction shows little to no formation of the desired product, and you may observe the presence of unexpected byproducts in your analytical data (e.g., LC-MS, GC-MS).

  • Probable Cause: Isothiocyanates are highly susceptible to degradation in protic solvents. These solvents can act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate group. This leads to the formation of undesired side products, such as thiocarbamates.[5] The rate of degradation is often accelerated by increased temperature and neutral to alkaline pH.[6][7]

  • Solutions:

    • Solvent Selection: Whenever possible, opt for aprotic solvents. Acetonitrile is an excellent choice as isothiocyanates generally exhibit high stability in it. Other suitable aprotic solvents include tetrahydrofuran (THF), dichloromethane (DCM), and toluene.[8]

    • Temperature Control: If a protic solvent is unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of degradation.

    • pH Adjustment: For reactions in aqueous media, maintaining a slightly acidic pH can significantly improve the stability of the isothiocyanate.[7] However, the optimal pH will depend on the specific reaction and the stability of other components.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the isothiocyanate to destabilizing conditions.

Issue 2: Inconsistent Reaction Rates and Yields

  • Symptoms: You observe significant variability in reaction times and product yields between batches, even when following the same protocol.

  • Probable Cause: This issue often points to inconsistencies in solvent quality or storage conditions of the this compound. The presence of water or other nucleophilic impurities in the solvent can lead to premature degradation of the reagent.[9] Similarly, improper storage of the isothiocyanate can lead to its gradual decomposition.

  • Solutions:

    • Use Anhydrous Solvents: For moisture-sensitive reactions, always use freshly dried, anhydrous solvents.

    • Proper Reagent Storage: Store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.[2][10] Some suppliers recommend refrigeration.[2]

    • Reagent Quality Check: If you suspect the quality of your isothiocyanate, consider running a quick purity check (e.g., by NMR or GC) before use.

Issue 3: Formation of Symmetric Thiourea Byproducts

  • Symptoms: You detect the formation of a symmetrical thiourea, N,N'-bis(3-chloro-4-methylphenyl)thiourea, in your reaction mixture.

  • Probable Cause: This can occur if the isothiocyanate is exposed to water, leading to its hydrolysis to the corresponding amine (3-chloro-4-methylaniline). This amine is nucleophilic and can then react with another molecule of the starting isothiocyanate to form the symmetric thiourea.[7]

  • Solutions:

    • Strict Anhydrous Conditions: The most effective way to prevent this is to maintain strict anhydrous conditions throughout your experimental setup.

    • Order of Addition: In reactions with another amine, adding the isothiocyanate solution dropwise to the solution of the target amine can minimize the opportunity for the isothiocyanate to react with any amine formed from hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for storing this compound?

For long-term storage, it is best to store the neat compound under an inert atmosphere in a cool, dry, and dark place.[2][10] For preparing stock solutions, aprotic solvents like acetonitrile are highly recommended due to the demonstrated stability of isothiocyanates in such solvents.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Isothiocyanates are generally more stable in acidic conditions and become increasingly unstable as the pH moves towards neutral and alkaline conditions.[7][11] Base-catalyzed degradation is a significant pathway for isothiocyanate decomposition.[12]

Q3: Can I use alcohols as solvents for my reaction?

While it is possible to use alcohols, be aware that they can react with the isothiocyanate to form thiocarbamates.[5] If an alcohol is the desired reactant, then this is the intended chemistry. However, if it is being used as a solvent, this will be a competing side reaction. If you must use an alcohol as a solvent, ethanol is generally a better choice than methanol, as the degradation is typically slower.

Q4: My reaction involves a primary or secondary amine. What is the best solvent to use?

The reaction of isothiocyanates with primary or secondary amines to form thioureas is a common and generally efficient reaction.[5][8] Aprotic solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) are excellent choices for this transformation.[8]

Q5: How can I monitor the degradation of this compound in my reaction?

You can monitor the degradation of the isothiocyanate using chromatographic techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking aliquots of your reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of any degradation products.

Part 3: Data & Protocols

Table 1: General Stability of Isothiocyanates in Common Solvents

This table provides a qualitative summary of the stability of isothiocyanates in different classes of solvents, based on general chemical principles.[12][13]

Solvent ClassExamplesGeneral StabilityPrimary Degradation Pathway
Aprotic Polar Acetonitrile, DMF, DMSOHighGenerally stable
Aprotic Non-polar Toluene, Hexane, DichloromethaneHighGenerally stable
Protic Polar (Alcohols) Methanol, EthanolLow to ModerateReaction to form thiocarbamates
Protic Polar (Aqueous) Water, BuffersLow (pH dependent)Hydrolysis to amine, leading to thiourea formation
Experimental Protocol: Determining the Stability of this compound in a Chosen Solvent

This protocol provides a framework for assessing the stability of this compound in a specific solvent under your experimental conditions.

Objective: To quantify the rate of degradation of this compound in a selected solvent over time.

Materials:

  • This compound

  • Chosen reaction solvent (e.g., methanol, acetonitrile, buffered water)

  • Internal standard (a stable compound that does not react with the isothiocyanate or other components, and is easily detectable by your analytical method)

  • Analytical instrument (e.g., HPLC-UV, GC-MS)

  • Vials and standard laboratory glassware

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a stable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Prepare a Spiked Solution: In a volumetric flask, add a known volume of the stock solution to the solvent you wish to test. Add a known amount of the internal standard. Dilute to the mark with the test solvent to achieve your desired final concentration.

  • Incubation: Transfer aliquots of the spiked solution into several sealed vials. Place the vials in the environment that mimics your reaction conditions (e.g., constant temperature bath).

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubation. Immediately quench any reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent that will not interfere with the analysis).

  • Analysis: Analyze the sample by your chosen analytical method (e.g., HPLC, GC).

  • Data Processing: For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Plotting the Data: Plot the concentration or peak area ratio of the isothiocyanate as a function of time. This will give you a degradation profile and allow you to estimate the half-life of the compound under your specific conditions.

Part 4: Visualizing Reaction Pathways

Diagram 1: Degradation of this compound in Protic Solvents

G ITC 3-Chloro-4-methylphenyl Isothiocyanate Thiocarbamate Thiocarbamate Derivative ITC->Thiocarbamate + R-OH Amine 3-Chloro-4-methylaniline ITC->Amine + H₂O (Hydrolysis) ProticSolvent Protic Solvent (e.g., R-OH, H₂O) Thiourea N,N'-bis(3-chloro-4-methylphenyl) Thiourea Amine->Thiourea + another ITC molecule

Caption: Potential degradation pathways of this compound in the presence of protic solvents.

Diagram 2: Recommended Workflow for Solvent Selection

G Start Start: Reaction Planning CheckReactants Are any reactants protic? (e.g., amines, alcohols, water) Start->CheckReactants AproticSolvent Choose a stable aprotic solvent (e.g., Acetonitrile, THF, DCM) CheckReactants->AproticSolvent No ProticReactant Is the protic species a reactant or the solvent? CheckReactants->ProticReactant Yes End Optimized Reaction Conditions AproticSolvent->End SolventAsReactant Proceed with reaction. Consider temperature and pH control. ProticReactant->SolventAsReactant Reactant UnavoidableProticSolvent Perform stability test. Optimize T, pH, and reaction time. ProticReactant->UnavoidableProticSolvent Solvent SolventAsReactant->End UnavoidableProticSolvent->End

Caption: A decision-making workflow for selecting an appropriate solvent for reactions with this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 3-Chloro-4-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-4-methylphenyl isothiocyanate. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to low conversion rates in your synthetic reactions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can confidently and successfully utilize this versatile reagent.

Part 1: Troubleshooting Guide for Low Conversion Rates

Low conversion rates can be frustrating, but a systematic approach to troubleshooting can often pinpoint the issue. This guide is designed to walk you through a logical diagnostic process, from initial checks to more complex reaction optimization.

Initial Checks: The Importance of Starting Material Integrity

Question: My reaction with this compound is resulting in a low yield. Where should I begin my troubleshooting?

Answer: The first and most critical step is to assess the quality and integrity of your starting materials. Isothiocyanates, including this compound, are susceptible to degradation, particularly from moisture.[1][2]

  • Purity of this compound: Verify the purity of your isothiocyanate. If it has been stored for an extended period or improperly, it may have partially hydrolyzed or polymerized. Consider purifying the isothiocyanate by distillation under reduced pressure if its purity is questionable.[3] Freshly prepared or newly purchased isothiocyanate is always recommended for optimal results.[4]

  • Purity of the Nucleophile: Ensure the amine or other nucleophile you are using is of high purity and free from contaminants.

  • Solvent Quality: Use anhydrous solvents. The presence of water can lead to the hydrolysis of the isothiocyanate to the corresponding amine and the formation of urea byproducts, which will consume your starting material and complicate purification.[1][5]

Reaction Condition Optimization

Question: I have confirmed the purity of my reagents. What are the next steps in optimizing my reaction conditions?

Answer: Once reagent quality is assured, the next step is to scrutinize your reaction setup and parameters. The choice of solvent, reaction temperature, and stoichiometry are all critical factors that can significantly influence the conversion rate.

Table 1: Key Reaction Parameters and Their Impact

ParameterRecommended Action & RationaleExpected Outcome
Solvent Use an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF).[6][7][8] These solvents will not react with the isothiocyanate and can effectively solubilize the reactants. The polarity of the solvent can influence the reaction rate.[6][9]Improved reaction kinetics and prevention of side reactions with the solvent.
Temperature If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Increased temperature can help overcome activation energy barriers, especially with sterically hindered or electronically deactivated amines.[4][10] Microwave irradiation can also be an effective technique for accelerating these reactions.[4]Increased reaction rate and higher conversion to the desired product.
Stoichiometry While a 1:1 stoichiometry is typical, using a slight excess (1.0-1.1 equivalents) of the isothiocyanate can sometimes drive the reaction to completion, especially if the nucleophile is precious.[4] However, be mindful that this may complicate purification.Improved conversion of the limiting reagent.
Concentration The concentration of reactants can also play a role. More dilute conditions may be necessary for highly exothermic reactions, while higher concentrations can accelerate bimolecular reactions.Optimized reaction rate.
Addressing Reactant-Specific Challenges

Question: My amine nucleophile is sterically hindered or electronically deactivated, leading to low conversion. How can I address this?

Answer: When dealing with challenging nucleophiles, more forcing conditions or chemical activation may be necessary.

  • Steric Hindrance: For sterically bulky amines, increasing the reaction temperature or extending the reaction time is often effective.[4] This provides the molecules with more kinetic energy to overcome the steric repulsion.

  • Low Nucleophilicity of the Amine: For electron-deficient amines (e.g., anilines with electron-withdrawing groups), their reduced nucleophilicity can significantly slow down the reaction.[4][10] The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[4] In some cases, catalysis may be beneficial.[11]

Identifying and Mitigating Side Reactions

Question: I am observing unexpected byproducts in my reaction mixture. What are the likely culprits and how can I prevent them?

Answer: The formation of byproducts is a common reason for low yields. Understanding the potential side reactions is key to minimizing their occurrence.

  • Hydrolysis: As previously mentioned, isothiocyanates can react with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine and carbon dioxide.[1] This amine can then react with another molecule of isothiocyanate to form a symmetrical thiourea.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Formation of Symmetrical Thiourea: If your goal is to synthesize an unsymmetrical thiourea and you are generating the isothiocyanate in situ from a primary amine and carbon disulfide, the newly formed isothiocyanate can react with the starting amine to produce a symmetrical thiourea byproduct.[4][12]

    • Solution: Carefully control the stoichiometry. A two-step, one-pot approach where the isothiocyanate is fully formed before the addition of the second amine can be an effective strategy.[4]

Troubleshooting Workflow Diagram

The following diagram illustrates a systematic workflow for troubleshooting low conversion rates in reactions involving this compound.

Troubleshooting_Workflow start Low Conversion Rate Observed reagent_check Verify Reagent Purity & Integrity (Isothiocyanate, Nucleophile, Solvent) start->reagent_check reagent_ok Reagents are Pure reagent_check->reagent_ok Yes reagent_bad Purify or Replace Reagents reagent_check->reagent_bad No condition_check Optimize Reaction Conditions (Solvent, Temperature, Stoichiometry) reagent_ok->condition_check reagent_bad->start condition_ok Conversion Improved condition_check->condition_ok Yes condition_bad Conversion Still Low condition_check->condition_bad No end_success Problem Solved condition_ok->end_success reactant_issue Address Reactant-Specific Issues (Steric Hindrance, Low Nucleophilicity) condition_bad->reactant_issue reactant_ok Successful Conversion reactant_issue->reactant_ok Yes side_reactions Investigate Side Reactions (Hydrolysis, Symmetrical Byproducts) reactant_issue->side_reactions No reactant_ok->end_success mitigate_side_reactions Mitigate Side Reactions (Inert Atmosphere, Stoichiometry Control) side_reactions->mitigate_side_reactions mitigate_side_reactions->condition_check

Caption: A step-by-step workflow for diagnosing and resolving low conversion rates.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, reactivity, and analysis of reactions involving this compound.

1. How should I properly store and handle this compound?

Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2] Avoid exposure to humid air. It is also toxic upon inhalation, ingestion, and skin contact, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and all manipulations should be performed in a well-ventilated fume hood.[1][5]

2. What is the general mechanism for the reaction of this compound with an amine?

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to yield the final thiourea product.[13]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R_NCS 3-Chloro-4-methylphenyl-N=C=S intermediate [Intermediate Zwitterion] R_NCS->intermediate R_NH2 R'-NH2 (Amine) R_NH2->intermediate Nucleophilic Attack thiourea 3-Chloro-4-methylphenyl-NH-C(=S)-NH-R' (Thiourea) intermediate->thiourea Proton Transfer

Caption: General mechanism for the formation of a thiourea from an isothiocyanate and a primary amine.

3. What are the most suitable solvents for reactions with this compound?

Aprotic solvents are generally preferred to avoid unwanted side reactions. The choice of solvent can also depend on the solubility of your reactants.

Table 2: Common Solvents for Isothiocyanate Reactions

SolventTypeRationale
Dichloromethane (DCM)Aprotic, Non-polarGood for dissolving many organic compounds.[6]
Tetrahydrofuran (THF)Aprotic, PolarA versatile solvent for a wide range of reactants.[7]
Acetonitrile (MeCN)Aprotic, PolarAnother common choice for these reactions.[7]
Dimethylformamide (DMF)Aprotic, PolarCan be useful for less soluble reactants, but may require higher temperatures for removal.[6][8]
EthanolProticCan be used, but may lead to side reactions if not carefully controlled.[6]

4. How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[7] A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the limiting reactant spot on the TLC plate indicates that the reaction is complete. Spots can be visualized under UV light.[7]

5. What are the recommended methods for purifying the final thiourea product?

The purification method will depend on the physical properties of your product.

  • Recrystallization: If the thiourea product is a solid, recrystallization is often an excellent method for purification.[7] Common solvents for recrystallization include ethanol, acetone, or mixtures of a good solvent (like DCM or ethyl acetate) and a poor solvent (like hexane).[7]

  • Column Chromatography: If the product is an oil or if recrystallization is not effective, column chromatography on silica gel is a standard purification technique.[7] The mobile phase is typically a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to achieve good separation.[7]

References

Technical Support Center: Purification of Substituted Phenyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted phenyl isothiocyanates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The inherent reactivity of the isothiocyanate group presents unique purification challenges, and this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of high-purity products.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in crude substituted phenyl isothiocyanates?

    • Why is my substituted phenyl isothiocyanate degrading during purification?

    • What is the best general approach for purifying a novel substituted phenyl isothiocyanate?

    • How can I effectively remove unreacted substituted aniline from my product?

    • My purified phenyl isothiocyanate is showing a new spot on TLC after storage. What is happening?

  • Troubleshooting Guide

    • Problem: Low yield after column chromatography.

    • Problem: Product co-elutes with a major impurity.

    • Problem: The product decomposes upon heating during distillation.

    • Problem: Recrystallization fails to yield pure crystals.

  • Detailed Purification Protocols

    • Protocol 1: Flash Column Chromatography

    • Protocol 2: Vacuum Distillation

    • Protocol 3: Recrystallization

  • References

Frequently Asked Questions (FAQs)

What are the most common impurities in crude substituted phenyl isothiocyanates?

The impurity profile of a crude substituted phenyl isothiocyanate is largely dependent on the synthetic route employed. One of the most common methods for synthesizing these compounds is the reaction of a primary aromatic amine with carbon disulfide, followed by treatment with a desulfurizing agent.[1][2]

Common impurities include:

  • Unreacted Substituted Aniline: The starting aromatic amine is a frequent impurity.

  • Symmetrical Thioureas: These can form from the reaction of the isothiocyanate product with the starting aniline.[3]

  • Dithiocarbamate Salts: Incomplete reaction or decomposition of the intermediate dithiocarbamate salt can lead to its presence in the crude product.[2][3]

  • Degradation Products: Substituted phenyl isothiocyanates are susceptible to hydrolysis, which can lead to the formation of the corresponding amine and other byproducts.[4][5]

Why is my substituted phenyl isothiocyanate degrading during purification?

The isothiocyanate functional group is electrophilic and thus susceptible to nucleophilic attack.[6] The primary degradation pathway is hydrolysis, which can be catalyzed by both acidic and basic conditions.[5]

Several factors can contribute to degradation during purification:

  • Presence of Water: Trace amounts of water in solvents or on silica gel can lead to hydrolysis.

  • Temperature: Elevated temperatures, especially during distillation, can accelerate decomposition.[7] Isothiocyanates have been shown to have limited thermal stability.[8]

  • pH: Both acidic and basic conditions can promote degradation. For instance, the use of non-neutral silica gel in chromatography can be problematic.[8][9]

  • Presence of Nucleophiles: Contaminants with nucleophilic groups, such as residual amines, can react with the isothiocyanate.[7]

What is the best general approach for purifying a novel substituted phenyl isothiocyanate?

A multi-step approach is often necessary.

  • Initial Workup: A standard aqueous workup to remove water-soluble impurities is the first step. If the synthesis involves a base, an acidic wash (e.g., dilute HCl) can help remove unreacted amine. However, be cautious as strong acidic conditions can promote hydrolysis of the isothiocyanate.[5]

  • Flash Column Chromatography: This is a versatile technique for separating the desired product from both more polar and less polar impurities. It is crucial to use a non-polar eluent system and to run the column relatively quickly to minimize on-column degradation.

  • Distillation or Recrystallization: For liquid products, vacuum distillation is often effective for final purification.[2][10] For solid products, recrystallization from a suitable solvent system can yield highly pure material.

How can I effectively remove unreacted substituted aniline from my product?

Several methods can be employed:

  • Acidic Wash: During the workup, washing the organic layer with dilute acid (e.g., 1M HCl) will protonate the aniline, making it water-soluble and easily removed in the aqueous phase. Exercise caution to avoid prolonged contact with the acid.

  • Column Chromatography: Substituted anilines are generally more polar than the corresponding phenyl isothiocyanates. Therefore, they will have a lower Rf on silica gel and can be separated by column chromatography.

  • Isocyanate Scavenging Resins: For trace amounts of aniline, specialized polymer-bound isocyanate resins can be used to selectively react with and remove the amine impurity.

My purified phenyl isothiocyanate is showing a new spot on TLC after storage. What is happening?

This is a classic sign of product instability. The new spot is likely a degradation product, most commonly the corresponding symmetrical thiourea formed from the reaction of two molecules of the isothiocyanate with trace water, or the amine formed from hydrolysis.[4][11] To mitigate this:

  • Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended).

  • Anhydrous Conditions: Ensure the product is thoroughly dried before storage and stored in a container that protects it from atmospheric moisture.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem: Low yield after column chromatography.
Possible Cause Recommended Solution
On-column Degradation The silica gel may be too acidic, or the residence time on the column is too long. Try neutralizing the silica gel with a small amount of triethylamine in the eluent (0.1-1%). Also, use a higher flow rate to reduce the run time.
Product is Volatile The product may be co-evaporating with the solvent during rotary evaporation. Use a lower bath temperature and ensure your vacuum system is not too strong. Consider using a cold trap.
Irreversible Adsorption Highly polar or reactive isothiocyanates may bind strongly to the silica gel. Consider using a less polar stationary phase like alumina or a different purification technique such as distillation.
Problem: Product co-elutes with a major impurity.
Possible Cause Recommended Solution
Similar Polarity The product and impurity have very similar polarities. Experiment with different eluent systems. A small change in solvent polarity or composition can sometimes achieve separation. Consider using a different stationary phase (e.g., alumina, C18).
Impurity is a Thiourea Symmetrical thioureas can have polarities close to the parent isothiocyanate. High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase may be necessary for separation.[12][13]
Problem: The product decomposes upon heating during distillation.
Possible Cause Recommended Solution
Thermal Instability The compound is not stable at its boiling point, even under vacuum.[8] Use a Kugelrohr apparatus for short-path distillation at the lowest possible temperature and highest achievable vacuum. This minimizes the time the compound spends at high temperatures.
Presence of Impurities Acidic or basic impurities can catalyze decomposition at elevated temperatures. Pre-purify the crude product by a quick filtration through a short plug of neutral alumina or silica before distillation.
Problem: Recrystallization fails to yield pure crystals.
Possible Cause Recommended Solution
Inappropriate Solvent System The compound may be too soluble or insoluble in the chosen solvent. Perform a systematic solvent screen using a range of solvents with varying polarities. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) often works well.
Oiling Out The compound is melting in the hot solvent rather than dissolving, and then separating as an oil on cooling. Use a larger volume of solvent or a solvent with a lower boiling point. Try adding the "insoluble" solvent to a hot solution of the compound in the "soluble" solvent until turbidity is observed, then allow it to cool slowly.
High Impurity Load If the crude material is very impure, recrystallization may not be effective. Purify by column chromatography first to remove the bulk of the impurities, and then recrystallize the partially purified product.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and may need to be optimized for your specific substituted phenyl isothiocyanate.

Materials:

  • Crude substituted phenyl isothiocyanate

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (optional)

  • Glass column, flasks, and other standard glassware

Procedure:

  • Determine the appropriate eluent system by thin-layer chromatography (TLC). The ideal Rf for the product is between 0.2 and 0.4.

  • Prepare the column. A slurry of silica gel in the eluent is poured into the column and allowed to pack under gravity or with gentle pressure.

  • (Optional) If degradation on TLC is observed, consider pre-treating the silica gel with 1% triethylamine in the eluent.

  • Load the sample. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Vacuum Distillation

This method is suitable for thermally stable, liquid substituted phenyl isothiocyanates.

Materials:

  • Crude substituted phenyl isothiocyanate

  • Distillation apparatus (including a vacuum adapter, condenser, and receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

Procedure:

  • Set up the distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Add the crude product to the distillation flask along with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the flask gently.

  • Monitor the temperature and pressure. The product will distill at a specific temperature and pressure. It is important to control the heating to avoid bumping and decomposition.

  • Collect the distilled product in the receiving flask.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Recrystallization

This is the preferred method for purifying solid substituted phenyl isothiocyanates.

Materials:

  • Crude solid substituted phenyl isothiocyanate

  • Recrystallization solvent(s)

  • Erlenmeyer flask and beaker

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Choose a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolve the crude product in the minimum amount of hot solvent in an Erlenmeyer flask.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to decolorize it. Hot filter the solution to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly, preferably under vacuum.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Primary Purification cluster_final Final Purification cluster_end Final Product TLC_NMR Initial Analysis (TLC, NMR) Workup Aqueous Workup (Acid/Base Wash) TLC_NMR->Workup Identify Impurities Column Flash Column Chromatography Workup->Column Remove Bulk Impurities Distill Vacuum Distillation (for liquids) Column->Distill If Liquid Recrystal Recrystallization (for solids) Column->Recrystal If Solid Pure_Product Pure Substituted Phenyl Isothiocyanate Distill->Pure_Product Recrystal->Pure_Product

Caption: A logical workflow for the purification of substituted phenyl isothiocyanates.

Common Degradation Pathway of Phenyl Isothiocyanates

Degradation_Pathway PITC Phenyl Isothiocyanate (R-N=C=S) Thiocarbamic_Acid Thiocarbamic Acid Intermediate (Unstable) PITC->Thiocarbamic_Acid + H₂O (Hydrolysis) Thiourea Symmetrical Thiourea (R-NH-C(S)-NH-R) PITC->Thiourea + R-NH₂ (from hydrolysis or starting material) Water H₂O (Nucleophile) Amine Amine (R-NH₂) Final_Amine Corresponding Amine (R-NH₂) Thiocarbamic_Acid->Final_Amine Decarboxylation

Caption: Common degradation pathways for phenyl isothiocyanates.

References

Technical Support Center: Removal of Unreacted 3-Chloro-4-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and removal of unreacted 3-Chloro-4-methylphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during synthetic chemistry workflows involving this reactive intermediate. Here, we combine established chemical principles with field-proven insights to ensure the integrity and success of your experiments.

Understanding the Challenge: The Nature of this compound

This compound is a valuable reagent in organic synthesis, frequently employed in the formation of thiourea derivatives, which are of significant interest in medicinal chemistry.[1] However, its high reactivity also presents a challenge: the need for complete removal of any unreacted excess from the final reaction mixture to ensure the purity of the desired product and to avoid complications in downstream applications.

This guide provides a structured approach to troubleshooting and methodology for the efficient removal of this specific isothiocyanate.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting the appropriate removal strategy.

PropertyValueSource
Molecular Formula C₈H₆ClNS[2]
Molecular Weight 183.66 g/mol [2]
Appearance Clear, colorless oil[3]
Boiling Point 126-127°C at 8 mmHg[4]
Solubility Insoluble in water[1]
Reactivity Highly reactive with nucleophiles (amines, alcohols, water)[5]

Safety First: Handling this compound

Isothiocyanates are known to be lachrymators and skin and respiratory irritants. It is imperative to handle this compound with appropriate safety precautions.

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Emergency Procedures: Ensure easy access to an eyewash station and safety shower. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter and provides step-by-step solutions.

Issue 1: High levels of unreacted isothiocyanate detected post-reaction.

Scenario: You've completed your reaction of this compound with a primary amine to form a thiourea. TLC analysis of the crude reaction mixture shows a significant amount of the starting isothiocyanate remaining.

  • Incorrect Stoichiometry: An excess of the isothiocyanate was used.

  • Reaction Not Gone to Completion: The reaction may be slower than anticipated, or the conditions may not be optimal.

  • Inactive Nucleophile: The amine starting material may have degraded or be of poor quality.

1. Scavenger Resins: The "Catch and Release" Approach

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. For unreacted isothiocyanates, amine-functionalized resins are highly effective.[6]

Recommended Resin: Polystyrene-based resins functionalized with primary or secondary amines, such as Tris(2-aminoethyl)amine on polystyrene.[7][8]

Experimental Protocol: Scavenging with Amine-Functionalized Resin

  • Select the appropriate scavenger resin: Choose a resin with a high loading capacity of amine functional groups.

  • Determine the required amount of resin: Calculate the molar excess of unreacted isothiocyanate and add 2-3 molar equivalents of the scavenger resin.

  • Add the resin to the reaction mixture: Once the primary reaction is complete, add the scavenger resin directly to the reaction vessel.

  • Agitate the mixture: Gently stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the isothiocyanate, but typically ranges from 2 to 16 hours.

  • Monitor the scavenging: Periodically take a small aliquot of the solution (filtering out the resin) and analyze by TLC or HPLC to monitor the disappearance of the isothiocyanate spot/peak.

  • Isolate the product: Once the isothiocyanate is no longer detected, filter the reaction mixture to remove the resin.

  • Wash and concentrate: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure.

2. Chemical Quenching followed by Extraction

If a scavenger resin is not available, a nucleophilic quenching agent can be added to the reaction mixture to convert the unreacted isothiocyanate into a more easily removable derivative.

Recommended Quenching Agent: A simple, volatile primary or secondary amine, such as propylamine or dipropylamine. The resulting thiourea will have different polarity and can be separated.

Experimental Protocol: Quenching and Liquid-Liquid Extraction

  • Quench the excess isothiocyanate: Add 1.5-2 equivalents (relative to the excess isothiocyanate) of the quenching amine to the reaction mixture and stir for 1-2 hours at room temperature.

  • Monitor the reaction: Use TLC or HPLC to confirm the consumption of the starting isothiocyanate.

  • Perform liquid-liquid extraction:

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with a dilute acidic solution (e.g., 1 M HCl) to remove any unreacted quenching amine, followed by a saturated sodium bicarbonate solution to neutralize, and finally with brine.

    • The desired thiourea product and the quenched thiourea byproduct will both be in the organic layer.

  • Purify the product: The two thioureas can then be separated by column chromatography.

Issue 2: My desired thiourea product is co-eluting with the unreacted isothiocyanate during column chromatography.

Scenario: You are attempting to purify your thiourea product using silica gel chromatography, but the Rf values of the product and the unreacted isothiocyanate are very similar, leading to poor separation.

  • Similar Polarity: The product and the starting isothiocyanate may have very similar polarities, making separation by normal-phase chromatography challenging.

1. Derivatization to Alter Polarity

Convert the unreacted isothiocyanate into a more polar compound before chromatography. This can be achieved by adding a small amount of a diamine, such as ethylenediamine, to the crude mixture. The resulting bis-thiourea will be significantly more polar and will likely remain at the baseline of the TLC plate, allowing for easy separation of the desired product.

2. Reverse-Phase Chromatography

If your desired product is sufficiently non-polar, reverse-phase (RP) chromatography can be an effective alternative. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. The more non-polar isothiocyanate will be retained more strongly than the typically more polar thiourea product.[9]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the removal of this compound?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of your product.

  • Visualization:

    • UV Light (254 nm): Both the isothiocyanate and the thiourea product are often UV active and will appear as dark spots.[10]

    • Staining:

      • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized. Isothiocyanates may give a positive result.

      • Grote's Reagent: This reagent can be used to detect sulfur-containing compounds. It may require the conversion of the isothiocyanate to a thiourea derivative on the TLC plate for a more distinct color change.[11]

Q2: What is the best way to dispose of waste containing this compound?

A2: All waste containing this reagent should be treated as hazardous chemical waste. It can be quenched by reacting with an excess of a primary or secondary amine in a suitable solvent before disposal according to your institution's guidelines.

Q3: Can I use water to quench the unreacted isothiocyanate?

A3: While isothiocyanates do react with water, the reaction is often slow and can lead to the formation of an unstable carbamic acid, which can then decompose to an amine and carbon dioxide. This can complicate the workup procedure. Using an amine as a quenching agent is generally more efficient and leads to a more predictable byproduct.

Q4: Are there any compatibility issues with using scavenger resins?

A4: Amine-functionalized scavenger resins are basic and could potentially react with other acidic functional groups in your desired product. If your product contains sensitive functionalities, it is advisable to perform a small-scale test to ensure compatibility before applying it to your entire batch.

Workflow and Visualization

The following diagrams illustrate the decision-making process and the mechanism of action for the recommended removal techniques.

Removal_Workflow start Reaction Mixture (Product + Unreacted Isothiocyanate) monitor Monitor by TLC/HPLC start->monitor decision Is Isothiocyanate Present? monitor->decision scavenger Use Amine Scavenger Resin decision->scavenger Yes quench Chemical Quench (e.g., with propylamine) decision->quench Yes (Alternative) end Pure Product decision->end No scavenger->end extraction Liquid-Liquid Extraction quench->extraction chromatography Column Chromatography extraction->chromatography chromatography->end

Caption: Decision workflow for removing unreacted isothiocyanate.

Scavenger_Mechanism resin Polymer Support -CH₂-NH₂ Amine Scavenger Resin product Polymer Support -CH₂-NH-C(=S)-NH-R Bound Thiourea isocyanate R-N=C=S | Unreacted Isothiocyanate isocyanate->resin:f1 Nucleophilic Attack

Caption: Mechanism of an amine scavenger resin with an isothiocyanate.

References

Catalyst selection for optimizing reactions involving 3-Chloro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 3-Chloro-4-methylphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the causal understanding needed to make informed experimental choices and achieve reliable, high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I might face when using this compound in a reaction, for instance, a thiourea synthesis with a primary amine?

When working with this compound, several factors can influence the success of your reaction. The isothiocyanate functional group is inherently electrophilic, but its reactivity is modulated by the substituents on the aromatic ring.

  • Reactivity of the Isothiocyanate : The phenyl ring is substituted with a chlorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group). The chlorine atom at the meta-position to the isothiocyanate group will have a moderate electron-withdrawing effect, slightly increasing the electrophilicity of the isothiocyanate carbon. The para-methyl group, being electron-donating, will slightly counteract this effect. The net result is a moderately reactive aryl isothiocyanate. Substituents on the phenyl ring of aryl isothiocyanates can influence their reactivity; electron-withdrawing groups like nitro or trifluoromethyl can increase reactivity[1].

  • Nucleophilicity of the Amine : The rate and success of a thiourea synthesis are highly dependent on the nucleophilicity of the amine. Aromatic amines, especially those with electron-withdrawing groups, are less nucleophilic and may react sluggishly with this compound under standard conditions[2][3]. Aliphatic amines are generally more nucleophilic and will react more readily[3].

  • Steric Hindrance : Bulky substituents on either the amine or the isothiocyanate can impede the reaction[4][5]. While this compound itself is not exceptionally bulky, using a sterically hindered amine will require more forcing conditions.

  • Moisture Sensitivity : Isothiocyanates are sensitive to moisture and can decompose over time[4][6]. It is crucial to use a dry solvent and an inert atmosphere, especially for slow reactions, to prevent the formation of unwanted byproducts.

  • Side Reactions : A common side reaction, particularly when generating the isothiocyanate in situ, is the formation of a symmetrical N,N'-disubstituted thiourea[4].

Q2: My thiourea synthesis with this compound is giving a low yield. What are the most likely causes and how can I troubleshoot this?

Low yields in thiourea synthesis are a common issue that can often be resolved with systematic troubleshooting. Here’s a logical workflow to diagnose and solve the problem:

graph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Purity of Starting Materials\n(Isothiocyanate & Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Review Reaction Conditions\n(Solvent, Temperature, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; Consider_Catalyst [label="Introduce a Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Catalyst [label="Optimize Catalyst & Loading", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Purity [label="Initial Check"]; Check_Purity -> Check_Conditions [label="If pure"]; Check_Conditions -> Consider_Catalyst [label="If conditions seem appropriate\nbut reaction is still slow"]; Consider_Catalyst -> Optimize_Catalyst [label="Initial improvement seen"]; Optimize_Catalyst -> Success; Check_Purity -> Start [label="If impure, purify/replace\nand restart", style=dashed]; Check_Conditions -> Start [label="Adjust conditions\n(e.g., higher temp, longer time)\nand restart", style=dashed]; }

Caption: A workflow for troubleshooting low product yield.

Troubleshooting Steps in Detail:

  • Verify Reagent Purity : Ensure your this compound is pure and has not degraded, as they can be moisture-sensitive[4][6]. Use freshly prepared or purified isothiocyanate if possible[5]. The purity of the amine is also critical.

  • Optimize Reaction Temperature : For less reactive amines, such as anilines with electron-withdrawing groups, increasing the reaction temperature can significantly improve the reaction rate[2][3]. However, be mindful that higher temperatures can also promote side reactions[2].

  • Extend Reaction Time : Some reactions are simply slow. Monitor the reaction progress over a longer period using an appropriate analytical technique like TLC or LC-MS before concluding that the reaction has failed[4].

  • Solvent Choice : The choice of solvent can impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used[3][4][5]. For poorly soluble reactants, a higher boiling point solvent might be beneficial[3].

  • Employ a Catalyst : If optimizing the above parameters doesn't sufficiently improve the yield, the introduction of a catalyst is the next logical step.

Catalyst Selection Guide

The choice of catalyst depends on the nature of your nucleophile (the amine) and the desired reaction conditions.

Q3: When should I consider using a catalyst for my reaction with this compound?

A catalyst is generally recommended under the following circumstances:

  • Poorly Nucleophilic Amines : When reacting with electron-deficient aromatic amines or sterically hindered amines.

  • Mild Reaction Conditions Required : If your substrates are sensitive to high temperatures, a catalyst can facilitate the reaction at a lower temperature.

  • To Improve Reaction Rate : To decrease reaction times for improved process efficiency.

Q4: What types of catalysts are effective for reactions involving aryl isothiocyanates?

A range of catalysts can be employed, from simple bases to more complex organocatalysts and metal-based systems.

Catalyst TypeExamplesBest ForMechanism of ActionConsiderations
Basic Catalysts Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Reactions with weakly nucleophilic amines.The base can deprotonate the amine, increasing its nucleophilicity[5]. DBU is also effective in catalyzing the sulfurization of isocyanides to isothiocyanates[7][8][9].Use a non-nucleophilic base to avoid side reactions.
Organocatalysts Tertiary Phosphines (e.g., Triphenylphosphine)Annulation reactions and reactions with other electrophiles.Acts as a nucleophilic catalyst, attacking the isothiocyanate to form a reactive intermediate[10].Can be sensitive to air and moisture.
Cinchona Alkaloid-derived ThioureasAsymmetric reactions.Bifunctional catalysts that activate both the nucleophile and electrophile through hydrogen bonding[11].Primarily used for achieving enantioselectivity.
Metal-Based Catalysts Zinc complexes[12][13][14][15], Iron complexesActivation of the isothiocyanate.The metal center coordinates to the sulfur or nitrogen of the isothiocyanate, increasing its electrophilicity.May require anhydrous and inert conditions; potential for metal contamination in the final product.
graph Catalyst_Selection_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Decision-making workflow for catalyst selection.

Experimental Protocols

Protocol 1: General Procedure for Thiourea Synthesis using this compound

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable dry aprotic solvent (e.g., THF, DCM, or acetonitrile)[5].

  • Reagent Addition : To the stirred solution, add this compound (1.0-1.1 equivalents) portion-wise or dropwise at room temperature. If the reaction is exothermic, the addition can be done at 0 °C[5].

  • Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated[5].

  • Workup : Once the reaction is complete (indicated by the disappearance of the limiting reactant), concentrate the reaction mixture under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel[3]. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent[4].

Protocol 2: Catalytic Thiourea Synthesis with a Weakly Nucleophilic Amine
  • Reaction Setup : Follow step 1 from Protocol 1.

  • Catalyst Addition : To the amine solution, add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1-0.2 equivalents) or DBU (0.02-0.1 equivalents)[5][7].

  • Reagent Addition : Proceed with step 2 from Protocol 1.

  • Reaction and Workup : Follow steps 3-5 from Protocol 1. The reaction should proceed at a faster rate or at a lower temperature than the uncatalyzed version.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reaction does not start or is very sluggish Low nucleophilicity of the amine.Increase the reaction temperature or add a basic catalyst like triethylamine or DBU[2][5].
Degraded isothiocyanate.Use freshly prepared or purified this compound. Ensure it is stored in a cool, dark, and dry place[5].
Formation of multiple products Side reactions due to moisture.Ensure all glassware, solvents, and reagents are dry. Conduct the reaction under an inert atmosphere[3].
High reaction temperature.Reduce the reaction temperature and monitor for the optimal balance between reaction rate and selectivity[2].
Product precipitates but is impure Co-precipitation of starting materials.Wash the filtered product with a solvent in which the starting materials are soluble but the product is not[3].
Difficulty in purifying the product Similar polarity of product and impurities.Utilize column chromatography with a carefully selected eluent system. An acid-base workup can be effective if the impurities have different acid-base properties from the product[2][3].

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-4-methylphenyl isothiocyanate and 4-chlorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (-N=C=S) are a class of highly valuable reactive intermediates, pivotal in the synthesis of a diverse array of pharmaceutical and agrochemical agents. Their utility stems from the electrophilic nature of the central carbon atom, making them susceptible to nucleophilic attack. This reactivity is the cornerstone of their application in forming thioureas, thioamides, and various heterocyclic scaffolds. The reactivity of the isothiocyanate functionality can be finely tuned by the electronic and steric nature of its substituents. This guide provides an in-depth comparative analysis of the reactivity of two such analogs: 3-Chloro-4-methylphenyl isothiocyanate and 4-chlorophenyl isothiocyanate. Understanding the subtle yet significant differences in their reactivity profiles is crucial for optimizing reaction conditions, predicting product formation, and designing novel molecular entities.

This guide will delve into the theoretical underpinnings of their reactivity, supported by an analysis of electronic and steric effects. We will then present a comprehensive, experimentally-grounded protocol for a comparative kinetic analysis, enabling researchers to quantify these differences in their own laboratory settings.

Theoretical Framework for Reactivity Comparison

The core of an isothiocyanate's reactivity lies in the electrophilicity of the central carbon atom of the -N=C=S group. Nucleophilic attack on this carbon is the primary reaction pathway. The electron density at this carbon, and thus its susceptibility to attack, is modulated by the substituents on the aromatic ring through inductive and resonance effects.

4-chlorophenyl isothiocyanate possesses a chlorine atom at the para position. Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). While it also has a weak electron-donating resonance effect (+R) due to its lone pairs, the inductive effect is generally considered to be dominant for halogens. This net electron-withdrawing character pulls electron density away from the aromatic ring and, by extension, from the isothiocyanate group, increasing the electrophilicity of the central carbon.

This compound presents a more nuanced electronic landscape. It features a chlorine atom at the meta position and a methyl group at the para position relative to the isothiocyanate group.

  • The chloro group at the meta position primarily exerts its electron-withdrawing inductive effect (-I). The resonance effect from the meta position is negligible.

  • The methyl group at the para position is an electron-donating group through both a weak inductive effect (+I) and hyperconjugation, which acts as a resonance effect (+R).

Therefore, in this compound, we have competing electronic effects: an electron-withdrawing chloro group and an electron-donating methyl group.

Predicting Reactivity using Hammett Constants

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for assessing the effect of substituents on the reactivity of aromatic compounds[1][2]. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For the reaction of isothiocyanates with nucleophiles, a positive ρ value is expected, as the reaction is favored by electron-withdrawing substituents that stabilize the developing negative charge in the transition state.

  • For 4-chlorophenyl isothiocyanate , the Hammett constant for a para-chloro substituent (σp) is +0.23 [3]. This positive value indicates its electron-withdrawing nature, leading to an increase in reaction rate compared to the unsubstituted phenyl isothiocyanate.

  • For this compound , we can approximate the overall electronic effect by summing the Hammett constants for the individual substituents:

    • The constant for a meta-chloro substituent (σm) is +0.37 [3].

    • The constant for a para-methyl substituent (σp) is -0.17 [3].

The additive Hammett constant (σ_total) for this compound can be estimated as: σ_total ≈ σm(Cl) + σp(CH₃) = 0.37 + (-0.17) = +0.20

Based on this analysis, both 4-chlorophenyl isothiocyanate (σp = +0.23) and this compound (estimated σ_total ≈ +0.20) are activated towards nucleophilic attack compared to the unsubstituted phenyl isothiocyanate. However, the slightly higher positive σ value for the 4-chloro substituent suggests that 4-chlorophenyl isothiocyanate is predicted to be slightly more reactive than this compound . The electron-donating methyl group in the latter partially counteracts the activating effect of the chloro group.

Steric Considerations

In this specific comparison, steric hindrance is not expected to be a major differentiating factor. The substituents are located on the phenyl ring and do not directly flank the isothiocyanate group, which would be necessary to significantly impede the approach of a nucleophile.

Experimental Verification: A Comparative Kinetic Study

To empirically validate the theoretical predictions, a comparative kinetic study is essential. The reaction of the isothiocyanates with a primary amine, such as n-butylamine, is a well-established and convenient model system for such investigations[4]. The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC)[5][6].

Overall Experimental Workflow

The following diagram illustrates the workflow for the comparative kinetic analysis.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare stock solutions: - Isothiocyanates (in ACN) - n-Butylamine (in ACN) - Internal Standard (in ACN) thermostat Thermostat reaction vessel (e.g., 25°C) prep_reagents->thermostat initiate Initiate reaction by mixing isothiocyanate and amine solutions thermostat->initiate sampling Withdraw aliquots at predetermined time intervals initiate->sampling quench Quench reaction in aliquots (e.g., with acidic solution) sampling->quench hplc Analyze quenched samples by HPLC quench->hplc quantify Quantify concentrations of reactants and products hplc->quantify plot Plot concentration vs. time quantify->plot kinetics Determine pseudo-first-order rate constants (k_obs) plot->kinetics compare Compare k_obs values for the two isothiocyanates kinetics->compare

Caption: Workflow for the comparative kinetic analysis of isothiocyanate reactivity.

Detailed Experimental Protocol

Materials:

  • This compound (CAS: 19241-37-3)[7]

  • 4-chlorophenyl isothiocyanate (CAS: 2131-55-7)

  • n-Butylamine

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., Naphthalene or other suitable non-reactive compound with a distinct retention time)

  • Trifluoroacetic acid (for quenching)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each isothiocyanate in acetonitrile.

    • Prepare a 1.0 M stock solution of n-butylamine in acetonitrile.

    • Prepare a stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel (e.g., a jacketed glass reactor) maintained at 25.0 ± 0.1 °C, place a known volume of the isothiocyanate stock solution and the internal standard stock solution. Dilute with acetonitrile to achieve a final isothiocyanate concentration of approximately 0.01 M.

    • Allow the solution to equilibrate thermally.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding a pre-equilibrated volume of the n-butylamine stock solution to achieve a final amine concentration of at least 0.1 M (a 10-fold excess to ensure pseudo-first-order kinetics).

    • Start a timer immediately upon addition of the amine.

    • At regular time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., 900 µL of acetonitrile with 0.1% trifluoroacetic acid).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase of acetonitrile and water.

    • Monitor the elution profile using a UV detector at a wavelength where both the isothiocyanate and the thiourea product absorb (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the isothiocyanate, the thiourea product, and the internal standard.

    • Calculate the concentration of the isothiocyanate at each time point relative to the internal standard.

    • Plot the natural logarithm of the isothiocyanate concentration (ln[ITC]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the experiment for the other isothiocyanate under identical conditions.

Expected Data and Interpretation

The experimental data can be summarized in the following table:

CompoundSubstituentsHammett σ (Predicted)Pseudo-first-order rate constant (k_obs) (s⁻¹)Relative Reactivity
4-chlorophenyl isothiocyanate4-Cl+0.23k_obs1(k_obs1 / k_obs2)
This compound3-Cl, 4-CH₃+0.20 (estimated)k_obs21.00

The ratio of the observed rate constants will provide a quantitative measure of the relative reactivity of the two compounds. Based on the Hammett analysis, it is expected that k_obs1 will be slightly larger than k_obs2, confirming that 4-chlorophenyl isothiocyanate is the more reactive of the two.

Synthesis of the Isothiocyanates

For researchers who wish to synthesize these compounds, the most common laboratory method involves the reaction of the corresponding aniline with thiophosgene[5][8].

Synthesis Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification aniline Substituted Aniline (e.g., 4-chloroaniline) reaction Reaction in a biphasic system (e.g., CH₂Cl₂/H₂O with NaHCO₃) aniline->reaction thiophosgene Thiophosgene (CSCl₂) thiophosgene->reaction separation Phase Separation reaction->separation wash Wash organic layer separation->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (e.g., distillation or chromatography) evaporate->purify

Caption: General workflow for the synthesis of aryl isothiocyanates from anilines.

Caution: Thiophosgene is a highly toxic and corrosive reagent and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

Conclusion

This guide has provided a comprehensive comparison of the reactivity of this compound and 4-chlorophenyl isothiocyanate. Through an analysis of their electronic structures and the application of the Hammett equation, we predict that 4-chlorophenyl isothiocyanate is slightly more reactive towards nucleophiles due to the stronger net electron-withdrawing effect of the 4-chloro substituent compared to the combined effects of the 3-chloro and 4-methyl substituents.

To facilitate the experimental validation of this prediction, a detailed protocol for a comparative kinetic study using HPLC has been provided. The insights and methodologies presented herein are intended to empower researchers in their endeavors to utilize these versatile reagents in synthetic and medicinal chemistry, enabling more informed decisions in experimental design and reaction optimization.

References

A Comparative Guide to the Synthesis of Thiadiazoles: Exploring Alternatives to 3-Chloro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The synthesis of this privileged heterocycle is, therefore, a subject of continuous innovation. While isothiocyanates, such as 3-chloro-4-methylphenyl isothiocyanate, have traditionally served as key building blocks, the field has evolved to embrace a diverse range of synthetic strategies. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of thiadiazoles, with a focus on providing actionable experimental insights and objective performance data.

The Central Role of Thiadiazoles and the Isothiocyanate Route

Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. Their various isomers, particularly the 1,3,4- and 1,2,4-thiadiazoles, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The isothiocyanate route to 2-amino-1,3,4-thiadiazoles is a well-established method involving the reaction of an isothiocyanate with a hydrazine derivative to form a thiosemicarbazide, which is subsequently cyclized. While effective, the reliance on specific isothiocyanates can limit the accessible chemical space and may present challenges related to reagent availability and stability.

This guide explores robust and versatile alternatives that bypass the direct use of potentially limiting isothiocyanates, offering researchers greater flexibility in designing and synthesizing novel thiadiazole-based drug candidates.

Comparative Analysis of Key Synthetic Routes

The following sections detail prominent and field-proven alternatives for the synthesis of thiadiazoles, primarily focusing on the medicinally significant 1,3,4-thiadiazole isomer. Each section explains the underlying chemistry, presents typical experimental data, and provides a detailed protocol.

Cyclization of Thiosemicarbazides: The Workhorse of Thiadiazole Synthesis

The intramolecular cyclization of thiosemicarbazides is arguably the most common and versatile method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.[2][4] The key advantage of this approach is the multitude of ways to synthesize the thiosemicarbazide precursor, thus offering an indirect but powerful alternative to starting directly from a specific isothiocyanate.

Causality of Experimental Choices: The choice of cyclizing agent is critical and depends on the desired substitution pattern and the stability of the starting materials. Strong dehydrating acids like sulfuric acid or phosphorus oxychloride are effective for a wide range of substrates. Milder reagents can be employed for more sensitive molecules.

Data Summary: Thiosemicarbazide Cyclization

Starting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields (%)Reference
Thiosemicarbazide, Carboxylic AcidConc. H₂SO₄ or POCl₃Heating50-90[4][5]
Thiosemicarbazide, Acyl Chloride-Room TemperatureHigh[2]
Thiosemicarbazide, AldehydeI₂-mediated oxidation-Good[6]
Thiosemicarbazide, Benzoic AcidUltrasonic Irradiation, H₂SO₄Room Temperature, 20 minGood[5]

Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole from Thiosemicarbazide and a Carboxylic Acid

  • To a mixture of the desired carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol), add phosphorus oxychloride (15 mL) dropwise under cooling.

  • After the addition is complete, heat the reaction mixture at 80-90°C for 1 hour with stirring.[7]

  • Cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the solution with a 50% sodium hydroxide solution to a pH of 8.[7]

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.[7]

G cluster_0 Thiosemicarbazide Route Carboxylic Acid Carboxylic Acid Dehydrating Agent (H2SO4, POCl3) Dehydrating Agent (H2SO4, POCl3) Carboxylic Acid->Dehydrating Agent (H2SO4, POCl3) + Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide Acyl Chloride Acyl Chloride 2-Amino-5-substituted-1,3,4-thiadiazole 2-Amino-5-substituted-1,3,4-thiadiazole Acyl Chloride->2-Amino-5-substituted-1,3,4-thiadiazole + Thiosemicarbazide Aldehyde Aldehyde Oxidizing Agent (I2) Oxidizing Agent (I2) Aldehyde->Oxidizing Agent (I2) + Thiosemicarbazide Dehydrating Agent (H2SO4, POCl3)->2-Amino-5-substituted-1,3,4-thiadiazole Cyclization Oxidizing Agent (I2)->2-Amino-5-substituted-1,3,4-thiadiazole Oxidative Cyclization

Caption: Synthetic pathways to 1,3,4-thiadiazoles via thiosemicarbazide cyclization.

Hydrazonoyl Halides as Versatile Precursors

Hydrazonoyl halides have emerged as highly valuable and flexible starting materials for the synthesis of a wide range of heterocyclic compounds, including 1,3,4-thiadiazoles.[1][8] This method involves the reaction of a hydrazonoyl halide with a sulfur-containing nucleophile, leading to the formation of the thiadiazole ring.

Causality of Experimental Choices: The choice of the sulfur-containing reagent allows for the introduction of diverse substituents at the 5-position of the thiadiazole ring. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution and subsequent cyclization.

Data Summary: Thiadiazole Synthesis from Hydrazonoyl Halides

Hydrazonoyl HalideSulfur ReagentBaseSolventTypical Yields (%)Reference
N-Aryl-C-arylhydrazonoyl chlorideMethyl hydrazinecarbodithioateTriethylamineEthanolGood[1]
N-(naphthalen-1-yl)-2-oxopropanehydrazonoyl chlorideMethyl hydrazinecarbodithioateBasic mediumRefluxSatisfactory[9]
Various hydrazonoyl halidesThioamidesPotassium hydroxideDMF53-60[10]

Experimental Protocol: Synthesis of 2-Hydrazono-1,3,4-thiadiazoles from Hydrazonoyl Halides

  • To a solution of the appropriate hydrazonoyl halide (5 mmol) and methyl hydrazinecarbodithioate (5 mmol) in ethanol (40 mL), add triethylamine (0.7 mL, 5 mmol).[1]

  • Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.[1]

  • After completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-hydrazono-1,3,4-thiadiazole derivative.[1]

G cluster_1 Hydrazonoyl Halide Route Hydrazonoyl Halide Hydrazonoyl Halide Intermediate Intermediate Hydrazonoyl Halide->Intermediate + Sulfur Nucleophile + Base Sulfur Nucleophile Sulfur Nucleophile Base (e.g., TEA) Base (e.g., TEA) 1,3,4-Thiadiazole 1,3,4-Thiadiazole Intermediate->1,3,4-Thiadiazole Intramolecular Cyclization

Caption: General workflow for the synthesis of 1,3,4-thiadiazoles from hydrazonoyl halides.

[3+2] Dipolar Cycloaddition: A Mechanistically Elegant Approach

The [3+2] cycloaddition reaction between a nitrilimine (a 1,3-dipole) and a dipolarophile containing a carbon-sulfur double bond offers a powerful and convergent strategy for the synthesis of 1,3,4-thiadiazoles.[10] The nitrilimine is typically generated in situ from a hydrazonoyl halide in the presence of a base.

Causality of Experimental Choices: The success of this reaction hinges on the efficient in situ generation of the reactive nitrilimine and its subsequent trapping by the sulfur-containing dipolarophile. The choice of base and solvent is crucial to control the rate of nitrilimine formation and prevent its self-reaction.

Data Summary: [3+2] Cycloaddition for Thiadiazole Synthesis

Nitrilimine PrecursorDipolarophileReaction ConditionsTypical Yields (%)Reference
Bis-hydrazonoyl chloridesMethyl 2-cyano-2-(hetaryl)dithiocarboxylatesBasic medium83-90[10]
Hydrazonoyl halidesN-phenyl 2-cyano-2-(benzothiazol-2-yl)thioamideBasic medium83-90[10]

Experimental Protocol: General Procedure for [3+2] Cycloaddition

  • To a solution of the hydrazonoyl halide (1 mmol) and the sulfur-containing dipolarophile (1 mmol) in a suitable solvent (e.g., chloroform or THF), add a base (e.g., triethylamine, 1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Remove the triethylamine hydrochloride by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 1,3,4-thiadiazole derivative.

Dehydrosulfurization of 1,2-Diacylhydrazines

An alternative route that completely avoids the use of isothiocyanate precursors involves the dehydrosulfurization of 1,2-diacylhydrazines using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅).[6][11] This method is particularly useful for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.

Causality of Experimental Choices: Lawesson's reagent is a milder and more soluble thionating agent compared to P₂S₅, often leading to cleaner reactions and higher yields. The reaction temperature and time need to be optimized to ensure complete conversion without product degradation.

Data Summary: Dehydrosulfurization of 1,2-Diacylhydrazines

Starting MaterialThionating ReagentSolventTypical Yields (%)Reference
1,2-DiacylhydrazineLawesson's ReagentToluene or Xylene (reflux)High[6]
1,2-DiacylhydrazineP₂S₅Pyridine (reflux)Moderate to Good[11]

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazole via Dehydrosulfurization

  • A mixture of the 1,2-diacylhydrazine (5 mmol) and Lawesson's reagent (2.5 mmol) in anhydrous toluene (50 mL) is refluxed for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the 2,5-disubstituted-1,3,4-thiadiazole.

Conclusion: Expanding the Synthetic Chemist's Toolkit

While this compound and its analogs remain valuable reagents, the synthesis of thiadiazoles has matured into a field with a rich and diverse array of methodologies. The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The methods presented in this guide—cyclization of thiosemicarbazides, the use of versatile hydrazonoyl halide precursors, elegant [3+2] cycloaddition reactions, and the dehydrosulfurization of 1,2-diacylhydrazines—provide researchers with a powerful and flexible toolkit. By understanding the nuances of each approach, scientists in drug discovery and development can more effectively navigate the synthesis of novel thiadiazole-based compounds with therapeutic potential.

References

A Technical Guide to the Structure-Activity Relationship of 3-Chloro-4-methylphenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 3-chloro-4-methylphenyl isothiocyanate scaffold. While comprehensive SAR studies on a wide array of derivatives of this specific isothiocyanate are not extensively documented in publicly available literature, this guide synthesizes the existing data, focusing primarily on their thiourea derivatives, to provide actionable insights for the design of novel therapeutic agents. We will delve into their anticancer and antimicrobial properties, supported by experimental data, detailed protocols, and mechanistic visualizations.

The this compound Scaffold: A Platform for Bioactivity

The this compound core structure presents a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns. The phenyl ring substituted with a chlorine atom and a methyl group offers a balance of lipophilicity and electronic properties that can influence pharmacokinetic and pharmacodynamic profiles. The isothiocyanate (-N=C=S) group is a highly reactive electrophilic moiety known to form covalent bonds with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This reactivity is often central to the biological activity of isothiocyanates.[1]

Derivatives of this compound are frequently synthesized as precursors to more complex molecules, such as thioureas, 1,2,4-thiadiazoles, and thio-analogues of urea-based herbicides, which have shown potential as neuroprotective and fungicidal agents.[2][3]

Comparative Analysis of Biological Activity: A Focus on Thiourea Derivatives

Thiourea derivatives, readily synthesized from isothiocyanates, represent a significant class of compounds with a broad spectrum of biological activities. The addition of various amines to the isothiocyanate group allows for systematic structural modifications, making them ideal for SAR studies.

Anticancer Activity

Recent studies have highlighted the potential of thiourea derivatives of this compound as anticancer agents. A notable example is 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea , which has demonstrated significant efficacy against various breast cancer cell lines.[1] The introduction of the p-nitrophenyl group appears to be a key determinant of its cytotoxic activity.

Compound NameCancer Cell LineIC50 (µM)Reference
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaMCF-7 (Breast)2.2[1]
MDA-MB-231 (Breast)3.5[1]
T47D (Breast)5.5[1]
BT-474 (Breast)4.8[1]
SK-BR-3 (Breast)5.1[1]
MDA-MB-468 (Breast)3.9[1]
BT-549 (Breast)4.2[1]
Hs 578T (Breast)4.5[1]

Causality Behind Experimental Observations: The potent anticancer activity of this derivative can be attributed to several factors. The electron-withdrawing nitro group on the second phenyl ring likely enhances the acidity of the N-H protons of the thiourea linkage, facilitating stronger hydrogen bonding interactions with target proteins.[1] Furthermore, the overall lipophilicity of the molecule allows for efficient passage through cell membranes to reach intracellular targets. The presence of the chloro and methyl groups on the first phenyl ring also contributes to the molecule's specific interactions within the binding pocket of its target.

Antimicrobial Activity

Thiourea derivatives of halogenated phenyl isothiocyanates have also shown promise as antimicrobial agents. A study on 4-chloro-3-nitrophenylthiourea derivatives revealed that the substitution pattern on the second nitrogen of the thiourea moiety significantly influences their antibacterial efficacy.[4] One of the most promising compounds in this series was a derivative of this compound.

Compound StructureBacterial StrainMIC (µg/mL)Reference
1-(4-Chloro-3-nitrophenyl)-3-(3-chloro-4-methylphenyl)thioureaStaphylococcus aureus (Standard)1[4]
Staphylococcus aureus (Hospital Isolate)2[4]
Staphylococcus epidermidis (Standard)0.5[4]
Staphylococcus epidermidis (MRSE)1[4]

Expert Insights: The high potency of this class of compounds against Gram-positive bacteria, including methicillin-resistant strains, is particularly noteworthy. The mechanism of action is believed to involve the inhibition of bacterial type II topoisomerases, essential enzymes for DNA replication and repair.[4] The specific substitution pattern on both phenyl rings is crucial for optimal binding to the enzyme's active site. The 3-chloro-4-methylphenyl group, in this context, likely engages in specific hydrophobic and electronic interactions that contribute to the overall inhibitory activity.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of the findings presented, this section details the methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N,N'-disubstituted Thiourea Derivatives

The synthesis of thiourea derivatives from this compound is a straightforward and high-yielding process.

Diagram of Synthetic Workflow:

SynthesisWorkflow Aniline 3-Chloro-4-methylaniline Isothiocyanate 3-Chloro-4-methylphenyl isothiocyanate Aniline->Isothiocyanate CSCl2 or Thiophosgene Thiourea N-(3-Chloro-4-methylphenyl)-N'- (R)-thiourea Isothiocyanate->Thiourea Amine Substituted Amine (R-NH2) Amine->Thiourea Reaction in suitable solvent

Caption: General synthetic route for N,N'-disubstituted thioureas.

Step-by-Step Protocol:

  • Synthesis of this compound: To a solution of 3-chloro-4-methylaniline in a suitable solvent (e.g., dichloromethane or chloroform), an equimolar amount of thiophosgene or carbon disulfide in the presence of a base (e.g., triethylamine) is added dropwise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield this compound.

  • Synthesis of Thiourea Derivatives: To a solution of this compound in a suitable solvent (e.g., ethanol, acetone, or THF), an equimolar amount of the desired substituted amine is added. The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine. The completion of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting solid is typically purified by recrystallization from a suitable solvent system to afford the pure N,N'-disubstituted thiourea derivative.

Rationale for Experimental Choices: The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the final product. Less reactive amines may require heating to drive the reaction to completion. The purification by recrystallization is often sufficient to obtain highly pure compounds for biological testing.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Diagram of MTT Assay Workflow:

MTTWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay CellSeeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h CellSeeding->Incubation1 CompoundAddition Add serially diluted compounds Incubation1->CompoundAddition Incubation2 Incubate for 48-72h CompoundAddition->Incubation2 MTTAddition Add MTT solution Incubation2->MTTAddition Incubation3 Incubate for 4h MTTAddition->Incubation3 FormazanSolubilization Add solubilization solution (e.g., DMSO) Incubation3->FormazanSolubilization AbsorbanceReading Read absorbance at 570 nm FormazanSolubilization->AbsorbanceReading

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. A control group with DMSO alone is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Assay: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step-by-Step Protocol:

  • Bacterial Culture: The bacterial strains to be tested are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth with no bacteria) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights and Future Directions

The biological activity of this compound derivatives is intrinsically linked to the electrophilic nature of the isothiocyanate group and the overall physicochemical properties imparted by the substituted phenyl ring.

Visualization of a Potential Mechanism of Action:

Mechanism cluster_protein Cellular Target ITC 3-Chloro-4-methylphenyl Isothiocyanate Derivative CovalentAdduct Covalent Adduct Formation ITC->CovalentAdduct Nucleophilic Attack Protein Target Protein (e.g., Enzyme, Transcription Factor) Cysteine Cysteine Residue (-SH) Cysteine->CovalentAdduct Inhibition Inhibition of Protein Function CovalentAdduct->Inhibition Apoptosis Apoptosis / Cell Death Inhibition->Apoptosis

Caption: Covalent modification of a target protein by an isothiocyanate derivative.

The covalent modification of key cellular proteins can lead to the disruption of critical signaling pathways, ultimately resulting in apoptosis or inhibition of microbial growth. For anticancer applications, isothiocyanates have been shown to target multiple pathways, including the induction of phase II detoxification enzymes, inhibition of histone deacetylases (HDACs), and modulation of inflammatory responses.[5] In the context of antimicrobial activity, the disruption of essential bacterial enzymes remains a primary mechanism.

Future research in this area should focus on:

  • Systematic SAR Studies: Synthesizing and evaluating a broader range of derivatives with diverse substituents on the second phenyl ring of the thiourea moiety to establish more comprehensive SAR.

  • Target Identification: Utilizing proteomic approaches to identify the specific cellular targets of the most potent derivatives.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.

  • QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the activity of new derivatives and guide future design efforts.[6]

By leveraging the insights from existing data and pursuing these future directions, the this compound scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

A Comparative Guide to the Fungicidal Efficacy of 3-Chloro-4-methylphenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the fungicidal efficacy of novel compounds derived from 3-Chloro-4-methylphenyl isothiocyanate. We will delve into the synthesis of thiourea derivatives, present standardized protocols for in vitro antifungal activity assessment, and offer a comparative analysis against established fungicidal agents. The methodologies and data presentation formats outlined herein are designed to ensure scientific rigor and reproducibility.

Introduction: The Potential of Isothiocyanates in Antifungal Drug Discovery

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, known for a wide range of bioactive properties, including antioxidant, antibacterial, and notably, antifungal activities.[1] Their mechanism of action is multifaceted, but a key aspect involves the induction of apoptosis and inhibition of crucial cellular processes in pathogenic fungi.[2][3] The parent compound, this compound (C8H6ClNS, MW: 183.66), serves as a promising scaffold for the development of novel antifungal agents due to its reactive isothiocyanate group, which can be readily derivatized to explore a wide chemical space and optimize biological activity.[4][5]

This guide focuses on the synthesis and evaluation of thiourea derivatives of this compound. Thioureas are a class of compounds known for their diverse biological activities, and their synthesis from isothiocyanates is a straightforward and efficient chemical transformation.[6][7]

Synthesis of Novel Thiourea Derivatives

The synthesis of N-aryl-N'-(3-chloro-4-methylphenyl)thiourea derivatives is typically achieved through the reaction of this compound with a variety of substituted anilines. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.

General Synthesis Protocol:
  • Reactant Preparation: Dissolve equimolar amounts of this compound and the desired substituted aniline in a suitable solvent, such as ethanol or acetone.

  • Reaction: The reaction mixture is typically refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the pure thiourea derivative.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Reactants" { label="Reactant Preparation"; bgcolor="#E8F0FE"; "Isothiocyanate" [label="3-Chloro-4-methylphenyl\nisothiocyanate"]; "Aniline" [label="Substituted Aniline"]; }

subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#E6F4EA"; "Reflux" [label="Reflux in Solvent\n(e.g., Ethanol)"]; }

subgraph "cluster_Purification" { label="Isolation & Purification"; bgcolor="#FEF7E0"; "Filtration" [label="Filtration"]; "Washing" [label="Washing"]; "Recrystallization" [label="Recrystallization"]; "Product" [label="Pure Thiourea Derivative", shape=ellipse, fillcolor="#FFFFFF"]; }

"Isothiocyanate" -> "Reflux"; "Aniline" -> "Reflux"; "Reflux" -> "Filtration" [label="Cooling"]; "Filtration" -> "Washing"; "Washing" -> "Recrystallization"; "Recrystallization" -> "Product"; } /dot

Caption: General workflow for the synthesis of thiourea derivatives.

Validation of Fungicidal Efficacy: In Vitro Assays

The cornerstone of validating the fungicidal potential of newly synthesized compounds is the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The broth microdilution method is a widely accepted and standardized technique for this purpose.[7]

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Fungal Inoculum:

    • Culture the fungal strains (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.[8]

  • Drug Dilution:

    • Prepare a stock solution of the synthesized thiourea derivatives and standard antifungal agents (e.g., Fluconazole, Amphotericin B) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing RPMI 1640 medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control (medium and inoculum, no drug) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24–48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

  • MFC Determination:

    • Following MIC determination, aliquot a small volume from the wells showing no visible growth and plate it onto an appropriate agar medium.

    • Incubate the plates at 35°C for 24–48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate.

dot graph "MIC_MFC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inoculum" [label="Prepare Fungal Inoculum\n(0.5 McFarland)"]; "Dilution" [label="Serial Dilution of\nTest Compounds"]; "Inoculation" [label="Inoculate 96-well Plates"]; "Incubation" [label="Incubate at 35°C\n(24-48h)"]; "MIC" [label="Determine MIC\n(Visual Inspection)"]; "Plating" [label="Plate Aliquots from\nClear Wells onto Agar"]; "Incubation2" [label="Incubate Agar Plates\n(24-48h)"]; "MFC" [label="Determine MFC\n(No Growth on Agar)"]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Inoculum"; "Inoculum" -> "Inoculation"; "Dilution" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "MIC"; "MIC" -> "Plating"; "Plating" -> "Incubation2"; "Incubation2" -> "MFC"; "MFC" -> "End"; } /dot

Caption: Workflow for MIC and MFC determination.

Comparative Analysis of Fungicidal Efficacy

A critical aspect of this guide is the objective comparison of the synthesized compounds with established antifungal agents. The following tables provide a template for presenting the fungicidal efficacy data.

Note: The data presented below is exemplary and based on reported activities of structurally related thiourea derivatives against various fungal pathogens.[8][9][10] Actual experimental data for the specific derivatives of this compound must be generated following the protocols outlined above.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives and Standard Antifungals (µg/mL)
CompoundCandida albicansCandida aurisAspergillus fumigatusAspergillus niger
Derivative 1 (Exemplary) 163264128
Derivative 2 (Exemplary) 8163264
Derivative 3 (Exemplary) 481632
Fluconazole 2-8>64>64>64
Amphotericin B 0.25-10.5-20.5-21-4
Table 2: Minimum Fungicidal Concentration (MFC) of Thiourea Derivatives and Standard Antifungals (µg/mL)
CompoundCandida albicansCandida aurisAspergillus fumigatusAspergillus niger
Derivative 1 (Exemplary) 3264>128>128
Derivative 2 (Exemplary) 163264>128
Derivative 3 (Exemplary) 8163264
Fluconazole >64>64>64>64
Amphotericin B 0.5-21-41-42-8

Structure-Activity Relationship (SAR) Insights

The fungicidal activity of thiourea derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Generally, the presence of electron-withdrawing groups on the aniline-derived phenyl ring can enhance antifungal activity. The data from the exemplary derivatives suggest a potential trend where increased substitution or specific functional groups lead to lower MIC and MFC values, indicating greater potency. A systematic variation of these substituents is crucial for elucidating a comprehensive SAR and for the rational design of more potent antifungal agents.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and fungicidal validation of novel compounds derived from this compound. The detailed protocols and data presentation templates are designed to facilitate high-quality, reproducible research. While the provided data is illustrative, it highlights the potential of this class of compounds as a source of new antifungal leads.

Future work should focus on the synthesis of a diverse library of thiourea derivatives and their systematic evaluation against a broad panel of clinically relevant and drug-resistant fungal pathogens. Further investigations into the mechanism of action, cytotoxicity, and in vivo efficacy of the most promising candidates will be essential for their development as potential therapeutic agents.

References

A Comparative Analysis of the Neuroprotective Effects of Substituted Phenyl Isothiocyanates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isothiocyanates (ITCs), a class of phytochemicals abundant in cruciferous vegetables, are gaining significant attention for their therapeutic potential in a range of human diseases.[1] Their ability to cross the blood-brain barrier makes them particularly promising candidates for combating neurodegenerative diseases, which are often characterized by oxidative stress, chronic inflammation, and apoptosis.[2] This guide provides a comparative analysis of the neuroprotective effects of three prominent substituted phenyl isothiocyanates: Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), and Allyl Isothiocyanate (AITC). We delve into their core mechanisms of action, present a synthesis of experimental data to compare their efficacy, and provide detailed protocols for key assays to empower researchers in this field.

Introduction: The Challenge of Neurodegeneration and the Promise of Isothiocyanates

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a growing global health crisis, with limited effective treatments available to halt or reverse disease progression.[3][4] A common pathological hallmark of these disorders is the progressive loss of neuronal structure and function, driven by a confluence of factors including oxidative stress, neuroinflammation, protein aggregation, and mitochondrial dysfunction.[5][6] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key contributor to neuronal damage.[5] This has spurred the investigation of natural compounds with potent antioxidant and anti-inflammatory properties as potential neuroprotective agents.[3]

Isothiocyanates (ITCs), derived from the enzymatic hydrolysis of glucosinolates found in vegetables like broccoli, wasabi, and watercress, have emerged as powerful modulators of cellular defense pathways.[7][8] This guide focuses on a comparative analysis of three well-studied ITCs—Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), and Allyl Isothiocyanate (AITC)—to elucidate their relative potencies and mechanistic nuances in providing neuroprotection.

Core Mechanisms of PITC-Mediated Neuroprotection

The neuroprotective activity of ITCs is not attributable to a single mechanism but rather to their ability to modulate multiple, interconnected signaling pathways involved in cellular stress response, inflammation, and survival.

The Nrf2-ARE Antioxidant Pathway: The Master Regulator of Cytoprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is arguably the most critical target for the neuroprotective action of ITCs.[1][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, often referred to as the "guardian of redox homeostasis."[1]

Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[9] ITCs are electrophilic compounds that can react with specific cysteine residues on Keap1.[2] This modification disrupts the Keap1-Nrf2 interaction, stabilizing Nrf2 and allowing it to translocate to the nucleus.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of numerous cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[2][7] This coordinated upregulation of the cellular antioxidant machinery enhances the neuron's capacity to neutralize ROS and resist oxidative damage.[11][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PITC Isothiocyanate (SFN, PEITC, AITC) Keap1_Nrf2 Keap1-Nrf2 Complex PITC->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (HO-1, NQO1, GSH) ARE->Genes Activates Transcription Protection Neuroprotection (Reduced Oxidative Stress) Genes->Protection

Figure 1: Activation of the Nrf2-ARE pathway by Isothiocyanates.
Modulation of NF-κB Inflammatory Signaling

Neuroinflammation, mediated by activated microglia and astrocytes, is a key driver of neuronal damage in neurodegenerative diseases.[7] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][13]

Several studies have demonstrated that ITCs can suppress NF-κB activation.[7][14] This inhibition can occur through multiple mechanisms, including a direct inhibitory effect on the IκB kinase (IKK) complex, which prevents the degradation of the NF-κB inhibitor, IκBα. Additionally, there is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 can lead to the transcriptional repression of pro-inflammatory genes, effectively dampening the NF-κB-driven inflammatory cascade.[7] By mitigating neuroinflammation, ITCs help preserve a healthy microenvironment for neurons.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Activates Transcription Neuroinflammation Neuroinflammation & Neuronal Damage Pro_inflammatory_Genes->Neuroinflammation PITC Isothiocyanate PITC->IKK Inhibits

Figure 2: Inhibition of the NF-κB inflammatory pathway by Isothiocyanates.
Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative conditions. This process is executed by a family of proteases called caspases, with caspase-3 being a key executioner.[15][16] The activation of caspase-3 can be triggered by various stimuli, leading to the cleavage of critical cellular substrates, DNA fragmentation, and ultimately, cell death.[17] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in determining a cell's fate.[13][18]

ITCs exert anti-apoptotic effects primarily by modulating this balance.[14] Activation of the Nrf2 pathway can lead to the upregulation of anti-apoptotic proteins like Bcl-2.[19][20] Furthermore, by reducing oxidative stress and inflammation, ITCs mitigate two of the major triggers of the apoptotic cascade, thereby preventing the activation of executioner caspases and promoting neuronal survival.[8]

Apoptosis_Pathway Stress Oxidative Stress & Inflammation Bax Bax (Pro-apoptotic) Stress->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibits Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibits CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Active Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Neuronal Death) Caspase3->Apoptosis PITC Isothiocyanate PITC->Stress Reduces PITC->Bcl2 Upregulates

Figure 3: Isothiocyanate-mediated inhibition of apoptosis.

Comparative Efficacy of Substituted PITCs

While SFN, PEITC, and AITC share common neuroprotective mechanisms, their chemical structures influence their reactivity and biological potency, leading to differences in their efficacy.

Sulforaphane (SFN)

Derived from glucoraphanin, found abundantly in broccoli sprouts, SFN is the most extensively studied ITC and is considered one of the most potent naturally occurring inducers of the Nrf2 pathway.[1][10] Numerous preclinical studies have demonstrated its robust neuroprotective effects. In models of epilepsy, SFN treatment significantly reduced neuronal cell death, decreased ROS generation, and restored glutathione levels by activating Nrf2.[11][12] In Alzheimer's disease models, SFN has been shown to reduce the production of amyloid-β plaques and decrease tau protein immunoreactivity.[21] Its potent ability to upregulate a wide range of antioxidant enzymes makes it a benchmark compound in this class.[1]

Phenethyl Isothiocyanate (PEITC)

PEITC, found in watercress and other cruciferous vegetables, also demonstrates significant neuroprotective properties through the activation of Nrf2 and modulation of inflammatory pathways.[22][23] Comparative studies have shown that PEITC is highly effective at inhibiting neuroinflammation. In a study using LPS-activated astrocytes, both PEITC and SFN were the most effective inhibitors of MMP-9 (a key enzyme in neuroinflammation), and both were able to significantly counteract ROS production.[7][24][25] Specifically, PEITC reduced ROS production by approximately 20%.[7] While generally considered very potent, some studies suggest its Nrf2-inducing activity may be slightly less than that of SFN, though it remains a highly promising neuroprotective agent.[7]

Allyl Isothiocyanate (AITC)

AITC is the organosulfur compound responsible for the pungent taste of mustard, horseradish, and wasabi.[8] Its neuroprotective effects are also linked to the attenuation of oxidative stress and inflammation.[26][27] Studies show AITC can inhibit NF-κB signaling, thereby reducing the production of pro-inflammatory mediators like TNF-α, IL-6, and NO in activated microglia.[8][14] However, in direct comparative studies against SFN and PEITC, AITC often shows lower potency. For instance, in the astrocyte study mentioned previously, AITC was less effective than SFN and PEITC at reducing ROS production and inhibiting MMP-9 activity.[7][25] Despite this, it has been shown to promote neurite outgrowth, suggesting a role in neuronal repair and plasticity.[8]

Data Summary

The following table summarizes key quantitative findings from a comparative study on the effects of SFN, PEITC, and AITC in an in vitro model of neuroinflammation using rat astrocytes.[7]

ParameterAllyl Isothiocyanate (AITC)Phenethyl Isothiocyanate (PEITC)Sulforaphane (SFN)
Reduction of H₂O₂-induced ROS Not Significant~20% Reduction[7]~24% Reduction [7]
Inhibition of MMP-9 Activity Less EffectiveHighly Effective [7][25]Highly Effective [7][25]
Inhibition of MMP-2 Activity Not SignificantNot SignificantSignificant Inhibition [7][25]
Inhibition of MMP-2 & MMP-9 mRNA Expression Significant InhibitionSignificant InhibitionSignificant Inhibition

Experimental Protocols for Assessing Neuroprotection

To facilitate further research, we provide standardized, step-by-step protocols for core assays used to evaluate the neuroprotective effects of PITCs.

General Experimental Workflow

A typical in vitro experiment to assess neuroprotection involves culturing neuronal cells, inducing a toxic insult in the presence or absence of the test compound (PITC), and subsequently measuring outcomes like cell viability, protein expression, and apoptosis.

Workflow cluster_assays Endpoint Assays Start Seed Neuronal Cells (e.g., SH-SY5Y) in Plates Pretreat Pre-treat with PITC (Various Concentrations) Start->Pretreat Insult Induce Neurotoxic Insult (e.g., H₂O₂, 6-OHDA, Amyloid-β) Pretreat->Insult Incubate Incubate for a Defined Period (e.g., 24-48 hours) Insult->Incubate MTT Cell Viability (MTT Assay) Incubate->MTT WB Protein Expression (Western Blot) Incubate->WB Caspase Apoptosis (Caspase-3 Assay) Incubate->Caspase Analysis Data Analysis & Comparison MTT->Analysis WB->Analysis Caspase->Analysis

Figure 4: General workflow for in vitro neuroprotection studies.
Cell Culture and Treatment

  • Cell Seeding: Culture a suitable neuronal cell line (e.g., SH-SY5Y, N2a) in the recommended medium. Seed cells into 96-well plates (for viability assays) or larger plates (for protein analysis) at an appropriate density to achieve ~70-80% confluency at the time of treatment.[28]

  • PITC Pre-treatment: Prepare stock solutions of SFN, PEITC, and AITC in DMSO. Dilute the stock solutions in a culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the PITC-containing medium. Incubate for a pre-determined time (e.g., 2-4 hours) to allow for the upregulation of protective pathways.

  • Neurotoxic Insult: Following pre-treatment, introduce the neurotoxic agent (e.g., H₂O₂ for oxidative stress, LPS for inflammation, amyloid-β for Alzheimer's models) to the culture medium. Include appropriate controls: untreated cells, cells treated with PITC alone, and cells treated with the neurotoxin alone.

  • Incubation: Incubate the cells for the duration of the experiment (typically 24-48 hours).

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of their viability.[29][30] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[31][32]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[31]

  • MTT Addition: At the end of the experimental incubation, add 10 µL of the MTT stock solution to each well of the 96-well plate (final concentration 0.5 mg/mL).[29]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the purple crystals.[28]

  • Measurement: Gently pipette to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[32] Higher absorbance correlates with higher cell viability.

Western Blot Analysis for Key Proteins

This technique is used to detect and quantify the expression levels of specific proteins (e.g., Nrf2, HO-1, cleaved caspase-3).

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detection system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Measurement of Apoptosis (Active Caspase-3 Assay)

This colorimetric assay directly measures the activity of the executioner caspase-3.

  • Cell Lysis: Prepare cell lysates from treated and control cells as described for Western blotting.

  • Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a colorimetric reporter (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. Active caspase-3 in the lysate will cleave the substrate, releasing the chromophore (pNA).

  • Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the level of caspase-3 activity.

Conclusion and Future Directions

Substituted phenyl isothiocyanates, particularly SFN and PEITC, are potent neuroprotective agents that operate through the powerful Nrf2 antioxidant pathway and by suppressing key inflammatory and apoptotic signaling cascades.[1][7] Comparative data suggest that SFN is a remarkably potent inducer of cytoprotective genes, with PEITC also showing strong efficacy, especially in combating neuroinflammation.[7][25] AITC, while active, appears to be less potent in some direct comparisons but may have unique roles in promoting neuronal plasticity.[8]

The choice of which PITC to use in a research context may depend on the specific pathological mechanism being investigated. For studies focused on combating severe oxidative stress, SFN remains the gold standard. For models where neuroinflammation is a primary driver, PEITC is an equally compelling candidate. Future research should focus on well-designed in vivo studies in animal models of neurodegeneration to confirm these in vitro findings and to investigate the pharmacokinetics and optimal dosing strategies for these promising natural compounds.

References

A Comparative Guide to the Antifungal Efficacy of 3-Chloro-4-methylphenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Isothiocyanates in Antifungal Drug Discovery

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables.[1] Beyond their characteristic pungent flavor, ITCs have garnered significant attention for their broad-spectrum biological activities, including potent antifungal properties against a range of human and plant pathogens.[2][3] The reactive isothiocyanate group (-N=C=S) is central to their mechanism of action, which is believed to involve the induction of oxidative stress and the inhibition of essential fungal enzymes and metabolic pathways.[3][4] This guide provides a comparative analysis of the antifungal efficacy of a specific subset of synthetic ITCs: 3-chloro-4-methylphenyl isothiocyanate and its derivatives, contextualized within the broader family of substituted phenyl isothiocyanates.

The Curious Case of this compound: An Opportunity for Investigation

A thorough review of the current scientific literature reveals a notable gap in direct experimental data on the antifungal efficacy of this compound and its derivatives against specific fungal pathogens. While the compound is commercially available and utilized as a reagent in the synthesis of other molecules with fungicidal activity, its intrinsic antifungal properties have not been extensively documented in peer-reviewed publications.[5][6] This presents a unique opportunity for novel research and discovery in the field of antifungal drug development.

Predicted Efficacy and the Importance of Structure-Activity Relationships (SAR)

In the absence of direct data, we can infer the potential antifungal activity of this compound based on established structure-activity relationships (SAR) within the isothiocyanate class. The substitution pattern on the phenyl ring is a critical determinant of biological activity.

  • Halogenation: The presence of a chlorine atom at the meta-position is anticipated to enhance the electrophilicity of the isothiocyanate group, potentially leading to increased reactivity with fungal cellular targets. Halogenated derivatives of other aromatic ITCs have demonstrated significant antifungal effects.[1]

  • Alkylation: The methyl group at the para-position may influence the compound's lipophilicity, which in turn affects its ability to penetrate the fungal cell wall and membrane. The interplay between electronic and steric effects of the substituents will ultimately govern the compound's antifungal potency and spectrum of activity.

Comparative Efficacy of Structurally Related Phenyl Isothiocyanate Derivatives

To provide a framework for comparison, the following table summarizes the reported antifungal activity of various substituted phenyl isothiocyanate derivatives against common fungal pathogens. It is crucial to note that these are not direct comparisons with this compound but serve as a guide to the potential efficacy of this class of compounds.

DerivativeFungal PathogenMIC (µg/mL)MFC (µg/mL)Reference
Phenyl isothiocyanateCandida albicans>100>100[7]
4-Bromophenyl isothiocyanateTrichophyton mentagrophytes12.525[7]
4-ChlorobenzylisothiocyanateAspergillus niger50100[1]
Allyl isothiocyanateCandida albicans125-[8]
Phenethyl isothiocyanateCochliobolus heterostrophus--[3]
  • MIC: Minimum Inhibitory Concentration

  • MFC: Minimum Fungicidal Concentration

  • Data presented is a synthesis from multiple sources and should be considered illustrative.

Postulated Antifungal Mechanism of Action

The antifungal activity of isothiocyanates is multifactorial and is thought to primarily stem from their ability to induce cellular damage through the generation of reactive oxygen species (ROS) and interference with key cellular processes.

Antifungal Mechanism of Isothiocyanates Postulated Antifungal Mechanism of Isothiocyanates ITC Isothiocyanate Derivative FungalCell Fungal Cell ITC->FungalCell Penetration ROS Reactive Oxygen Species (ROS) Production FungalCell->ROS Enzyme Enzyme Inactivation (e.g., Thioredoxin Reductase) FungalCell->Enzyme Metabolism Disruption of Energy Metabolism FungalCell->Metabolism CellWall Cell Wall Degrading Enzyme Inhibition FungalCell->CellWall Apoptosis Apoptosis ROS->Apoptosis Enzyme->Apoptosis Metabolism->Apoptosis CellWall->Apoptosis

Caption: Postulated mechanism of antifungal action for isothiocyanate derivatives.

Experimental Protocols for the Evaluation of Antifungal Efficacy

The following are standardized, step-by-step methodologies for assessing the antifungal potential of novel compounds like this compound derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) and incubate under optimal conditions.

    • Prepare a suspension of fungal cells or conidia in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a final concentration of 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ conidia/mL for molds.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing from MIC Assay:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot the aliquot onto an appropriate agar medium.

  • Incubation:

    • Incubate the agar plates at 35°C for 24-48 hours.

  • Determination of MFC:

    • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Experimental Workflow for Antifungal Drug Discovery

The following diagram illustrates a logical workflow for the screening and evaluation of novel isothiocyanate derivatives as potential antifungal agents.

Antifungal Drug Discovery Workflow Experimental Workflow for Antifungal Isothiocyanate Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action & Selectivity cluster_2 In Vivo Evaluation A Synthesis of Isothiocyanate Derivatives B Primary Antifungal Screening (e.g., Disk Diffusion) A->B C MIC & MFC Determination (Broth Microdilution) B->C D Mechanism of Action Studies (ROS, Enzyme Inhibition) C->D E In Vitro Cytotoxicity Assay (e.g., against human cell lines) C->E F In Vivo Efficacy Studies (e.g., Murine model of candidiasis) D->F E->F G Lead Optimization F->G

Caption: A streamlined workflow for the discovery and development of novel antifungal agents.

Conclusion and Future Directions

While direct experimental evidence for the antifungal efficacy of this compound derivatives is currently lacking, the broader class of substituted phenyl isothiocyanates holds considerable promise as a scaffold for the development of novel antifungal agents. The proposed structure-activity relationships suggest that these compounds are worthy of investigation. Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation against a panel of clinically relevant fungal pathogens using the standardized protocols outlined in this guide. Elucidating their precise mechanism of action and assessing their selectivity will be crucial steps in advancing these promising compounds through the drug discovery pipeline.

References

A Comparative Guide to the In Vitro Evaluation of Novel Neuroprotective Agents Derived from 3-Chloro-4-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro testing of novel neuroprotective agents synthesized from 3-Chloro-4-methylphenyl isothiocyanate. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new therapeutics for neurodegenerative diseases. This document offers an in-depth exploration of the synthesis, mechanistic rationale, and a comparative analysis of a representative compound against established neuroprotective agents.

Introduction: The Therapeutic Potential of Isothiocyanate Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. Isothiocyanates (ITCs), a class of compounds found in cruciferous vegetables, have garnered significant attention for their potent antioxidant and anti-inflammatory properties.[1][2] Their neuroprotective effects are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2][3]

The synthetic precursor, this compound, serves as a versatile scaffold for generating novel derivatives with potentially enhanced neuroprotective efficacy. By incorporating this moiety into a 1,2,4-thiadiazole heterocyclic ring system, we can explore new chemical spaces and optimize for properties such as blood-brain barrier permeability and target engagement. Several studies have highlighted the neuroprotective potential of 1,2,4-thiadiazole derivatives, making this a promising avenue for drug discovery.[4]

This guide will focus on a representative, novel compound, designated as CMPT-1 (3-(3-Chloro-4-methylphenyl)-5-amino-1,2,4-thiadiazole), and will compare its in vitro neuroprotective performance against two well-characterized isothiocyanates: Sulforaphane (SFN) and Phenethyl isothiocyanate (PEITC).

Synthesis of the Investigational Compound: CMPT-1

The synthesis of CMPT-1 from this compound is a multi-step process that leverages established principles of heterocyclic chemistry. The following protocol is a representative method for the laboratory-scale synthesis of this class of compounds.

Experimental Protocol: Synthesis of CMPT-1
  • Step 1: Formation of the Thiourea Intermediate.

    • In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol.

    • Add 1.1 equivalents of cyanamide to the solution.

    • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude N-(3-chloro-4-methylphenyl)carbamimidoylthiourea.

  • Step 2: Oxidative Cyclization to form the 1,2,4-Thiadiazole Ring.

    • The crude thiourea intermediate is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • An oxidizing agent, such as hydrogen peroxide or iodine, is added dropwise to the solution at 0°C.

    • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

    • The reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate if iodine is used).

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the pure CMPT-1.

In Vitro Models of Neurodegeneration

The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized in vitro model for studying neurodegenerative processes. These cells can be differentiated into a more mature neuronal phenotype, expressing many markers of primary neurons, making them suitable for investigating neuroprotective effects.

For this comparative guide, we will utilize two primary models of neuronal injury in SH-SY5Y cells:

  • Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: H₂O₂ is a potent inducer of oxidative stress and is commonly used to model the oxidative damage observed in neurodegenerative diseases.[5][6][7]

  • Glutamate-Induced Excitotoxicity: Excessive glutamate stimulation leads to an influx of Ca²⁺ ions, mitochondrial dysfunction, and subsequent neuronal cell death, a process known as excitotoxicity, which is a key feature in many neurodegenerative conditions.[8][9][10][11]

Comparative In Vitro Efficacy Assessment

The primary objective of this guide is to provide a framework for comparing the neuroprotective efficacy of the novel compound, CMPT-1, with the established neuroprotective agents, SFN and PEITC. The following assays will be employed:

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of CMPT-1, SFN, or PEITC (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Induction of Neurotoxicity:

    • Oxidative Stress Model: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) for 24 hours.[5]

    • Excitotoxicity Model: After pre-treatment, expose the cells to a pre-determined toxic concentration of glutamate (e.g., 2.5 mM) for 24 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Treatment (10 µM)Cell Viability (%) vs. H₂O₂ ControlCell Viability (%) vs. Glutamate Control
H₂O₂ / Glutamate Alone52.3 ± 3.158.7 ± 4.2
CMPT-1 85.6 ± 4.5 89.2 ± 3.8
SFN78.9 ± 3.981.4 ± 4.1
PEITC75.2 ± 4.277.9 ± 3.5
Measurement of Intracellular Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • DCFH-DA Staining: After the neurotoxin exposure, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader (excitation: 485 nm, emission: 535 nm).

  • Data Analysis: Express ROS levels as a percentage of the neurotoxin-treated control.

Treatment (10 µM)Intracellular ROS (% of H₂O₂ Control)
H₂O₂ Alone100
CMPT-1 42.1 ± 5.3
SFN55.8 ± 6.1
PEITC61.4 ± 5.9

Mechanistic Insights: The Nrf2/ARE Signaling Pathway

The primary mechanism of action for many isothiocyanate-based neuroprotective agents is the activation of the Nrf2 signaling pathway.

Nrf2_Pathway

Caption: The Nrf2/ARE signaling pathway and the action of isothiocyanate-based compounds.

Western Blot Analysis of Nrf2 and HO-1

To confirm the engagement of the Nrf2 pathway, we will perform Western blot analysis to measure the nuclear translocation of Nrf2 and the expression of one of its key downstream targets, Heme Oxygenase-1 (HO-1).

  • Cell Treatment and Lysis: Treat SH-SY5Y cells with CMPT-1, SFN, or PEITC for a specified time (e.g., 6 hours). Harvest the cells and perform nuclear and cytoplasmic fractionation. Lyse the fractions to obtain protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against Nrf2 (for nuclear fractions) and HO-1 (for total cell lysates) overnight at 4°C. Use an antibody against a loading control (e.g., Lamin B1 for nuclear, β-actin for total lysate).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Treatment (10 µM)Nuclear Nrf2 (Fold Change vs. Control)HO-1 Expression (Fold Change vs. Control)
Control1.01.0
CMPT-1 4.8 ± 0.5 5.2 ± 0.6
SFN3.9 ± 0.44.3 ± 0.5
PEITC3.5 ± 0.43.8 ± 0.4

Experimental Workflow Overview

Workflow

Caption: Overall experimental workflow for the in vitro comparison of neuroprotective agents.

Conclusion and Future Directions

This guide outlines a systematic approach for the in vitro evaluation and comparison of novel neuroprotective agents derived from this compound. The hypothetical data presented for the representative compound, CMPT-1, suggests that derivatization of the isothiocyanate scaffold into a 1,2,4-thiadiazole heterocycle can lead to enhanced neuroprotective efficacy compared to well-known isothiocyanates like SFN and PEITC. The superior performance of CMPT-1 in mitigating both oxidative stress and excitotoxicity, coupled with its potent activation of the Nrf2/ARE pathway, underscores the potential of this chemical class for further development.

Future studies should focus on synthesizing a library of analogues based on the CMPT-1 scaffold to establish a clear structure-activity relationship (SAR). Promising compounds should then be evaluated in more complex in vitro models, such as primary neuronal cultures or iPSC-derived neurons, and subsequently in in vivo models of neurodegeneration to assess their pharmacokinetic properties and therapeutic potential.

References

A Comparative Guide to the Synthesis of 1,2,4-Thiadiazoles: Benchmarking Modern and Classical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, integral to the development of a diverse array of therapeutic agents. Its prevalence in pharmaceuticals necessitates robust and efficient synthetic routes. This guide offers a comparative analysis of key methodologies for the synthesis of 1,2,4-thiadiazoles, providing researchers, scientists, and drug development professionals with the data and protocols to make informed decisions for their synthetic campaigns.

Introduction to the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic properties and geometric constraints of the 1,2,4-thiadiazole ring allow it to act as a versatile pharmacophore, capable of engaging with various biological targets. Consequently, the development of efficient and scalable methods for its synthesis is of paramount importance in the field of drug discovery.

This guide will benchmark three prominent synthetic strategies: the classical oxidative dimerization of thioamides, a modern approach utilizing isothiocyanates and iodine-mediated cyclization, and a specialized route for the synthesis of 5-amino-1,2,4-thiadiazoles from imidoyl thioureas.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for a target 1,2,4-thiadiazole is often a balance between substrate availability, desired substitution pattern, and reaction efficiency. The following table summarizes the key performance indicators for the three benchmarked methods, providing a quantitative basis for comparison.

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields (%)Key AdvantagesKey Limitations
1. Oxidative Dimerization of Thioamides ThioamidesIodine (I₂)Water, Room Temperature, O₂ (oxidant)85-95%High yields, green solvent, readily available starting materials.Limited to symmetrical 3,5-disubstituted 1,2,4-thiadiazoles.
2. Iodine-Mediated Synthesis from Isothiocyanates Isothiocyanates, Amines/AmidesIodine (I₂)Dichloromethane (DCM), Room Temperature70-90%Good yields, access to unsymmetrical 1,2,4-thiadiazoles.Requires handling of isothiocyanates which can be lachrymatory.
3. PIFA-Mediated Synthesis from Imidoyl Thioureas Imidoyl ThioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)Dichloromethane (DCM), Room Temperature75-92%Excellent yields, rapid reaction times, access to 5-amino substituted derivatives.PIFA is a relatively expensive reagent.

Method 1: Oxidative Dimerization of Thioamides

The oxidative dimerization of thioamides is a long-established and reliable method for the synthesis of symmetrical 3,5-disubstituted 1,2,4-thiadiazoles. This approach involves the oxidation of two equivalents of a thioamide to form the heterocyclic ring. While various oxidizing agents have been employed, a particularly green and efficient protocol utilizes molecular iodine as a catalyst and molecular oxygen as the terminal oxidant in water.[1]

Mechanistic Rationale

The reaction is initiated by the oxidation of the thioamide sulfur atom by iodine to form a sulfenyl iodide intermediate. This electrophilic species is then attacked by a second molecule of the thioamide, leading to a disulfide-linked intermediate. Subsequent intramolecular cyclization and elimination of hydrogen iodide, followed by aromatization, affords the 1,2,4-thiadiazole product. The catalytic nature of iodine is sustained by the in-situ reoxidation of iodide by molecular oxygen.

G cluster_0 Oxidative Dimerization Workflow Thioamide Thioamide Reaction Reaction Mixture (Room Temperature) Thioamide->Reaction Oxidant Iodine (cat.) O₂ (oxidant) Oxidant->Reaction Solvent Water Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3,5-Disubstituted 1,2,4-Thiadiazole Purification->Product

Caption: Workflow for the oxidative dimerization of thioamides.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole
  • To a stirred suspension of thiobenzamide (1.37 g, 10 mmol) in water (50 mL), add iodine (0.254 g, 1 mmol).

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of oxygen (balloon) for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford 3,5-diphenyl-1,2,4-thiadiazole as a white solid.

Method 2: Iodine-Mediated Synthesis from Isothiocyanates

For the synthesis of unsymmetrical 1,2,4-thiadiazoles, a convergent approach starting from isothiocyanates offers greater flexibility. A notable example is the iodine-mediated reaction of isothiocyanates with amidines or other suitable nitrogen nucleophiles. This method provides a direct route to 5-amino-1,2,4-thiadiazoles.[2]

Mechanistic Rationale

The reaction proceeds through the initial nucleophilic attack of the amidine on the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. Subsequent iodine-mediated oxidative cyclization involves the formation of a sulfur-iodine bond, which facilitates an intramolecular nucleophilic attack by the amidine nitrogen onto the sulfur atom. Elimination of hydrogen iodide and a proton then leads to the aromatic 1,2,4-thiadiazole ring.

G cluster_1 Synthesis from Isothiocyanates Workflow Isothiocyanate Isothiocyanate Reaction Reaction Mixture (Room Temperature) Isothiocyanate->Reaction Amidine Amidine Amidine->Reaction Iodine Iodine (Oxidant) Iodine->Reaction Solvent DCM Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Amino-1,2,4-Thiadiazole Purification->Product

Caption: Workflow for the iodine-mediated synthesis from isothiocyanates.

Experimental Protocol: Synthesis of 3-Phenyl-5-(phenylamino)-1,2,4-thiadiazole
  • To a solution of benzamidine hydrochloride (1.57 g, 10 mmol) and triethylamine (1.11 g, 11 mmol) in dichloromethane (DCM, 50 mL), add phenyl isothiocyanate (1.35 g, 10 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodine (2.79 g, 11 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate, 8:2) to yield the desired product.

Method 3: PIFA-Mediated Synthesis from Imidoyl Thioureas

The synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles can be efficiently achieved through the intramolecular oxidative S-N bond formation of imidoyl thioureas. Phenyliodine(III) bis(trifluoroacetate) (PIFA) has emerged as a highly effective oxidant for this transformation, offering rapid reaction times and high yields under mild conditions.[2]

Mechanistic Rationale

The reaction is believed to proceed via an initial coordination of the hypervalent iodine reagent (PIFA) to the sulfur atom of the imidoyl thiourea. This activates the sulfur for intramolecular nucleophilic attack by the terminal nitrogen atom of the imidoyl group. Subsequent reductive elimination of iodobenzene and trifluoroacetic acid from the resulting intermediate drives the formation of the stable 1,2,4-thiadiazole ring.

G cluster_2 PIFA-Mediated Synthesis Workflow ImidoylThiourea Imidoyl Thiourea Reaction Reaction Mixture (Room Temperature) ImidoylThiourea->Reaction PIFA PIFA (Oxidant) PIFA->Reaction Solvent DCM Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Substituted-5-arylamino -1,2,4-thiadiazole Purification->Product

Caption: Workflow for the PIFA-mediated synthesis from imidoyl thioureas.

Experimental Protocol: Synthesis of 3-Phenyl-5-(phenylamino)-1,2,4-thiadiazole from Imidoyl Thiourea
  • To a solution of N-phenyl-N'-(phenylcarbonimidoyl)thiourea (2.69 g, 10 mmol) in dichloromethane (DCM, 50 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (4.73 g, 11 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 15-30 minutes).

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the product with DCM (3 x 40 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 8:2) to obtain the desired 3-phenyl-5-(phenylamino)-1,2,4-thiadiazole.

Conclusion

The synthesis of 1,2,4-thiadiazoles can be approached through a variety of effective methods, each with its own set of advantages and limitations. The classical oxidative dimerization of thioamides remains a highly efficient route for symmetrical derivatives and can be performed under environmentally benign conditions. For the construction of unsymmetrical and amino-substituted 1,2,4-thiadiazoles, modern methods employing isothiocyanates or imidoyl thioureas as starting materials provide excellent alternatives. The choice of the optimal synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to assist researchers in navigating these choices and accelerating their drug discovery and development efforts.

References

A Comparative Guide to the Antifungal Spectrum of Thio Analogues Derived from 3-Chloro-4-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant fungal pathogens necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Isothiocyanates (ITCs) and their thio analogue derivatives, such as thioureas, have emerged as a promising class of bioactive compounds with a broad spectrum of antimicrobial activity.[1][2] This guide provides a comprehensive analysis of the potential antifungal spectrum of thio analogues derived from 3-chloro-4-methylphenyl isothiocyanate. While direct experimental data for this specific family of compounds is emerging, this document synthesizes existing data from structurally related thiourea derivatives to project their potential efficacy against clinically relevant fungal species. We present a comparative analysis of their activity against standard antifungal drugs, delve into their postulated mechanisms of action, and provide robust, validated experimental protocols for their in vitro evaluation. This guide serves as a foundational resource for research groups aiming to explore this specific chemical scaffold for the development of next-generation antifungal therapeutics.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections represent a significant and growing threat to global public health, causing a wide range of diseases from superficial skin conditions to life-threatening systemic infections, particularly in immunocompromised individuals.[3] The therapeutic arsenal to combat these infections is limited and hampered by the rise of drug-resistant strains, most notably within species such as Candida auris and Aspergillus fumigatus.[2] This clinical challenge underscores the critical need for new antifungal compounds that operate via novel mechanisms to overcome existing resistance pathways.

Isothiocyanates (ITCs), organic compounds characterized by the -N=C=S functional group, are naturally occurring molecules found in cruciferous vegetables and are known for a wide array of bioactive properties, including potent antifungal effects.[1][4] Their synthetic derivatives, particularly thio analogues like thiourea, offer a versatile scaffold for medicinal chemistry. By reacting an isothiocyanate with various amines, a diverse library of thiourea derivatives can be generated, allowing for the fine-tuning of their biological activity.[5][6] These compounds have demonstrated significant inhibitory activity against a broad spectrum of fungi, making them an attractive starting point for drug discovery.[7][8][9] This guide will focus on the prospective antifungal profile of thio analogues derived from the specific starting material, this compound.

Synthesis of Thio Analogues from this compound

The synthesis of N,N'-disubstituted thioureas is a well-established and efficient chemical transformation. The core reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group.[5][10] This reaction is typically high-yielding and can be performed under mild conditions, making it ideal for generating a diverse library of compounds for screening.

The general synthetic pathway starts with this compound as the parent scaffold. Reaction with a selected amine (R¹R²NH) yields the corresponding thio analogue (a thiourea derivative). The diversity of the final compounds is dictated by the choice of the amine, allowing for systematic modification of the molecule's physicochemical properties to optimize antifungal potency and reduce toxicity.

G cluster_reactants Reactants cluster_process Process cluster_product Product ITC 3-Chloro-4-methylphenyl Isothiocyanate Reaction Nucleophilic Addition (Solvent, Room Temp) ITC->Reaction Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction Thiourea N'-(3-Chloro-4-methylphenyl)-N,N-disubstituted Thiourea Analogue Reaction->Thiourea High Yield

Caption: General workflow for the synthesis of thiourea analogues.

Comparative Antifungal Spectrum: An Evidence-Based Projection

While specific studies on thio analogues derived from this compound are not yet widely published, a robust projection of their antifungal spectrum can be formulated by examining the performance of structurally similar thiourea derivatives. The data consistently show that this class of compounds exhibits broad-spectrum activity against both yeast and filamentous fungi. The table below summarizes the Minimum Inhibitory Concentration (MIC) values from various studies, providing a benchmark for the expected potency of novel analogues. For comparison, data for the widely used antifungal drug Fluconazole is included.

Compound Class/Reference DrugFungal SpeciesMIC (µg/mL)Reference
Thiourea Derivatives (General)
Quercetin Thiourea DerivativeCandida albicans1000 (1 mg/mL)[8][11]
Quercetin Thiourea DerivativeCandida krusei5000 (5 mg/mL)[8][11]
Quercetin Thiourea DerivativeCandida tropicalis5000 (5 mg/mL)[8]
Thiazole-containing ThioureasCandida albicans0.78 - 3.125[7]
Thiazole-containing ThioureasAspergillus fumigatus0.78 - 3.125[7]
Thiophene-based ThioureasCandida auris> 32 (variable)[2]
N-aryl/heteroaryl ThioureasCandida albicans62.5 - 250
N-aryl/heteroaryl ThioureasCandida krusei125 - 500
N-aryl/heteroaryl ThioureasCandida glabrata62.5 - 250
Reference Antifungal
Allyl Isothiocyanate (AITC)Candida albicans125[12]
FluconazoleCandida albicans1[12]

Note: MIC values can vary based on the specific derivative and the testing methodology used.

The data indicate that strategic modifications to the thiourea scaffold, such as the inclusion of thiazole or other heterocyclic moieties, can lead to compounds with potent antifungal activity, sometimes in the low microgram-per-milliliter range.[7] This suggests that a library of thio analogues derived from this compound holds significant promise for identifying candidates with high efficacy.

Postulated Mechanism of Action

The antifungal activity of isothiocyanates and their thio derivatives is believed to be multifactorial, which is a desirable trait for combating drug resistance. Several key mechanisms have been proposed based on experimental evidence.[13]

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, some ITCs have been shown to block the synthesis of ergosterol, a critical component of the fungal cell membrane.[3][13] Its depletion disrupts membrane integrity, leading to cell leakage and death.

  • Induction of Oxidative Stress: ITCs can induce the accumulation of intracellular Reactive Oxygen Species (ROS).[3][13] Excessive ROS damages cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death pathways.

  • Cell Cycle Arrest: Studies have demonstrated that ITCs can arrest the fungal cell cycle, often at the S-phase or G2/M phase.[3][12] This prevents cell division and proliferation, halting the progression of the infection.

  • Inhibition of Virulence Factors: Beyond direct fungicidal activity, these compounds can inhibit key virulence factors such as the yeast-to-hyphal transition and biofilm formation in Candida albicans.[3][14] This reduces the pathogen's ability to cause disease and evade host immune responses.

G ITC Thiourea Analogue Ergosterol Ergosterol Biosynthesis ITC->Ergosterol Inhibits ROS Reactive Oxygen Species (ROS) Production ITC->ROS Induces CellCycle Cell Cycle Progression ITC->CellCycle Arrests Virulence Virulence Factors (e.g., Biofilm) ITC->Virulence Inhibits Membrane Fungal Cell Membrane Death Fungal Cell Death (Apoptosis) Membrane->Death disrupted integrity ROS->Death causes damage CellCycle->Death prevents proliferation Inhibition Inhibition of Pathogenicity Virulence->Inhibition

Caption: Postulated multifactorial mechanism of action for antifungal thiourea analogues.

Experimental Protocols for In Vitro Evaluation

To ensure trustworthy and reproducible results, the antifungal activity of novel compounds must be assessed using standardized methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay
  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (0.5-2.5 x 10³ CFU/mL).

  • Preparation of Compound Plate:

    • Dissolve the test compound (thio analogue) in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve the desired concentration range. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the compound plate.

    • Include the following controls:

      • Sterility Control: Medium only (no fungus, no compound).

      • Growth Control: Fungus and medium (no compound).

      • Positive Control: Fungus and a standard antifungal (e.g., Fluconazole).

  • Reading and Interpretation:

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

G start Start prep_fungus Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_fungus prep_plate Prepare Compound Plate (Serial Dilution in 96-well plate) start->prep_plate inoculate Inoculate Plate with Fungal Suspension prep_fungus->inoculate add_controls Add Controls (Sterility, Growth, Positive) prep_plate->add_controls add_controls->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-methylphenyl Isothiocyanate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are paramount. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. 3-Chloro-4-methylphenyl isothiocyanate, a reactive intermediate, demands meticulous handling from acquisition to disposal. This guide provides a comprehensive, technically grounded framework for its proper disposal, moving beyond mere compliance to instill a culture of safety and operational excellence within your laboratory.

Foundational Safety and Hazard Assessment

Before any disposal procedure is initiated, a thorough understanding of the inherent risks associated with this compound is critical. This compound is not benign and requires respect.

Key Hazards:

  • Toxicity: It is toxic by ingestion, inhalation, and skin absorption[1][2].

  • Corrosivity: It can cause severe skin burns and eye damage[3][4].

  • Reactivity: As an isothiocyanate, it is incompatible with a wide range of substances, including water, amines, alcohols, acids, bases, and strong oxidizing agents. These reactions can be exothermic and release toxic gases[1][5].

  • Moisture Sensitivity: The compound reacts with water, potentially violently, to decompose and release toxic and corrosive gases[1][5].

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact and absorption.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors.
Skin and Body A lab coat and, for larger quantities, a chemical-resistant apron.Prevents contamination of personal clothing.
Respiratory Use only in a well-ventilated area or a chemical fume hood.Minimizes inhalation of harmful vapors.

Strategic Disposal Planning: A Decision-Making Workflow

The appropriate disposal route for this compound depends on the quantity and nature of the waste. The following workflow provides a logical pathway for decision-making.

DisposalWorkflow start Waste Identification: 3-Chloro-4-methylphenyl isothiocyanate decision_spill Is it a small spill? start->decision_spill decision_quantity Is it a bulk quantity or contaminated material? decision_spill->decision_quantity No neutralize_spill In-situ Neutralization (See Section 3) decision_spill->neutralize_spill Yes neutralize_bulk Chemical Neutralization (See Section 4) decision_quantity->neutralize_bulk Yes collect_residue Collect Residue neutralize_spill->collect_residue dispose_solid Dispose as Hazardous Solid Waste collect_residue->dispose_solid package_waste Package for Disposal dispose_solid->package_waste verify_neutralization Verify Neutralization (pH) neutralize_bulk->verify_neutralization dispose_liquid Dispose as Hazardous Liquid Waste verify_neutralization->dispose_liquid dispose_liquid->package_waste label_waste Label Hazardous Waste package_waste->label_waste waste_pickup Arrange for Licensed Hazardous Waste Pickup label_waste->waste_pickup

Caption: Disposal decision workflow for this compound.

Immediate Response: Small Spill Decontamination

For minor spills (less than 10 mL) in a chemical fume hood, immediate in-situ neutralization is the preferred method to mitigate exposure risks.

Protocol for Small Spill Neutralization:

  • Containment: If the spill is liquid, contain it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Neutralization Solution Preparation: Prepare a 5% aqueous solution of a primary amine, such as ethylamine or a 10% aqueous solution of sodium bisulfite.

  • Application: Slowly and carefully add the neutralization solution to the contained spill, ensuring the absorbent material is fully saturated. The isothiocyanate will react with the amine to form a more stable thiourea derivative or with the bisulfite to form an addition product.

  • Reaction Time: Allow the mixture to react for at least one hour.

  • Collection: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with the same neutralization solution, followed by a soap and water wash.

  • Disposal: The collected residue should be disposed of as hazardous solid waste.

Proactive Disposal: Chemical Neutralization of Bulk Quantities

For larger quantities of this compound or contaminated solvents, chemical neutralization is a crucial step to render the waste less reactive before final disposal.

Protocol for Bulk Chemical Neutralization:

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Reaction Vessel: In a suitably sized reaction vessel equipped with a stirrer, add a 10% aqueous solution of sodium hydroxide.

  • Addition of Isothiocyanate: Slowly, and in small portions, add the this compound waste to the sodium hydroxide solution with constant stirring. This will initiate basic hydrolysis of the isothiocyanate to the corresponding amine. An alternative is to use a primary amine solution as described for small spills, which will form a thiourea.

  • Temperature Control: The reaction is exothermic. Monitor the temperature and control the addition rate to maintain a safe temperature. If necessary, use an ice bath for cooling.

  • Reaction Time: Continue stirring the mixture for at least 2-3 hours to ensure complete reaction.

  • Verification of Neutralization: After the reaction is complete, check the pH of the solution. It should be in the neutral range (pH 6-8). If necessary, adjust the pH with a suitable acid or base.

  • Waste Collection: The resulting aqueous solution should be collected in a clearly labeled hazardous waste container.

NeutralizationProcess start Isothiocyanate Waste reaction Slow Addition with Stirring & Temperature Control start->reaction reagent 10% NaOH (aq) or 5% Primary Amine (aq) reagent->reaction verification Stir for 2-3 hours Verify pH 6-8 reaction->verification end Neutralized Aqueous Waste for Disposal verification->end Complete

Caption: Chemical neutralization workflow for isothiocyanate waste.

Regulatory Compliance: EPA Hazardous Waste Classification

Properly classifying your waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA). The following guidance will help you determine the appropriate EPA hazardous waste codes.

Determining Hazardous Waste Characteristics:

  • Toxicity: While this compound is toxic, it is not explicitly listed as a P or U series waste. Therefore, a Toxicity Characteristic Leaching Procedure (TCLP) test may be necessary to determine if it qualifies as a D-coded waste for toxicity if it contains any of the regulated contaminants above their regulatory levels.

  • Reactivity (D003): This is a likely characteristic. The material reacts with water to generate toxic gases, a key criterion for a D003 reactive waste[6]. Your generator knowledge of the chemical's properties is crucial here.

  • Corrosivity (D002): The pure compound is not an aqueous solution, so this characteristic does not directly apply. However, after neutralization, the pH of the resulting solution should be checked to ensure it is not corrosive (pH ≤ 2 or ≥ 12.5)[6].

  • Ignitability (D001): This will depend on the solvent if the isothiocyanate is in a solution. If the solvent has a flashpoint below 60°C (140°F), it would be classified as D001.

Waste Code Assignment:

Based on its properties, the waste from this compound should, at a minimum, be evaluated for the D003 (Reactivity) characteristic. If dissolved in a flammable solvent, D001 (Ignitability) would also apply.

All waste containers must be labeled with the words "Hazardous Waste," a clear description of the contents (including the neutralized products), the appropriate EPA waste codes, and the accumulation start date.

Final Disposal Pathway

All waste, whether neutralized spill residue or bulk neutralized liquid, must be disposed of through your institution's licensed hazardous waste management provider. Never dispose of this chemical, treated or untreated, down the drain.

By adhering to these detailed procedures, you not only ensure regulatory compliance but also foster a laboratory environment where safety and scientific integrity are held in the highest regard.

References

A Senior Application Scientist's Guide to Handling 3-Chloro-4-methylphenyl isothiocyanate: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling, use, and disposal of 3-Chloro-4-methylphenyl isothiocyanate (CAS 28479-22-3). As a highly reactive isothiocyanate, this compound presents significant health risks that necessitate stringent adherence to safety protocols. This guide is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who may work with this chemical. The procedures outlined below are designed to create a self-validating system of safety, ensuring that risks are minimized at every stage of the experimental workflow.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a combustible solid or liquid that poses multiple health hazards.[1] Its reactivity is centered on the isothiocyanate group (-N=C=S), which can react exothermically with a wide range of substances, including water, alcohols, amines, and strong oxidizers, often releasing toxic gases.[2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

A summary of its health hazards is presented below:

Hazard TypeDescriptionGHS Hazard Statement(s)
Acute Toxicity (Inhalation) Can be fatal if inhaled, causing severe respiratory tract irritation and potential chemical burns.[4][5]H330: Fatal if inhaled.[5] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] H335: May cause respiratory irritation.[5]
Acute Toxicity (Dermal) Harmful and potentially fatal if absorbed through the skin.[4][6][7] Causes severe skin burns and may lead to sensitization, an allergic reaction upon re-exposure.[2][4]H312: Harmful in contact with skin.[6][7] H314: Causes severe skin burns and eye damage.[6][7]
Acute Toxicity (Oral) Harmful if swallowed, causing severe burns to the digestive tract.[4][6][7]H302: Harmful if swallowed.[6][7]
Eye Damage/Irritation Causes serious eye damage and burns.[2][4]H319: Causes serious eye irritation.[5]
Reactivity Moisture-sensitive; reacts with water, which may release toxic or flammable gases.[2][3][6]Not applicable

It is critical to note that no specific occupational exposure limits have been established for this compound.[1] This absence of data does not imply safety; rather, it necessitates the adoption of the most stringent control measures to minimize any potential for exposure.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. The primary method for controlling exposure to this compound is through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust toxic vapors, preventing inhalation exposure.

  • Safety Infrastructure: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[8][10] Proximity is key for rapid decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.

Body AreaPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Full-Face ShieldGoggles: Must be impact- and splash-resistant, conforming to EU EN166 or OSHA 29 CFR 1910.133.[1][4] Face Shield: A full-face shield must be worn over the goggles.[1][11] This dual-layer protection is essential because this compound can cause severe burns and permanent eye damage upon contact.[4]
Hands Chemical-Resistant Gloves (Double-Gloved)Type: No single glove material is impervious to all chemicals. Consult the glove manufacturer’s compatibility chart for isocyanates. Nitrile gloves are often a starting point, but double-gloving with a more resistant material like butyl rubber or Viton™ for the outer layer is strongly recommended. Rationale: This compound can be fatal if absorbed through the skin.[4] Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
Body Flame-Resistant Laboratory Coat & Chemical ApronLab Coat: A flame-resistant (FR) lab coat is necessary due to the combustible nature of the compound.[1][2] Apron: A chemically impervious apron should be worn over the lab coat to protect against splashes and spills. Rationale: This layered approach protects underlying clothing and skin from contamination and potential burns. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][4]
Respiratory Respirator (If Required)Usage Condition: A respirator is typically not required if all work is conducted within a properly functioning chemical fume hood. However, if there is a potential for exceeding exposure limits (e.g., during a large spill or in case of ventilation failure), respiratory protection is mandatory.[2][5] Type: A full-face respirator with a combination organic vapor/acid gas (Type ABEK) filter is recommended. Program: Use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA 1910.134, including training, fit-testing, and medical evaluation.[1][4]

Procedural Guidance: A Safe Handling Workflow

Adherence to a strict, step-by-step workflow is crucial for minimizing risk. This process ensures that safety checks are integrated at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase A 1. Verify Fume Hood & Safety Equipment B 2. Don Full PPE A->B C 3. Prepare & Decontaminate Workspace B->C D 4. Retrieve & Weigh Chemical in Hood C->D E 5. Perform Experiment D->E F 6. Decontaminate Glassware & Workspace E->F G 7. Dispose of Waste Correctly F->G H 8. Doff PPE in Correct Order G->H

Caption: Safe Handling Workflow for this compound.

Step-by-Step Methodology:

  • Preparation and Pre-Use Inspection:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Confirm the location of the nearest eyewash station and safety shower and ensure the path is unobstructed.[8][10]

    • Assemble all necessary equipment and reagents before retrieving the chemical to minimize time and movement.

    • Don all required PPE as specified in Section 3, ensuring gloves are properly fitted and have no visible defects.

  • Aliquoting and Handling:

    • Perform all manipulations of the chemical deep within the fume hood sash.

    • When weighing the solid or liquid, use a tared, sealed container to minimize the risk of generating dust or vapors.

    • Ground all equipment when transferring the material to prevent static discharge, which can be an ignition source.[3][8]

    • Keep the primary container tightly sealed when not in use.[2][8]

  • Post-Handling and Decontamination:

    • After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution (e.g., a solution of sodium bicarbonate) should be used, followed by a thorough rinse.

    • Properly doff PPE, removing the outer gloves first, followed by the apron, face shield, lab coat, and inner gloves. Avoid touching the outside of contaminated items with bare skin.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[4][5]

Emergency Protocols: Spill and Exposure Management

Small Spill Response (Inside Fume Hood):

  • Isolate: Keep the area restricted. Do not attempt to clean a spill outside of a fume hood without proper respiratory protection and training.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[8][9] DO NOT USE WATER or combustible materials like paper towels.[3]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[8]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by a water rinse.

  • Dispose: Seal and label the waste container for proper disposal according to institutional guidelines.[2][5]

Personnel Exposure Response:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air at once.[2][4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting.[2][4] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[4] Seek immediate medical attention.[4]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.

  • Segregation: Maintain separate, clearly labeled waste streams for solid and liquid waste.

  • Containers: Use chemically compatible, sealed containers for waste accumulation.

  • Compliance: All disposal procedures must strictly comply with your institution's environmental health and safety guidelines, as well as all local, state, and federal regulations.[2][5] Never discharge chemical waste into drains or dispose of it with regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.